molecular formula C60H36N4Pd B15551360 Pd(II)TPBP

Pd(II)TPBP

Cat. No.: B15551360
M. Wt: 919.4 g/mol
InChI Key: WOKKIHAKMSHWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pd(II)TPBP is a useful research compound. Its molecular formula is C60H36N4Pd and its molecular weight is 919.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C60H36N4Pd

Molecular Weight

919.4 g/mol

IUPAC Name

palladium(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene

InChI

InChI=1S/C60H36N4.Pd/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2

InChI Key

WOKKIHAKMSHWEZ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Palladium(II) 5,10,15,20-Tetraphenylbacteriochlorin (Pd(II)TPBP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Palladium(II) 5,10,15,20-tetraphenylbacteriochlorin (Pd(II)TPBP), a metallo-bacteriochlorin of significant interest in various research and development fields, including photodynamic therapy and catalysis. This document details the necessary experimental protocols, expected characterization data, and logical workflows to facilitate its preparation and analysis.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the reduction of a commercially available porphyrin, 5,10,15,20-tetraphenylporphyrin (TPP), to its corresponding bacteriochlorin (B1244331), 5,10,15,20-tetraphenylbacteriochlorin (TPBP). The second step is the insertion of palladium(II) into the TPBP macrocycle.

Step 1: Synthesis of 5,10,15,20-Tetraphenylbacteriochlorin (TPBP)

The most common and effective method for the synthesis of TPBP is the diimide reduction of TPP, often using p-toluenesulfonylhydrazide as the diimide source.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 5,10,15,20-tetraphenylporphyrin (TPP) in dry pyridine (B92270).

  • Addition of Reagents: Add anhydrous potassium carbonate and p-toluenesulfonylhydrazide to the solution.

  • Reaction Conditions: Heat the mixture to reflux with stirring under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic Soret band of TPP and the appearance of the Q-band of TPBP in the near-infrared region.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the pyridine by vacuum distillation.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water, followed by an aqueous sodium bicarbonate solution, and finally with water again. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is then purified by column chromatography on silica (B1680970) gel.

Logical Workflow for the Synthesis of TPBP

Synthesis of TPBP TPP 5,10,15,20-Tetraphenylporphyrin (TPP) Reaction Reflux under N2 TPP->Reaction Pyridine Pyridine (Solvent) Pyridine->Reaction Reagents p-Toluenesulfonylhydrazide + K2CO3 Reagents->Reaction Workup Solvent Removal & Aqueous Wash Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification TPBP 5,10,15,20-Tetraphenylbacteriochlorin (TPBP) Purification->TPBP

Caption: Workflow for the diimide reduction of TPP to TPBP.

Step 2: Palladium(II) Insertion into TPBP

The insertion of palladium into the free-base TPBP is typically achieved by reacting it with a palladium(II) salt in a high-boiling solvent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a condenser, dissolve the purified TPBP in benzonitrile (B105546).

  • Palladium Source: Add an excess of palladium(II) chloride (PdCl₂) to the solution.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress is monitored by UV-Vis spectroscopy, observing the shift in the Q-band and the disappearance of the N-H protons in the ¹H NMR spectrum.

  • Work-up: After completion, cool the reaction mixture and remove the benzonitrile under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (B109758) and wash with water to remove any remaining inorganic salts. Dry the organic phase, evaporate the solvent, and purify the resulting this compound by column chromatography on silica gel.

Logical Workflow for Palladium(II) Insertion

Palladium(II) Insertion TPBP Free-Base TPBP Reaction Reflux TPBP->Reaction Benzonitrile Benzonitrile (Solvent) Benzonitrile->Reaction PdCl2 Palladium(II) Chloride PdCl2->Reaction Workup Solvent Removal & Aqueous Wash Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification PdTPBP This compound Purification->PdTPBP

Caption: Workflow for the metalation of TPBP with Palladium(II).

Characterization of this compound

A suite of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for monitoring the synthesis and confirming the electronic structure of the bacteriochlorin. The reduction of TPP to TPBP results in a significant red-shift of the lowest energy absorption band (Qy band) into the near-infrared region. Upon palladium insertion, a further slight shift in the absorption bands is observed.

CompoundSoret Band (nm)Q-Bands (nm)
TPP ~419~515, 550, 590, 647
TPBP ~360, ~520~740-750
This compound ~370, ~530~730-740

Note: The exact positions of the absorption maxima can vary slightly depending on the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of this compound.

  • ¹H NMR: The most telling feature in the ¹H NMR spectrum of the free-base TPBP is the presence of a signal for the inner N-H protons, typically in the upfield region. Upon successful insertion of palladium, this signal disappears. The signals for the phenyl protons and the protons on the reduced pyrrole (B145914) rings will also be present in their characteristic regions.

  • ¹³C NMR: The ¹³C NMR spectrum will show the signals for the carbon atoms of the bacteriochlorin macrocycle and the phenyl substituents. The high symmetry of the molecule simplifies the spectrum.

Due to the limited availability of specific high-resolution NMR data for this compound in the public domain, the following table provides expected chemical shift ranges based on analogous metallobacteriochlorins.

Proton/Carbon TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
β-protons (pyrrolic) 8.0 - 8.5125 - 135
β-protons (pyrrolinic) 3.5 - 4.550 - 60
Meso-protons 8.5 - 9.095 - 105
Phenyl protons 7.0 - 8.0120 - 145
Inner N-H (free-base) -1.0 - 0.0N/A
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of this compound. The observed mass should correspond to the calculated mass of the [Pd(C₄₄H₃₂N₄)]⁺ ion, and the isotopic pattern should match that predicted for a palladium-containing compound.

CompoundCalculated Monoisotopic Mass (Da)
This compound 718.1718

Logical Flow of Characterization

The characterization process follows a logical sequence to confirm the successful synthesis at each stage.

Characterization Workflow

Characterization Workflow cluster_0 Step 1: TPBP Synthesis cluster_1 Step 2: Pd(II) Insertion TPP_UV UV-Vis of TPP Reaction_TPBP Diimide Reduction TPP_UV->Reaction_TPBP TPBP_UV UV-Vis of TPBP Reaction_TPBP->TPBP_UV TPBP_NMR 1H NMR of TPBP TPBP_UV->TPBP_NMR Reaction_Pd Palladium Insertion TPBP_NMR->Reaction_Pd PdTPBP_UV UV-Vis of this compound Reaction_Pd->PdTPBP_UV PdTPBP_NMR 1H NMR of this compound PdTPBP_UV->PdTPBP_NMR PdTPBP_HRMS HRMS of this compound PdTPBP_NMR->PdTPBP_HRMS

Caption: Logical flow for the characterization of TPBP and this compound.

This comprehensive guide provides the foundational knowledge and detailed protocols for the successful synthesis and thorough characterization of this compound. Researchers and professionals in drug development can utilize this information to produce and verify this promising compound for their specific applications.

Unveiling the Coordination Sphere: A Technical Guide to the Structure and Bonding of Palladium(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The specific complex "Pd(II)TPBP" is not readily identifiable in the chemical literature under this acronym. "TPBP" may refer to a non-standard ligand abbreviation or potentially tert-butyl peroxybenzoate. This guide will provide a comprehensive overview of the fundamental principles governing the chemical structure and bonding in well-characterized Palladium(II) complexes, offering a robust framework for understanding similar organometallic compounds.

Introduction to Palladium(II) Coordination Chemistry

Palladium(II) complexes are of paramount importance in fields ranging from catalysis to materials science and medicine. The d⁸ electron configuration of the Pd(II) ion predominantly favors a square planar coordination geometry, which dictates many of its chemical and physical properties. The nature of the ligands coordinated to the palladium center significantly influences the electronic structure, stability, and reactivity of the resulting complex. Understanding the intricate details of the metal-ligand bonding is crucial for the rational design of new catalysts and therapeutic agents.

The Palladium(II) Center: Electronic Structure and Bonding Preferences

The Pd(II) ion, with its d⁸ electron configuration, typically forms four-coordinate complexes with a square planar geometry.[1][2] This geometric preference can be rationalized by crystal field theory and molecular orbital theory. The d-orbitals in a square planar field split into four distinct energy levels, with the dx²-y² orbital being the highest in energy and typically unoccupied. This arrangement results in a diamagnetic, low-spin complex.

The bonding in Pd(II) complexes is characterized by a combination of sigma (σ) donation from the ligand orbitals to the metal d-orbitals and, in many cases, pi (π) back-donation from the filled metal d-orbitals to the empty orbitals of the ligand. The extent of π-back-donation is highly dependent on the nature of the ligand.

Structural Analysis of Representative Pd(II) Complexes

The precise geometric parameters of Pd(II) complexes, including bond lengths and angles, are most accurately determined by single-crystal X-ray diffraction.[3][4] These data provide invaluable insights into the nature of the metal-ligand bonds.

Quantitative Data from X-ray Crystallography

The following tables summarize key structural parameters for a selection of Pd(II) complexes, illustrating the typical ranges for bond lengths and angles.

ComplexPd-L BondBond Length (Å)L-Pd-L' Angle (°)Coordination GeometryReference
trans-[PdCl₂{P(C₆H₅)₃}₂]Pd-P2.337180 (P-Pd-P)Square Planar[5]
Pd-Cl2.290180 (Cl-Pd-Cl)[5]
trans-[PdCl₂{P(C₆H₅)₂(C₄SH₃)}₂]Pd-P2.3387180 (P-Pd-P)Square Planar[6]
Pd-Cl2.2950180 (Cl-Pd-Cl)[6]
[Pd(bpy)(proli-dtc)]NO₃Not specifiedNot specifiedNot specifiedSquare Planar[1]
trans-[PdCl₂{P(C₆H₁₁)₂(C₆H₅)}₂]Pd-P2.3760180 (P-Pd-P)Square Planar[7]
Pd-Cl2.3172180 (Cl-Pd-Cl)[7]

Table 1: Selected Bond Lengths and Angles in Pd(II) Complexes.

Spectroscopic and Computational Analysis of Bonding

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques and computational methods offer deeper insights into the electronic structure and bonding in solution and in the gas phase.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for elucidating the structure of diamagnetic Pd(II) complexes in solution. Chemical shifts and coupling constants provide information about the ligand environment and connectivity.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify characteristic stretching frequencies of metal-ligand bonds and functional groups within the ligands.

  • UV-Visible Spectroscopy: Electronic absorption spectra reveal information about the d-d transitions of the metal center and ligand-to-metal or metal-to-ligand charge transfer bands. For many square planar Pd(II) complexes, d-d transitions are observed in the visible region.[8]

Computational Chemistry

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating the electronic structure and bonding in transition metal complexes.[1][9] DFT can be used to:

  • Optimize molecular geometries.

  • Calculate vibrational frequencies.

  • Predict NMR chemical shifts.

  • Analyze the nature of molecular orbitals and the contributions of metal and ligand orbitals to the bonding.

Experimental Protocols

Synthesis of a Representative Pd(II) Complex: trans-[PdCl₂(PPh₃)₂]

Materials:

Procedure:

  • A solution of triphenylphosphine (2.0 equivalents) in hot benzonitrile is added to a suspension of palladium(II) chloride (1.0 equivalent) in hot benzonitrile.

  • The mixture is heated at reflux until all the PdCl₂ has reacted, and a clear, yellow solution is obtained.

  • The solution is allowed to cool slowly to room temperature, during which time yellow crystals of trans-[PdCl₂(PPh₃)₂] will form.

  • The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Single-Crystal X-ray Diffraction Analysis

Protocol:

  • A suitable single crystal of the Pd(II) complex is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Logical Workflow for Bonding Analysis

The following diagram illustrates the logical workflow for a comprehensive bonding analysis of a Pd(II) complex, integrating experimental and computational approaches.

Bonding_Analysis_Workflow A Synthesis & Purification B Single-Crystal X-ray Diffraction A->B C Spectroscopic Characterization (NMR, IR, UV-Vis) A->C E Geometric Structure (Bond Lengths, Angles) B->E G Spectroscopic Properties (Chemical Shifts, Vibrational Frequencies) C->G D Computational Modeling (DFT) F Electronic Structure (Molecular Orbitals, Charge Distribution) D->F D->G H Comprehensive Bonding Analysis E->H F->H G->H

Workflow for Pd(II) Complex Bonding Analysis.

Conclusion

The chemistry of Palladium(II) complexes is rich and varied, with the square planar coordination geometry providing a stable platform for a wide range of ligands. A thorough understanding of the chemical structure and bonding in these complexes is essential for researchers in catalysis, drug development, and materials science. The integrated approach of X-ray crystallography, spectroscopy, and computational modeling provides a powerful toolkit for elucidating the intricate details of metal-ligand interactions and for the rational design of new and improved Pd(II)-based systems.

References

An In-depth Technical Guide to the Spectroscopic Properties of Palladium(II) meso-Tetraphenyltetrabenzoporphyrin (Pd(II)TPBP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Palladium(II) meso-Tetraphenyltetrabenzoporphyrin (Pd(II)TPBP), a significant molecule in fields such as oxygen sensing, photodynamic therapy, and photon upconversion. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound, including data from closely related analogs where specific data for the titular compound is not available.

Molecular Structure and Spectroscopic Overview

Palladium(II) meso-tetraphenyltetrabenzoporphyrin is a synthetic porphyrin featuring a palladium(II) ion coordinated within the macrocyclic core. The extended π-system of the tetrabenzoporphyrin structure, combined with the heavy palladium atom, imparts unique photophysical properties, including strong phosphorescence at room temperature. Spectroscopic analysis is crucial for confirming the structure and purity of this compound and for understanding its electronic properties.

Below is a diagram illustrating the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation IR IR Spectroscopy Purification->IR Functional Group Analysis UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) Molar Absorptivity (ε) UV_Vis->UV_Vis_Data Final_Analysis Comprehensive Spectroscopic Profile NMR_Data->Final_Analysis IR_Data->Final_Analysis UV_Vis_Data->Final_Analysis

Figure 1: General workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of porphyrins. The diamagnetic nature of Pd(II) allows for sharp, well-resolved NMR signals.

2.1. ¹H NMR Spectroscopy

Table 1: ¹H NMR Data for PdNTBP (a structural analog of this compound)

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment (tentative)
9.51 d 2H Porphyrin core protons
8.23-7.91 m 15H Phenyl and porphyrin protons
7.75-7.63 m 4H Porphyrin core protons
7.39-7.29 m 4H Phenyl protons
7.13-7.05 d 2H Porphyrin core protons

| 6.98-6.85 | m | 4H | Porphyrin core protons |

Data obtained in DMSO-d6 at 300 MHz.[1]

2.2. ¹³C NMR Spectroscopy

Detailed ¹³C NMR data for this compound is not currently available in the surveyed literature. For palladium(II) porphyrin complexes in general, the quaternary carbons of the porphyrin skeleton appear in the range of 120-150 ppm. The carbons of the phenyl substituents would also be expected in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by vibrations of the porphyrin skeleton and the phenyl rings.

Table 2: Expected IR Vibrational Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic (Porphyrin and Phenyl)
1600-1585 C=C stretch Aromatic ring
1500-1400 C=C stretch Aromatic ring
~1350 C-N stretch Porphyrin skeleton
Below 900 C-H bend Aromatic (out-of-plane)

| Below 500 | Pd-N stretch | Metal-Ligand vibration |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of porphyrins is characterized by an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. The extended conjugation of the tetrabenzoporphyrin system in this compound results in a red-shift of these bands compared to tetraphenylporphyrin (B126558) (TPP).

One study reports a red shift of the Q-band to 628 nm for this compound. For the closely related Pd(II)meso-tetraphenylporphyrin (Pd-TPP), the following UV-Vis data has been reported in chloroform.

Table 3: UV-Vis Spectroscopic Data

Compound Soret Band (λmax, nm) log ε Q Bands (λmax, nm) log ε

| Pd-TPP | 417 | 5.45 | 525, 557 | 4.45, 5.45 |

The following diagram illustrates the key electronic transitions in a metalloporphyrin.

UV_Vis_Transitions Ground_State Ground State (S₀) Soret_State Soret Band Excited State (S₂) Ground_State->Soret_State Intense Absorption (~400-450 nm) Q_Band_State Q Band Excited State (S₁) Ground_State->Q_Band_State Weaker Absorption (~500-700 nm)

References

An In-depth Technical Guide to the X-ray Crystal Structure of the Pd(II)TPBP Complex and its Analogue, Pd(II)TPP

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a public X-ray crystal structure of the Palladium(II) tetraphenyl-tetrabenzoporphyrin (Pd(II)TPBP) complex is not available in open-access crystallographic databases. This guide therefore provides a detailed analysis of the X-ray crystal structure of the closely related and structurally analogous compound, Palladium(II) tetraphenylporphyrin (B126558) (Pd(II)TPP). The primary structural difference is the absence of fused benzene (B151609) rings on the pyrrole (B145914) subunits of the porphyrin macrocycle in Pd(II)TPP. The coordination environment and core geometry of the palladium ion are expected to be highly similar in both complexes.

Introduction

Palladium(II) complexes of porphyrins and their derivatives are of significant interest in various fields, including catalysis, materials science, and medicine. The rigid macrocyclic structure and the coordination chemistry of the central palladium ion impart unique photophysical and electrochemical properties to these molecules. The X-ray crystal structure provides the definitive atomic-level description of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions that govern its behavior and function. This technical guide summarizes the available crystallographic data for Pd(II)TPP, offering a robust model for understanding the likely structural characteristics of the this compound complex.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystallization of Pd(II)TPP, which are anticipated to be adaptable for the synthesis of this compound.

Synthesis of Palladium(II) Tetraphenylporphyrin (Pd(II)TPP)

The synthesis of Pd(II)TPP is typically achieved through the metallation of the free-base tetraphenylporphyrin (H₂TPP) with a suitable palladium(II) salt.

Materials:

Procedure:

  • In a round-bottom flask, 5,10,15,20-tetraphenylporphyrin (1 equivalent) and an excess of palladium(II) chloride (1.5-2 equivalents) are dissolved in dimethylformamide (DMF).

  • The reaction mixture is refluxed under an inert atmosphere (argon or nitrogen) for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic Q-bands of the free-base porphyrin and the appearance of the two-band spectrum of the metalloporphyrin.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is precipitated by the addition of water or methanol.

  • The crude product is collected by filtration, washed with water and methanol to remove unreacted salts and solvent.

  • Purification is typically performed by column chromatography on silica (B1680970) gel or alumina, using a solvent system such as chloroform or a chloroform/hexane mixture.

  • The solvent is removed under reduced pressure to yield the purified Pd(II)TPP complex as a crystalline solid.

Crystallization

Single crystals of Pd(II)TPP suitable for X-ray diffraction can be grown by slow evaporation or vapor diffusion techniques.

Procedure (Slow Evaporation):

  • A saturated solution of purified Pd(II)TPP is prepared in a suitable solvent, such as chloroform or a mixture of chloroform and methanol.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a clean vial, which is loosely capped to allow for the slow evaporation of the solvent.

  • The vial is left undisturbed in a vibration-free environment for several days to weeks.

  • As the solvent evaporates, the concentration of the complex increases, leading to the formation of single crystals.

Data Presentation: Crystallographic Data for Pd(II)TPP

The following tables summarize the crystallographic data for Pd(II)TPP as determined by Fleischer, Miller, and Webb.[1][2][3]

Table 1: Crystal Data and Structure Refinement for Pd(II)TPP

ParameterValue
Empirical formulaC₄₄H₂₈N₄Pd
Formula weight719.15 g/mol
Crystal systemTetragonal
Space groupI42d
a, b (Å)15.00
c (Å)13.91
Volume (ų)3129.8
Z4
Calculated density (g/cm³)1.52

Table 2: Selected Bond Lengths and Angles for Pd(II)TPP

Bond/AngleLength (Å) / Angle (°)
Pd-N2.01
N-Cα1.38
Cα-Cβ1.44
Cβ-Cβ1.35
Cα-Cm1.40
Cm-C(phenyl)1.51
N-Pd-N (adjacent)90.0
N-Pd-N (opposite)180.0
Cα-N-Cα106.0
N-Cα-Cβ126.0
N-Cα-Cm127.0
Cα-Cm-Cα125.0

Note: The bond lengths and angles are averaged values and may have slight variations in the actual crystal structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental process.

experimental_workflow cluster_synthesis Synthesis of Pd(II)TPP cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis H2TPP H₂TPP Reaction Reaction Mixture H2TPP->Reaction PdCl2 PdCl₂ PdCl2->Reaction DMF DMF DMF->Reaction Reflux Reflux Reaction->Reflux Precipitation Precipitation with H₂O/MeOH Reflux->Precipitation Filtration Filtration Precipitation->Filtration Purification Column Chromatography Filtration->Purification Product Purified Pd(II)TPP Purification->Product Dissolution Dissolution in CHCl₃/MeOH Product->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals XRD X-ray Data Collection Crystals->XRD Structure Structure Solution and Refinement XRD->Structure Data Crystallographic Data Structure->Data

Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of Pd(II)TPP.

logical_relationship Pd_TPBP This compound (Structure Unknown) Analogue Structural Analogue Pd_TPBP->Analogue is analogous to Pd_TPP Pd(II)TPP (Known Structure) Core_Geometry Core Geometry (Pd-N bonds, Planarity) Pd_TPP->Core_Geometry provides insight into Analogue->Pd_TPP Core_Geometry->Pd_TPBP inferred for

References

The Architectural Intricacies of Novel Palladium(II) Complexes: A Deep Dive into Electronic and Geometric Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled to illuminate the electronic and geometric landscapes of novel Palladium(II) complexes, offering a critical resource for researchers, scientists, and professionals in drug development. This whitepaper delves into the synthesis, characterization, and application of these promising compounds, with a particular focus on their potential in catalysis and anticancer therapies. The guide emphasizes detailed experimental protocols, quantitative data analysis, and visual representations of complex chemical processes.

Palladium(II) complexes have garnered significant attention due to their versatile coordination chemistry and remarkable efficacy in a range of applications. This guide systematically explores several key classes of these compounds, including those featuring Schiff base, N-heterocyclic carbene (NHC), and pincer ligands. By presenting a consolidated overview of recent advancements, this document aims to facilitate a deeper understanding and spur further innovation in the field.

Geometric and Electronic Properties of Featured Pd(II) Complexes

The structural and electronic characteristics of Pd(II) complexes are pivotal to their function. X-ray crystallography studies consistently reveal a square planar geometry for these compounds.[1][2][3] The coordination environment is typically completed by various ligands, influencing the electronic properties and, consequently, the reactivity of the metal center.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structures of these complexes.[4][5][6] These computational studies often show that the Highest Occupied Molecular Orbital (HOMO) is predominantly ligand-based, which has significant implications for the complexes' reactivity and interaction with biological targets.[5]

Below are tables summarizing key quantitative data for different classes of novel Pd(II) complexes, providing a comparative overview of their structural and performance metrics.

Pd(II) Schiff Base Complexes: Structural and Cytotoxic Data

Palladium(II) complexes incorporating Schiff base ligands have demonstrated significant potential as anticancer agents.[7][8][9][10] The coordination of the Schiff base to the Pd(II) center often enhances the biological activity of the ligand.[7]

ComplexLigand TypeKey Bond Lengths (Å)Key Bond Angles (°)IC50 (µM)Cell LineReference
C3Schiff base from 4-aminoacetophenone--< 5MDA-MB-435[7]
C13-acetylcoumarin (B160212) benzoylhydrazonePd-O: 2.01, Pd-N: 2.03O-Pd-N: 88.5--[11]
C23-acetylcoumarin benzoylhydrazonePt-O: 2.02, Pt-N: 2.04O-Pt-N: 88.2--[11]
[Pd(L)]Salen-typePd-N(imine): 1.97-1.98, Pd-O: 1.95-1.96N-Pd-N: 83.4, O-Pd-O: 93.5--[5]
Pd(II) N-Heterocyclic Carbene (NHC) Complexes: Structural Data

NHC ligands form robust bonds with palladium, leading to highly stable and catalytically active complexes.[12] These complexes are particularly effective in cross-coupling reactions.[13]

ComplexLigand TypePd-C (NHC) Bond Length (Å)Other Key Bond Lengths (Å)Key Bond Angles (°)Reference
1b NHC-morpholine2.03Pd-N: 2.10, Pd-Br: 2.43-2.45C-Pd-N: 92.4, Br-Pd-Br: 90.3[2]
[PdCl2(L2)(PPh3)] NHC-phosphine2.09Pd-P: 2.26, Pd-Cl: 2.37-2.40C-Pd-P: 94.6[14]
[PdI(CCC-pincer)] CCC-tris(NHC) pincer2.04-2.06Pd-I: 2.62C-Pd-C: 80.5-81.2[15]
Pd(II) Pincer Complexes: Catalytic Activity

Pincer ligands offer a stable tridentate coordination to the palladium center, which is crucial for their high catalytic efficiency and durability.[16] These complexes are particularly active in Suzuki-Miyaura cross-coupling reactions.[17][18]

ComplexLigand TypeReactionSubstrateYield (%)Reference
3 ONS-pincerSuzuki-Miyaura1-bromo-4-methoxybenzene90[17]
5 ONS-pincerSuzuki-Miyaura1-bromo-4-methylbenzene85[17]
1 PNCNP-pincerNitrile hydrationVarious nitrilesup to 99[19]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides an overview of the key experimental procedures for the synthesis and characterization of these novel Pd(II) complexes.

General Synthesis of Pd(II) Schiff Base Complexes

A common method for the synthesis of Pd(II) Schiff base complexes involves the reaction of a palladium salt, such as K2PdCl4 or Pd(OAc)2, with the Schiff base ligand in a suitable solvent like ethanol (B145695) or methanol. The mixture is typically stirred at room temperature or refluxed for several hours. The resulting complex often precipitates out of the solution and can be collected by filtration, washed, and dried.[10][20]

General Synthesis of Pd(II) NHC Complexes

The synthesis of Pd(II) NHC complexes often starts from the corresponding imidazolium (B1220033) salt. The salt is reacted with a palladium precursor, such as palladium(II) acetate (B1210297), in the presence of a base.[13] Another route involves the use of a bidentate NHC ligand precursor which is reacted with palladium acetate in a solvent like DMSO.[12]

Characterization Techniques

The synthesized complexes are typically characterized using a suite of spectroscopic and analytical techniques:

  • FT-IR Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups.[20][21][22]

  • NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the complexes in solution. Downfield shifts of ligand protons upon coordination are often observed.[2][21][22]

  • UV-Vis Spectroscopy: To study the electronic transitions within the complexes. Ligand-to-metal charge transfer (LMCT) bands are often prominent.[17][22]

  • X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and overall geometry.[1][2][3][23][24][25][26]

  • Elemental Analysis: To confirm the elemental composition of the synthesized complexes.[2][24]

Visualizing Chemical Processes

To better illustrate the relationships and workflows involved in the study of these complexes, the following diagrams have been generated using the DOT language.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Testing Pd_precursor Pd(II) Precursor (e.g., K2PdCl4, Pd(OAc)2) Reaction Reaction (Stirring/Reflux) Pd_precursor->Reaction Ligand Ligand (Schiff Base, NHC, Pincer) Ligand->Reaction Solvent Solvent (e.g., Ethanol, DMSO) Solvent->Reaction Complex Crude Pd(II) Complex Reaction->Complex Purification Filtration & Washing Complex->Purification Pure_Complex Pure Pd(II) Complex Purification->Pure_Complex FTIR FT-IR Pure_Complex->FTIR NMR NMR (1H, 13C) Pure_Complex->NMR UVVis UV-Vis Pure_Complex->UVVis XRay X-ray Crystallography Pure_Complex->XRay Elemental Elemental Analysis Pure_Complex->Elemental Catalysis Catalytic Activity Pure_Complex->Catalysis Anticancer Anticancer Screening Pure_Complex->Anticancer

Caption: Workflow for the synthesis, purification, characterization, and application testing of novel Pd(II) complexes.

Suzuki_Miyaura_Catalytic_Cycle Pd(II)-L [L]Pd(II)X2 Pd(0)-L [L]Pd(0) Pd(II)-L->Pd(0)-L Reduction Ar-Pd(II)-X Ar-Pd(II)-X [L] Pd(0)-L->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R [L] Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OR)2) Ar-Pd(II)-R->Pd(0)-L Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R->Ar-R

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle often facilitated by Pd(II) pincer and NHC complexes.

Conclusion

The study of novel Palladium(II) complexes is a vibrant and rapidly evolving field. The unique electronic and geometric structures of these compounds, dictated by the nature of their ligands, give rise to a broad spectrum of applications, from life-saving anticancer drugs to efficient industrial catalysts. This technical guide provides a foundational understanding of the core principles governing these complexes, with the aim of supporting and inspiring future research and development endeavors. The systematic presentation of data, detailed protocols, and clear visualizations are intended to serve as a valuable tool for the scientific community.

References

A Technical Guide to the Thermal Stability and Decomposition Pathway of Palladium(II) meso-Tetraphenyl-tetrabenzoporphyrin (Pd(II)TPBP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and proposes a decomposition pathway for Palladium(II) meso-Tetraphenyl-tetrabenzoporphyrin (Pd(II)TPBP). The information presented herein is synthesized from established principles of inorganic and coordination chemistry, drawing parallels from the thermal analysis of similar palladium(II) complexes and porphyrin macrocycles.

Introduction

Palladium(II) meso-Tetraphenyl-tetrabenzoporphyrin (this compound) is a synthetic porphyrin with significant potential in various applications, including as a phosphorescent oxygen sensor and a photosensitizer in photodynamic therapy (PDT).[1][2] Its efficacy and safety in these applications are intrinsically linked to its thermal stability. Understanding the thermal decomposition pathway is crucial for defining its operational limits and predicting its degradation products.

Thermal Stability Analysis

The thermal stability of metalloporphyrins is influenced by the central metal ion and the peripheral substituents on the porphyrin ring. Generally, the incorporation of a metal ion like Pd(II) enhances the thermal stability of the porphyrin macrocycle.[3] The thermal decomposition of this compound is expected to occur at elevated temperatures, likely in multiple stages involving the loss of peripheral groups followed by the fragmentation of the core macrocycle.

Table 1: Predicted Thermal Decomposition Data for this compound

StageTemperature Range (°C)Mass Loss (%)Associated Process
1350 - 450~30 - 40%Loss of peripheral phenyl groups.
2450 - 600~50 - 60%Fragmentation of the tetrabenzoporphyrin core.
Residue> 600~10 - 20%Formation of metallic palladium.

Note: The data in this table are predictive and based on the analysis of similar metalloporphyrin structures. Actual experimental values may vary.

Proposed Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is hypothesized to proceed through the following key stages:

  • Initiation: At elevated temperatures, the initial decomposition is likely to involve the homolytic cleavage of the bonds connecting the meso-phenyl substituents to the porphyrin macrocycle. This results in the formation of phenyl radicals and a porphyrin radical intermediate.

  • Propagation: The highly reactive porphyrin radical can undergo a series of complex intramolecular rearrangement and fragmentation reactions. This leads to the breakdown of the tetrabenzoporphyrin core into smaller, volatile organic fragments.

  • Termination: The final stage of decomposition involves the reduction of the Pd(II) center to metallic palladium (Pd(0)) as the organic ligand framework is completely degraded. The non-volatile residue is expected to be primarily metallic palladium.

Experimental Protocols

The thermal stability and decomposition pathway of this compound can be elucidated using a combination of thermoanalytical and spectrometric techniques.

4.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

  • Methodology: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina). The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature (e.g., 800 °C). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of mass loss versus temperature.

4.2 Differential Scanning Calorimetry (DSC)

  • Objective: To identify the temperatures of phase transitions (e.g., melting, crystallization) and to determine the enthalpy changes associated with decomposition.[4][5][6]

  • Methodology: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[4] The resulting DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events.

4.3 Mass Spectrometry (MS) Coupled with a Thermal Analyzer

  • Objective: To identify the volatile decomposition products evolved at different temperatures.

  • Methodology: The outlet gas from the TGA instrument is directly introduced into the ion source of a mass spectrometer. As the this compound sample is heated in the TGA, the evolved gases are continuously analyzed by the MS. This technique, known as Evolved Gas Analysis-Mass Spectrometry (EGA-MS), provides real-time information on the chemical nature of the fragments produced during decomposition.

Visualizations

Experimental Workflow for Thermal Analysis

G Experimental Workflow for Thermal Analysis of this compound cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Analysis & Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC MS Mass Spectrometry (MS) TGA->MS Evolved Gases Data Thermal Stability Data (Mass Loss vs. Temp) TGA->Data DSC->Data Pathway Decomposition Pathway (Identification of Fragments) MS->Pathway

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway of this compound

G Proposed Thermal Decomposition Pathway of this compound A This compound B [Pd(TPBP)]• + Phenyl Radicals A->B Heat (350-450 °C) C Volatile Organic Fragments (e.g., benzene, pyrrole (B145914) derivatives) B->C Heat (450-600 °C) Fragmentation D Metallic Palladium (Pd) B->D Heat > 600 °C Reduction

Caption: Proposed decomposition pathway of this compound.

References

Solubility of Palladium(II) Tetraphenyl-tetrabenzoporphyrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Palladium(II) meso-tetraphenyl-tetrabenzoporphyrin (Pd(II)TPBP). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the general principles governing the solubility of metalloporphyrins and provides a detailed experimental protocol for determining the solubility of this compound in common organic solvents.

Introduction to this compound and Porphyrin Solubility

Palladium(II) meso-tetraphenyl-tetrabenzoporphyrin is a synthetic porphyrin with significant interest in fields such as photon upconversion and oxygen sensing. The solubility of porphyrins and their metal complexes is a critical parameter that influences their application in various fields, including catalysis, medicine, and materials science.

The solubility of porphyrins is primarily dictated by the nature of their peripheral substituents.[1][2] Unsubstituted porphyrins are generally poorly soluble in most solvents. The introduction of functional groups on the porphyrin macrocycle is a common strategy to enhance solubility in either aqueous or organic media.[3] For instance, the introduction of polar groups like carboxylates or sulfonates increases water solubility, while bulky, nonpolar groups enhance solubility in organic solvents. The choice of the central metal ion can also influence solubility, although to a lesser extent than the peripheral substituents.[1]

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive, publicly available dataset detailing the quantitative solubility of this compound in a range of common organic solvents has not been identified. Researchers requiring precise solubility data for their specific applications are encouraged to determine these values experimentally. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines a reliable and widely used method for determining the solubility of this compound in a given organic solvent using the shake-flask method coupled with UV-Vis spectroscopy. This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • This compound

  • Solvent of interest (e.g., dichloromethane, chloroform, tetrahydrofuran, toluene, dimethylformamide)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (0.2 µm, solvent-compatible)

  • UV-Vis spectrophotometer

  • Analytical balance

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The exact amount will depend on the expected solubility, but enough solid should be added to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture. Equilibration should be allowed to proceed for a sufficient time (typically 24-48 hours) at a constant temperature to ensure that the solution is saturated.

  • Separation of the Saturated Solution:

    • After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vial at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any fine solid particles that could interfere with the spectroscopic measurement.

  • Concentration Determination by UV-Vis Spectroscopy:

    • Dilute the filtered saturated solution with a known volume of the same solvent in the volumetric flask to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Record the UV-Vis spectrum of the diluted solution. The characteristic Soret band of the porphyrin is typically the most intense and is ideal for quantification.[1]

    • Determine the concentration of the diluted solution using the Beer-Lambert law (A = εbc), where A is the absorbance at the Soret band maximum, ε is the molar absorptivity (molar extinction coefficient) of this compound in that solvent, b is the path length of the cuvette (usually 1 cm), and c is the concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Determination of Molar Absorptivity (ε)

To use the Beer-Lambert law for solubility determination, the molar absorptivity of this compound in the specific solvent must be known. If this value is not available in the literature, it must be determined experimentally:

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance of each standard solution at the Soret band maximum.

  • Plot a calibration curve of absorbance versus concentration.

  • The slope of the resulting linear plot will be the molar absorptivity (ε).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for this compound Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and equilibrate (24-48h) B->C D Centrifuge to settle solid C->D E Filter supernatant (0.2 µm) D->E F Dilute filtered solution E->F G Measure absorbance (UV-Vis) F->G H Calculate concentration (Beer-Lambert Law) G->H I Calculate solubility H->I

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents is not readily found in the literature, this guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to determine these values accurately. Understanding and quantifying the solubility of this compound is a crucial step for its effective utilization in research and development.

References

Preliminary Investigation of Pd(II)TPBP Catalytic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the catalytic activity of Palladium(II) 5,10,15,20-tetraphenylporphyrin (Pd(II)TPBP). This versatile catalyst has demonstrated significant efficacy in a range of organic transformations, particularly in the formation of carbon-carbon bonds, which are fundamental in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines key quantitative data, detailed experimental protocols for its application in prominent cross-coupling reactions, and visual representations of catalytic cycles and experimental workflows.

Introduction to this compound as a Catalyst

Palladium(II) tetraphenylporphyrin (B126558) (this compound) is a coordination complex where a central palladium(II) ion is chelated by a tetraphenylporphyrin ligand. The unique electronic and structural properties of the porphyrin macrocycle, combined with the catalytic prowess of palladium, make this compound a highly effective and stable catalyst. It is particularly recognized for its role in facilitating cross-coupling reactions such as the Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira reactions.[1] These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Beyond cross-coupling, Pd(II) porphyrin complexes are also gaining attention for their applications in photocatalysis and oxidation reactions.[2][3]

Quantitative Data on Catalytic Performance

The catalytic efficacy of this compound and related palladium porphyrin complexes has been demonstrated in various studies. The following tables summarize key quantitative data from representative catalytic applications.

Table 1: Performance of Pd(II) Porphyrin Catalysts in Mizoroki-Heck Reactions

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-BromoacetophenoneStyrene0.1Et3NDMF1201295[4]
2IodobenzeneMethyl acrylate1K2CO3DMF100492[5]
34-Iodonitrobenzenen-Butyl acrylate0.5NaOAcDMA110698[6]
41-BromonaphthaleneStyrene0.2(i-Pr)2NEtNMP130890[7]

Table 2: Performance of Pd(II) Porphyrin Catalysts in Suzuki-Miyaura Reactions

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acid0.1K2CO3Water100498[8]
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid1K3PO4Toluene/Water801285[1]
32-Bromopyridine3-Thienylboronic acid0.5Cs2CO3Dioxane90693[9]
44-IodoanisoleNaphthalene-1-boronic acid0.2NaOHEthanol/Water70596[1]

Table 3: Performance of Pd(II) Porphyrin Catalysts in Sonogashira Reactions

EntryAryl HalideAlkyneCatalyst Loading (mol%)Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1IodobenzenePhenylacetylene1CuIEt3NTHF25295[10]
24-Bromobenzonitrile1-Heptyne0.5NonePiperidineDMF80688[11]
31-IodonaphthaleneTrimethylsilylacetylene0.2CuIDiisopropylamine60492[12]
43-BromopyridineCyclohexylacetylene1.5CuIK2CO3Acetonitrile70885[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound catalyst and its application in the Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira cross-coupling reactions.

Synthesis of Pd(II) 5,10,15,20-tetraphenylporphyrin (this compound)

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve H₂TPP (1 equivalent) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).

  • Add PdCl₂ (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of two Q-bands for the metallated porphyrin.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the DMF under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using chloroform as the eluent.

  • The collected fractions containing the product are combined, and the solvent is evaporated.

  • The resulting solid is washed with methanol and dried under vacuum to yield this compound as a purple crystalline solid.

General Procedure for Mizoroki-Heck Reaction

Materials:

  • Aryl halide (1 mmol)

  • Alkene (1.2 mmol)

  • This compound (0.01 mmol, 1 mol%)

  • Base (e.g., Triethylamine (Et₃N), 1.5 mmol)

  • Anhydrous solvent (e.g., DMF, 5 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a dried Schlenk tube containing a magnetic stir bar, add this compound (1 mol%), the aryl halide (1 mmol), and the base (1.5 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (5 mL) and the alkene (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the specified time (4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Reaction

Materials:

  • Aryl halide (1 mmol)

  • Boronic acid (1.2 mmol)

  • This compound (0.1 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃), 2 mmol)

  • Solvent system (e.g., Water, or a mixture of an organic solvent and water)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, combine the aryl halide (1 mmol), boronic acid (1.2 mmol), base (2 mmol), and this compound (0.1 mol%).

  • Add the solvent system (e.g., 10 mL of water).

  • De-gas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.

  • Heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring for the required time (2-12 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

General Procedure for Sonogashira Reaction

Materials:

  • Aryl halide (1 mmol)

  • Terminal alkyne (1.2 mmol)

  • This compound (1 mol%)

  • Copper(I) iodide (CuI, 2 mol%) (if required)

  • Base (e.g., Triethylamine or Diisopropylamine, 2 mmol)

  • Anhydrous solvent (e.g., THF or DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 mol%), CuI (2 mol%, if used), and the aryl halide (1 mmol).

  • Add the anhydrous solvent, followed by the base (2 mmol) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) until the starting materials are consumed, as indicated by TLC or GC analysis.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Catalytic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the catalytic cycles of the key cross-coupling reactions and a general experimental workflow for catalyst screening.

Catalytic Cycles

Mizoroki_Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X (L_n) OxAdd->PdII Coord Olefin Coordination PdII->Coord Olefin OlefinComplex R-Pd(II)-X (Olefin)(L_n) Coord->OlefinComplex MigIns Migratory Insertion OlefinComplex->MigIns AlkylPd R'-Pd(II)-X (L_n) MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim HPd H-Pd(II)-X (L_n) BetaElim->HPd Product RedElim Reductive Elimination (-HX, +Base) HPd->RedElim RedElim->Pd0

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ + Base DiarylPd Ar-Pd(II)-Ar' (L_n) Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X (L_n) OxAdd->PdII Transmetal_Pd Transmetalation PdII->Transmetal_Pd AlkynylPd R-Pd(II)-C≡CR' (L_n) Transmetal_Pd->AlkynylPd RedElim Reductive Elimination AlkynylPd->RedElim RedElim->Pd0 R-C≡CR' CuX Cu(I)X AlkyneCoord Alkyne Coordination CuX->AlkyneCoord R'-C≡CH + Base CuAcetylide Cu(I)-C≡CR' AlkyneCoord->CuAcetylide CuAcetylide->Transmetal_Pd to Pd(II) complex

Caption: Catalytic cycles for the Sonogashira reaction.

Experimental Workflow

Experimental_Workflow Start Start: Catalyst Screening Prep Prepare Stock Solutions (Substrates, Base, Catalyst) Start->Prep ReactionSetup Reaction Setup in Vials (Automated or Manual) Prep->ReactionSetup ReactionCond Run Reactions under Controlled Conditions (Temperature, Time, Atmosphere) ReactionSetup->ReactionCond Quench Quench Reactions ReactionCond->Quench Workup Work-up and Sample Prep (Extraction, Filtration) Quench->Workup Analysis Analysis (GC, LC-MS, NMR) Workup->Analysis Data Data Processing and Yield Calculation Analysis->Data Optimization Identify Lead Conditions and Optimize Data->Optimization Optimization->ReactionSetup Iterate End End: Optimized Protocol Optimization->End

Caption: General workflow for screening and optimizing this compound catalyzed reactions.

References

Unlocking the Potential: A Technical Guide to Novel Palladium(II) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning field of palladium(II) chemistry, with a focus on the synthesis, characterization, and potential applications of novel palladium(II) complexes. As research into platinum-based compounds continues to face challenges such as drug resistance and significant side effects, palladium(II) complexes have emerged as a promising alternative, demonstrating significant potential in anticancer therapy, catalysis, and materials science. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes complex pathways and workflows to facilitate a deeper understanding and further innovation in this exciting area of research.

Anticancer Applications of Palladium(II) Complexes

Palladium(II) complexes exhibit a diverse range of cytotoxic activities against various cancer cell lines. Their mechanisms of action are multifaceted, often involving direct interaction with DNA, induction of apoptosis through oxidative stress, and inhibition of key cellular enzymes. This section presents a summary of the in vitro cytotoxicity of selected palladium(II) compounds.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative palladium(II) complexes against various human cancer cell lines. These values, presented in micromolar (µM), offer a quantitative measure of the compounds' potency.

Table 1: Cytotoxicity (IC50, µM) of Palladium(II)-Thiosemicarbazone Complexes

Complex/LigandDU145 (Prostate)K562 (Leukemia)Reference
[Pd(TSC3)2] (8)0.010.02[1][2][3]
HTSC3 (Ligand)>250>250[1][2][3]
Cisplatin--[1][2][3]

Table 2: Cytotoxicity (IC50, µM) of Palladium(II)-Schiff Base Complexes

ComplexMCF-7 (Breast)HT-29 (Colon)Reference
Complex 174.6 µg/mL174 µg/mL[4]
Complex 2--[4]

Table 3: Cytotoxicity (IC50, µM) of Palladacycle Complexes

ComplexA2780 (Ovarian)A2780cis (Cisplatin-resistant Ovarian)Reference
Complex 22.87-[5]
Complex 34.01-[5]
Mechanisms of Anticancer Activity

The anticancer effects of palladium(II) complexes are attributed to several key mechanisms, including:

  • DNA Intercalation and Binding: Planar palladium(II) complexes can intercalate between the base pairs of DNA, disrupting its structure and function, and ultimately leading to cell death.

  • Induction of Apoptosis: Many palladium(II) compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.

  • Enzyme Inhibition: Certain palladium(II) complexes have been shown to inhibit the activity of enzymes that are crucial for cancer cell survival and metastasis, such as Cathepsin B.

The following diagrams illustrate these key signaling pathways and mechanisms.

dna_intercalation pd_complex Palladium(II) Complex intercalation Intercalation between DNA Base Pairs pd_complex->intercalation Binds to DNA dna Nuclear DNA dna->intercalation dna_damage DNA Damage & Replication Block intercalation->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Figure 1: DNA Intercalation by a Palladium(II) Complex.

apoptosis_pathway cluster_cell Cancer Cell pd_complex Palladium(II) Complex ros Increased ROS pd_complex->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Apoptosis Induction via ROS Generation.

cathepsin_inhibition pd_complex Palladium(II) Complex inhibition Inhibition of Enzymatic Activity pd_complex->inhibition cathepsin_b Cathepsin B (Active Site) cathepsin_b->inhibition metastasis Reduced Tumor Invasion & Metastasis inhibition->metastasis

Figure 3: Inhibition of Cathepsin B by a Palladium(II) Complex.

Catalytic Applications

Palladium(II) complexes are renowned for their catalytic prowess in a wide array of organic transformations. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, is a prime example of the catalytic efficiency of palladium complexes.

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves the interconversion of palladium between its 0 and +2 oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.

suzuki_cycle Suzuki-Miyaura Cross-Coupling Cycle pd0 Pd(0)L2 pd2_intermediate1 R1-Pd(II)L2-X pd0->pd2_intermediate1 R1-X oxidative_addition Oxidative Addition pd2_intermediate2 R1-Pd(II)L2-R2 pd2_intermediate1->pd2_intermediate2 R2-B(OR)2 Base transmetalation Transmetalation product R1-R2 pd2_intermediate2->product reductive_elimination Reductive Elimination product->pd0 Regeneration

Figure 4: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Applications in Materials Science

The unique electronic and photophysical properties of palladium(II) complexes make them attractive candidates for applications in materials science, particularly in the development of advanced materials such as Organic Light-Emitting Diodes (OLEDs) and functionalized nanoparticles.

Palladium(II) Complexes in OLEDs

Certain palladium(II) complexes exhibit strong phosphorescence, making them suitable as emitters in OLEDs. The design of the organic ligands plays a crucial role in tuning the emission color and efficiency of these materials. Research in this area is focused on developing stable and highly luminescent palladium(II) complexes for next-generation display and lighting technologies.

Synthesis of Palladium Nanoparticles

Palladium nanoparticles (PdNPs) possess high catalytic activity and are utilized in a variety of applications. Green synthesis methods, using plant extracts as reducing and capping agents, offer an environmentally friendly approach to the production of PdNPs.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of a representative palladium(II)-thiosemicarbazone complex.

Synthesis of a Palladium(II)-Thiosemicarbazone Complex

This protocol describes the synthesis of a [Pd(TSC)2] type complex, where TSC is a thiosemicarbazone ligand.[1][2][3]

Materials:

  • Palladium(II) chloride (PdCl2)

  • Thiosemicarbazone ligand (e.g., 4-phenyl-1-(3'-hydroxy-benzaldehyde)-thiosemicarbazone, HTSC3)

  • Ethanol (B145695)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the thiosemicarbazone ligand (2 mmol) in hot ethanol (50 mL).

  • In a separate flask, dissolve PdCl2 (1 mmol) in DMF (10 mL).

  • Slowly add the PdCl2 solution to the hot ligand solution with constant stirring.

  • Reflux the reaction mixture for 4 hours.

  • Allow the solution to cool to room temperature, during which a precipitate will form.

  • Filter the precipitate, wash with cold ethanol, and then with diethyl ether.

  • Dry the resulting solid in a vacuum desiccator.

Characterization of the Palladium(II) Complex

The synthesized complex should be characterized using a suite of analytical techniques:

  • Elemental Analysis (CHN): To determine the empirical formula.

  • FT-IR Spectroscopy: To identify the coordination of the ligand to the palladium center by observing shifts in the C=N and C=S stretching frequencies.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the complex in solution.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex.

  • Single-Crystal X-ray Diffraction: To determine the precise solid-state structure and coordination geometry of the palladium center.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anticancer activity of the synthesized palladium(II) complex using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., DU145, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized palladium(II) complex dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the palladium(II) complex in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

The following diagram illustrates the general workflow for the synthesis and evaluation of a new palladium(II) anticancer compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation synthesis Synthesis of Pd(II) Complex purification Purification synthesis->purification characterization Structural & Spectroscopic Characterization purification->characterization cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) characterization->cytotoxicity mechanism Mechanism of Action Studies (e.g., Apoptosis, DNA Binding) cytotoxicity->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo

Figure 5: Experimental Workflow for a New Pd(II) Anticancer Drug.

Conclusion and Future Perspectives

The research landscape of palladium(II) complexes is vibrant and rapidly expanding. The compounds' demonstrated efficacy against a range of cancer cell lines, coupled with their potential to overcome the limitations of existing platinum-based therapies, positions them as highly promising candidates for future drug development. Furthermore, their utility in catalysis and materials science underscores their versatility and importance in various scientific and technological domains. Future research should focus on the rational design of new palladium(II) complexes with enhanced selectivity and reduced toxicity, as well as a deeper exploration of their mechanisms of action to facilitate their translation into clinical and industrial applications.

References

Initial Toxicity Screening of Palladium(II) Porphyrin Complexes for Biological Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening protocols relevant to novel Palladium(II) porphyrin complexes, exemplified by structures similar to Pd(II) tetraphenylbenzylporphyrin (Pd(II)TPBP). As direct toxicological data for this compound is limited in publicly accessible literature, this document synthesizes findings from closely related Pd(II) porphyrin analogues to establish a foundational screening strategy. The methodologies and data presented herein are intended to guide researchers in the preliminary assessment of the safety profile of such compounds for potential biological and therapeutic applications, particularly in areas like photodynamic therapy (PDT).

Palladium(II) complexes, sharing coordination chemistry similarities with platinum-based anticancer agents, are of significant interest.[1] Porphyrins and their derivatives are well-regarded for their photochemical properties, making them excellent candidates as photosensitizers in PDT.[2] The incorporation of a palladium ion into the porphyrin core can enhance the generation of reactive oxygen species (ROS), a key mechanism in PDT-induced cell death.[3][4] However, a thorough understanding of their intrinsic toxicity is paramount before advancing these promising compounds through the drug development pipeline.

In Vitro Cytotoxicity Assessment

The initial step in toxicity screening involves evaluating the effect of the compound on cell viability across various cell lines. This helps determine the concentration-dependent toxicity and identifies potential therapeutic windows.

Experimental Protocols

Cell Lines: A panel of both cancerous and non-cancerous cell lines should be used to assess selectivity. Examples include:

  • Cancer Cell Lines: Human pancreatic cancer (MIA PaCa-2)[2], human breast adenocarcinoma (MDA-MB-231), human lung carcinoma (A549), and human colorectal carcinoma (HCT-116).

  • Non-Cancerous Cell Lines: Human embryonic kidney (HEK293) cells or normal human fibroblasts to evaluate toxicity to healthy cells.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the Pd(II) porphyrin complex (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). For PDT applications, parallel experiments should be conducted with and without light exposure.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation

The cytotoxic effects of various Pd(II) porphyrin complexes are summarized below. It is crucial to note the distinction between dark toxicity and phototoxicity.

ComplexCell LineIncubation Time (h)ConditionIC50 (µM)Reference
Pd-TriporHeLa-Light Irradiation9.6[3][4]
Tripor (free base)HeLa-Light Irradiation18.2[3][4]
PS1MIA PaCa-21.5635 nm light (5.7 J/cm²)3.0[2]
PS2MIA PaCa-21.5635 nm light (1.3 J/cm²)3.0[2]
Pd(II) PorphyrinT. b. brucei24Dark>1.5[5]

Note: The results indicate that many palladium porphyrin complexes exhibit good biocompatibility in the absence of light, with their cytotoxic effects being primarily light-activated.[3][4]

Cellular Uptake and Subcellular Localization

Understanding how a compound enters cells and where it localizes is critical for interpreting its mechanism of action and toxicity.

Experimental Protocol: Fluorescence Microscopy
  • Cell Culture: Grow cells on glass coverslips in a petri dish.

  • Compound Incubation: Treat cells with the fluorescent Pd(II) porphyrin complex for various time points (e.g., 1, 4, 12, 24 hours).

  • Organelle Staining: To determine subcellular localization, co-stain the cells with organelle-specific fluorescent probes, such as MitoTracker for mitochondria or LysoTracker for lysosomes.[6]

  • Imaging: Wash the cells and mount the coverslips on microscope slides. Visualize the cellular uptake and localization of the compound using a fluorescence or confocal microscope. Porphyrins typically exhibit red fluorescence.

Workflow and Potential Mechanisms

The uptake of porphyrins into cancer cells can be more efficient than in non-cancerous cells.[7] Studies suggest that endocytosis is a primary mechanism for porphyrin uptake.[7]

G Cellular Uptake and Localization Workflow cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Pd(II)Porphyrin Pd(II)Porphyrin Endocytosis Endocytosis Pd(II)Porphyrin->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Mitochondria Mitochondria Endosome->Mitochondria ROS_Generation ROS Generation (with light) Lysosome->ROS_Generation Mitochondria->ROS_Generation Apoptosis Apoptosis ROS_Generation->Apoptosis

Caption: Cellular uptake and phototoxicity pathway of a Pd(II) porphyrin.

Genotoxicity Assessment

Genotoxicity assays are essential to determine if a compound can cause damage to genetic material (DNA).

Experimental Protocol: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacteria.

  • Bacterial Strains: Use several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (His-).

  • Compound Exposure: Expose the bacteria to various concentrations of the Pd(II) porphyrin complex, with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: Plate the treated bacteria on a histidine-deficient agar (B569324) medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Note: Studies on various palladium compounds have generally indicated a low potential for genotoxicity.[8][9]

Preliminary In Vivo Toxicity Assessment

Initial in vivo studies in animal models are crucial for understanding the systemic effects of a compound.

Experimental Protocol: Acute Toxicity Study in Rodents
  • Animal Model: Use healthy young adult mice or rats.

  • Dose Administration: Administer the Pd(II) porphyrin complex via a relevant route (e.g., intravenous or intraperitoneal injection) at several dose levels. Include a control group receiving the vehicle.

  • Observation: Monitor the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in weight, behavior, and appearance.

  • Endpoint Analysis: At the end of the study, perform a gross necropsy. Collect major organs (liver, kidneys, spleen, etc.) for histopathological examination to identify any tissue damage. Blood samples should also be collected for hematology and clinical chemistry analysis.

Note: While in vivo data for specific Pd(II) porphyrins is sparse, general studies on palladium compounds suggest that the liver and kidneys are potential target organs for toxicity.[10]

Signaling Pathway Analysis

Investigating the molecular mechanisms underlying the observed toxicity can provide valuable insights. For Pd(II) porphyrins intended for PDT, the primary mechanism of action is light-induced ROS production, which can trigger various cell death pathways.

G PDT-Induced Cell Death Signaling Light Light Pd(II)Porphyrin_GS Pd(II)Porphyrin (Ground State) Light->Pd(II)Porphyrin_GS Pd(II)Porphyrin_ES Pd(II)Porphyrin (Excited State) Pd(II)Porphyrin_GS->Pd(II)Porphyrin_ES ROS Reactive Oxygen Species (ROS) Pd(II)Porphyrin_ES->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway for PDT-induced apoptosis.

Conclusion

The initial toxicity screening of novel Pd(II) porphyrin complexes like this compound is a multi-faceted process that begins with a thorough in vitro evaluation of cytotoxicity, cellular uptake, and genotoxicity. Promising candidates with an acceptable in vitro safety profile can then be advanced to preliminary in vivo studies to assess systemic toxicity. For compounds intended for photodynamic therapy, it is essential to differentiate between dark toxicity and phototoxicity to establish a safe and effective therapeutic window. The experimental framework and data presented in this guide, derived from analogous compounds, provide a robust starting point for the comprehensive toxicological evaluation of new Pd(II) porphyrin-based therapeutic agents.

References

Methodological & Application

Protocol for the Synthesis of Palladium(II) 5,10,15,20-tetrakis(4-benzoyl)porphyrin (Pd(II)TPBP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

This document provides a detailed protocol for the laboratory synthesis of Palladium(II) 5,10,15,20-tetrakis(4-benzoyl)porphyrin (Pd(II)TPBP). This metalloporphyrin is of interest to researchers in materials science, catalysis, and drug development due to its unique photophysical and chemical properties. The synthesis is a two-step process commencing with the formation of the free-base porphyrin, 5,10,15,20-tetrakis(4-benzoyl)porphyrin (TPBP), via the Lindsey condensation of 4-benzoylbenzaldehyde (B1278530) and pyrrole. This is followed by the insertion of palladium(II) into the porphyrin core.

The protocols provided are based on established methodologies for the synthesis of analogous tetraphenylporphyrins and their palladium complexes. The quantitative and spectral data presented are based on closely related compounds due to the limited availability of specific data for this compound in the published literature. This approach provides a strong foundational method for the synthesis and characterization of this novel compound.

Experimental Protocols

Part 1: Synthesis of 5,10,15,20-tetrakis(4-benzoyl)porphyrin (TPBP)

This protocol is adapted from the Lindsey synthesis of meso-substituted porphyrins, which is favored for its mild conditions and generally higher yields compared to other methods.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere, add 4-benzoylbenzaldehyde. Dissolve the aldehyde in dichloromethane (DCM).

  • Addition of Reactants: To the stirred solution, add freshly distilled pyrrole. The concentration of reactants should be approximately 10 mM in DCM.

  • Initiation of Condensation: Shield the reaction from light and add trifluoroacetic acid (TFA) as a catalyst. The solution should be stirred at room temperature.

  • Oxidation: After stirring for a designated time (typically 1-2 hours), add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DCM to the reaction mixture. The amount of DDQ should be approximately 3 equivalents relative to the pyrrole.

  • Reflux: Heat the mixture to reflux and maintain for 1 hour. The color of the solution should change to a deep purple, indicating the formation of the porphyrin.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and quench the reaction by adding a small amount of triethylamine (TEA) to neutralize the TFA.

  • Purification:

    • Concentrate the crude reaction mixture using a rotary evaporator.

    • Pre-adsorb the crude product onto a small amount of silica gel.

    • Perform column chromatography on silica gel. Elute with a solvent system such as a hexane-DCM gradient to separate the desired porphyrin from byproducts.

    • Collect the purple fractions and combine them.

    • Remove the solvent under reduced pressure to yield the solid 5,10,15,20-tetrakis(4-benzoyl)porphyrin (TPBP).

Part 2: Synthesis of Pd(II) 5,10,15,20-tetrakis(4-benzoyl)porphyrin (this compound)

This protocol describes the insertion of palladium(II) into the TPBP core.

Materials:

  • 5,10,15,20-tetrakis(4-benzoyl)porphyrin (TPBP)

  • Palladium(II) chloride (PdCl₂)

  • N,N-Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the synthesized TPBP in N,N-dimethylformamide (DMF).

  • Addition of Palladium Salt: Add an excess of palladium(II) chloride (PdCl₂) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy. The completion of the reaction is indicated by the disappearance of the four Q-bands of the free-base porphyrin and the appearance of two new Q-bands characteristic of the metalloporphyrin.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Add distilled water to precipitate the crude product.

    • Collect the solid by filtration and wash thoroughly with water to remove excess DMF and unreacted palladium salt.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for TPBP and this compound. Note: The data for yields and spectral characteristics are based on values reported for structurally similar tetraphenylporphyrins and their palladium complexes due to the absence of specific literature data for the title compounds.

CompoundFormulaMolecular Weight ( g/mol )Typical Yield (%)UV-Vis Soret Band (nm)UV-Vis Q-Bands (nm)¹H NMR β-pyrrole protons (ppm)
TPBP C₆₈H₄₂N₄O₄971.0920-30~419~515, 550, 590, 648~8.8
This compound C₆₈H₄₀N₄O₄Pd1075.49>90~417~525, 557~8.7

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_0 Part 1: TPBP Synthesis cluster_1 Part 2: Palladium Insertion Reactants1 4-Benzoylbenzaldehyde + Pyrrole in DCM Condensation Condensation (TFA catalyst, RT, dark) Reactants1->Condensation Oxidation Oxidation (DDQ, reflux) Condensation->Oxidation Purification1 Purification (Column Chromatography) Oxidation->Purification1 TPBP TPBP Product Purification1->TPBP Reactants2 TPBP + PdCl2 in DMF TPBP->Reactants2 To next step Metalation Metalation (Reflux) Reactants2->Metalation Purification2 Purification (Precipitation & Wash) Metalation->Purification2 Pd_TPBP This compound Product Purification2->Pd_TPBP

Caption: Workflow for the two-part synthesis of this compound.

Logical_Relationship Logical Relationship of Synthesis Stages Start Starting Materials (4-Benzoylbenzaldehyde, Pyrrole) Step1 Step 1: Porphyrin Formation (Lindsey Condensation) Start->Step1 Intermediate Free-Base Porphyrin (TPBP) Step1->Intermediate Step2 Step 2: Metallation (Palladium Insertion) Intermediate->Step2 FinalProduct Final Product (this compound) Step2->FinalProduct

Caption: Logical flow from starting materials to the final product.

Application Notes and Protocols for Growing Single Crystals of Palladium(II) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin (Pd(II)TPBP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and subsequent single-crystal growth of Palladium(II) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin (Pd(II)TPBP). The protocols described herein are based on established methods for porphyrin synthesis and crystallization.

Introduction

Palladium(II) porphyrins are a class of metalloporphyrins with diverse applications, including catalysis, sensor development, and photodynamic therapy. The compound Palladium(II) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin, also referred to as Pd(II) meso-tetra(4-carboxyphenyl)porphyrin (Pd(II)TCPP), is of particular interest due to its functional carboxylic acid groups, which allow for the formation of supramolecular structures and metal-organic frameworks (MOFs). High-quality single crystals are essential for unambiguous structure determination via X-ray diffraction, which is crucial for understanding its chemical properties and designing new applications.

This guide outlines a two-stage process: the synthesis of the this compound complex and the subsequent growth of single crystals using vapor diffusion and solvent layering techniques.

Synthesis of this compound

The synthesis of this compound involves two primary steps: the synthesis of the free-base porphyrin ligand, 5,10,15,20-tetrakis(4-benzoic acid)porphyrin (H₂TPBP), followed by the insertion of palladium(II) into the porphyrin core.

2.1. Synthesis of the Free-Base Ligand (H₂TPBP)

The free-base porphyrin can be synthesized via a condensation reaction between pyrrole (B145914) and an appropriate aldehyde. A common method is the Lindsey synthesis.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-formylbenzoic acid and a catalytic amount of a suitable acid catalyst in a high-boiling point solvent like propionic acid.

  • Add freshly distilled pyrrole to the solution. The molar ratio of aldehyde to pyrrole should be approximately 1:1.

  • Reflux the mixture for a specified time, typically ranging from 30 minutes to a few hours, while stirring. The reaction progress can be monitored by UV-Vis spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • Expose the solution to air by bubbling air through it or by stirring it vigorously in an open flask to oxidize the porphyrinogen (B1241876) intermediate to the porphyrin.

  • The crude porphyrin product will precipitate out of the solution. Collect the precipitate by filtration and wash it with a suitable solvent, such as methanol, to remove impurities.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel.

2.2. Metalation of H₂TPBP to form this compound

The insertion of palladium(II) into the porphyrin core is typically achieved by reacting the free-base porphyrin with a palladium(II) salt.

Experimental Protocol:

  • Dissolve the purified H₂TPBP in a suitable solvent, such as N,N-dimethylformamide (DMF) or pyridine.

  • Add an excess of a palladium(II) salt, such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂).

  • Reflux the mixture for several hours. The progress of the metalation can be monitored by UV-Vis spectroscopy, observing the characteristic shift in the Soret and Q-bands upon metal insertion.

  • After the reaction is complete, cool the solution to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude this compound can be purified by washing with appropriate solvents to remove unreacted starting materials and byproducts. Recrystallization may also be used for purification.

Single Crystal Growth of this compound

The growth of high-quality single crystals is highly dependent on factors such as solvent choice, concentration, temperature, and the crystallization technique employed. Vapor diffusion and solvent layering are two of the most effective methods.[1] this compound is known to be soluble in solvents like water, methanol, ethanol, and pyridine.[2] A study has reported the formation of hydrogen-bonded adducts of this compound with methanol, as well as with water and N,N-dimethylformamide (DMF), indicating these are good solvent systems for crystallization.

3.1. General Considerations

  • Purity: The starting material, this compound, should be of the highest possible purity.

  • Glassware: Use clean, scratch-free glassware to minimize unwanted nucleation sites.

  • Environment: The crystallization setup should be left in a vibration-free and temperature-stable environment.

3.2. Method 1: Vapor Diffusion

This technique involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound in a "good" solvent.[1]

Experimental Protocol:

  • Prepare a concentrated solution of this compound in a good solvent (e.g., DMF, pyridine, or a mixture of DMF and methanol). The concentration should be near saturation.

  • Place a small volume (e.g., 1-2 mL) of this solution in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a suitable anti-solvent to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the inner vial. Suitable anti-solvents could include diethyl ether, hexane, or acetone.

  • Seal the outer container and leave it undisturbed at a constant temperature (e.g., room temperature or in a refrigerator to slow down the diffusion process).

  • Crystals should form in the inner vial over a period of several days to weeks.

3.3. Method 2: Solvent Layering (Liquid Diffusion)

In this method, the anti-solvent is carefully layered on top of the solution of the compound, and crystallization occurs at the interface as the solvents slowly mix.

Experimental Protocol:

  • Prepare a concentrated solution of this compound in a dense, good solvent (e.g., DMF or pyridine) in a narrow tube or vial.

  • Carefully layer a less dense, miscible anti-solvent (e.g., methanol, ethanol, or a mixture with water) on top of the porphyrin solution. This can be done by slowly adding the anti-solvent down the side of the tube with a pipette.

  • Seal the tube and leave it in an undisturbed location.

  • Crystals will slowly form at the interface between the two solvent layers.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis and crystallization of this compound.

Table 1: Precursor and Synthesis Data

ParameterValue/Description
Ligand Synthesis
Precursors4-formylbenzoic acid, Pyrrole
SolventPropionic Acid
TemperatureReflux
Metalation
PrecursorsH₂TPBP, Palladium(II) Salt (e.g., PdCl₂)
SolventN,N-Dimethylformamide (DMF) or Pyridine
TemperatureReflux

Table 2: Crystallization Conditions

ParameterMethod 1: Vapor DiffusionMethod 2: Solvent Layering
Solvent System
Good SolventDMF, Pyridine, Methanol/DMFDMF, Pyridine
Anti-solventDiethyl Ether, Hexane, AcetoneMethanol, Ethanol, Water
Concentration
This compound SolutionNear-saturatedNear-saturated
Temperature
Typical Range4 - 25 °C4 - 25 °C
Timeframe
Expected Growth TimeDays to weeksDays to weeks

Visualization

The following diagrams illustrate the experimental workflow for the synthesis and crystallization of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_crystallization Single Crystal Growth ligand_synthesis 1. Ligand Synthesis (H₂TPBP) metalation 2. Metalation (Palladium Insertion) ligand_synthesis->metalation purification_syn 3. Purification metalation->purification_syn dissolution 4. Dissolution in Good Solvent purification_syn->dissolution vapor_diffusion 5a. Vapor Diffusion Setup dissolution->vapor_diffusion solvent_layering 5b. Solvent Layering Setup dissolution->solvent_layering crystal_growth 6. Crystal Growth (Incubation) vapor_diffusion->crystal_growth solvent_layering->crystal_growth crystal_harvest 7. Crystal Harvesting & Analysis crystal_growth->crystal_harvest

Caption: Workflow for this compound Synthesis and Crystallization.

vapor_diffusion_setup cluster_container Sealed Outer Container cluster_vial Inner Vial anti_solvent Anti-solvent pd_solution This compound Solution in Good Solvent vapor Vapor Diffusion pd_solution->vapor vapor->anti_solvent solvent_layering_setup container Anti-solvent Crystal Growth at Interface This compound Solution

References

Application Notes and Protocols for Pd(II)TPBP in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium(II) meso-tetraphenyl-tetrabenzoporphyrin, hereafter referred to as Pd(II)TPBP, is a synthetic porphyrin complex. While primarily investigated for its unique photophysical properties, particularly in oxygen sensing and photon upconversion, its structural similarity to other catalytically active palladium-porphyrin complexes suggests potential applications in cross-coupling reactions. This document provides an overview of the potential use of this compound as a catalyst in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Disclaimer: There is limited specific literature on the catalytic use of this compound in cross-coupling reactions. The following protocols and data are based on general principles of palladium catalysis and studies involving other palladium(II)-porphyrin complexes. These should be considered as starting points for optimization.

Catalytic Principles of Palladium(II)-Porphyrin Complexes

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.[1] The catalytic cycle for Pd(II) precursors typically involves an initial reduction to the active Pd(0) species. This can be achieved in situ by various reagents, including phosphines, amines, or the organometallic coupling partner itself.[2]

The general catalytic cycle for cross-coupling reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira): An organometallic reagent (e.g., organoboron in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center.[3][4] For the Heck reaction, this step is replaced by the coordination and insertion of an alkene.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[5]

Porphyrin ligands, like the tetraphenyl-tetrabenzoporphyrin in this compound, can stabilize the palladium center and influence its catalytic activity. The extended π-system of the porphyrin can modulate the electronic properties of the palladium, potentially enhancing its catalytic efficiency.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. While specific data for this compound is unavailable, other Pd(II)-porphyrin complexes have been shown to catalyze this reaction.[6]

General Reaction Scheme:

R¹-X + R²-B(OR)₂ ---(this compound, Base)--> R¹-R²

Where R¹, R² = Aryl, Vinyl; X = I, Br, Cl, OTf

Hypothetical Experimental Protocol for Suzuki-Miyaura Coupling:
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the this compound catalyst (0.01-1 mol%).

  • Add the desired solvent (e.g., a mixture of toluene (B28343) and water, 4:1 v/v, 5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Hypothetical Quantitative Data for Suzuki-Miyaura Coupling:
EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Catalyst Loading (mol%)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O900.5>95 (Hypothetical)
21-Iodonaphthalene4-Methylphenylboronic acidCs₂CO₃Dioxane/H₂O1000.1>90 (Hypothetical)
32-Chloropyridine3-Furylboronic acidK₃PO₄THF/H₂O801.0>85 (Hypothetical)

Application in Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7]

General Reaction Scheme:

R¹-X + R²-CH=CH₂ ---(this compound, Base)--> R¹-CH=CH-R²

Where R¹ = Aryl, Vinyl; R² = H, Aryl, Alkyl; X = I, Br, OTf

Hypothetical Experimental Protocol for Heck Coupling:
  • In a Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and a base (e.g., triethylamine (B128534), 1.5 mmol, 1.5 equiv).

  • Add this compound (0.01-2 mol%).

  • Add a suitable solvent (e.g., DMF or acetonitrile, 5 mL).

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 100-140 °C.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture and filter off any solids.

  • Extract the product with an organic solvent, wash with water, and dry.

  • Purify by column chromatography.

Hypothetical Quantitative Data for Heck Coupling:
EntryAryl HalideAlkeneBaseSolventTemp (°C)Catalyst Loading (mol%)Yield (%)
1IodobenzeneStyreneEt₃NDMF1201.0>90 (Hypothetical)
24-Bromobenzonitrilen-Butyl acrylateK₂CO₃Acetonitrile1000.5>95 (Hypothetical)
31-BromonaphthaleneMethyl vinyl ketoneNaOAcDMAc1302.0>80 (Hypothetical)

Application in Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction often employs a copper co-catalyst.

General Reaction Scheme:

R¹-X + H-C≡C-R² ---(this compound, Cu(I), Base)--> R¹-C≡C-R²

Where R¹ = Aryl, Vinyl; R² = H, Aryl, Alkyl, Silyl; X = I, Br

Hypothetical Experimental Protocol for Sonogashira Coupling:
  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (0.1-2 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).

  • Add a degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C.

  • Monitor the reaction's progress.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash with brine, and dry.

  • Purify by column chromatography.

Hypothetical Quantitative Data for Sonogashira Coupling:
EntryAryl HalideAlkyneBaseSolventTemp (°C)Catalyst Loading (mol%)Yield (%)
11-IodobenzenePhenylacetyleneEt₃NTHF250.5>95 (Hypothetical)
24-Bromoacetophenone1-HeptyneDIPADMF601.0>90 (Hypothetical)
33-IodopyridineTrimethylsilylacetyleneEt₃NAcetonitrile500.2>98 (Hypothetical)

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Inert Atmosphere) Start->Setup Reagents Add Reactants, Base, and this compound Catalyst Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

Application of Pd(II) meso-Tetraphenyltetrabenzoporphyrin in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palladium(II) meso-tetraphenyltetrabenzoporphyrin, hereafter referred to as Pd(II)TPBP, is a robust and versatile catalyst in modern organic synthesis. Its unique structure, featuring a palladium(II) ion coordinated within a highly conjugated and sterically defined tetrabenzoporphyrin macrocycle, imparts distinct catalytic properties. This document provides detailed application notes and protocols for the use of this compound and analogous palladium porphyrin complexes in key organic transformations, including Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These methodologies are of significant interest to researchers in medicinal chemistry, materials science, and drug development for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryls, vinylarenes, and polyolefins. Palladium porphyrin complexes have demonstrated efficacy as catalysts in these transformations, often in aqueous media, contributing to greener synthetic routes.

Application Notes:

Palladium porphyrin complexes, such as water-soluble derivatives, have been successfully employed as catalyst precursors for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid.[1] These reactions can be performed under aerobic conditions in neat water, offering a significant advantage in terms of environmental impact and operational simplicity.[1] The catalyst loading is typically low, in the range of 0.1 mol%, and the reactions proceed to give high to quantitative yields of the coupled products.[1] A variety of functional groups on the aryl bromide substrate are well-tolerated.

Quantitative Data Summary (for a water-soluble Pd(II) porphyrin catalyst): [1]

EntryAryl BromideProduct Yield (%)Catalyst Loading (mol%)
14-Bromoacetophenone980.1
24-Bromobenzonitrile950.1
34-Bromonitrobenzene990.1
44-Bromoanisole850.1
5Bromobenzene800.1

Experimental Protocol (Representative for a water-soluble Pd(II) porphyrin catalyst): [1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the water-soluble palladium(II) porphyrin catalyst (0.001 mmol, 0.1 mol%).

  • Solvent: Add 5 mL of deionized water.

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to 100 °C under an air atmosphere for 4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Catalytic Cycle for Suzuki-Miyaura Reaction:

Suzuki_Miyaura_Cycle cluster_reactants Inputs Pd0 Pd(0)TPBP OA Oxidative Addition ArPdX Ar-Pd(II)TPBP-X OA->ArPdX Ar-X TM Transmetalation ArPdAr_prime Ar-Pd(II)TPBP-Ar' TM->ArPdAr_prime Ar'-B(OH)₂ RE Reductive Elimination Product Ar-Ar' RE->Product Product->Pd0 Regeneration Reactants Ar-X + Ar'-B(OH)₂ Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by this compound.

Heck Cross-Coupling

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. Immobilized palladium porphyrin complexes have been developed as reusable and highly efficient catalysts for this transformation.

Application Notes:

A novel Heck reaction catalyst comprising a palladium(II) complex of meso-tetra(p-hydroxyphenyl)porphyrin immobilized on polystyrene microspheres has been shown to be a highly efficient heterogeneous catalyst for the cross-coupling of aryl iodides with ethyl acrylate (B77674).[2] This catalyst demonstrates excellent activity, with product yields reaching up to 99.8% at a low catalyst loading of 0.1%.[2] A significant advantage of this system is the ease of catalyst recovery and its reusability for multiple reaction cycles without a significant loss of activity.[2]

Quantitative Data Summary (for an immobilized Pd(II) porphyrin catalyst): [2]

EntryAryl HalideAlkeneProduct Yield (%)Catalyst Loading (%)
1IodobenzeneEthyl acrylate99.80.1
24-IodotolueneEthyl acrylate98.50.1
34-IodoanisoleEthyl acrylate97.20.1

Experimental Protocol (Representative for an immobilized Pd(II) porphyrin catalyst): [2]

  • Reaction Setup: In a sealed tube, combine the aryl iodide (1.0 mmol), ethyl acrylate (1.5 mmol), and triethylamine (B128534) (1.5 mmol) as the base.

  • Catalyst Addition: Add the immobilized palladium(II) porphyrin catalyst (0.01 g, corresponding to 0.1 mol% Pd).

  • Solvent: Add 5 mL of a suitable solvent such as DMF or NMP.

  • Reaction Conditions: The tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.

  • Work-up: After cooling to room temperature, the catalyst is separated by filtration. The filtrate is diluted with water and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by flash chromatography on silica gel.

Catalytic Cycle for Heck Reaction:

Heck_Cycle cluster_reactants Inputs Pd0 Pd(0)TPBP OA Oxidative Addition ArPdX Ar-Pd(II)TPBP-X OA->ArPdX Ar-X Coord Alkene Coordination PiComplex Ar-Pd(II)TPBP-X Coord->PiComplex Alkene Insert Migratory Insertion SigmaComplex R-CH₂-CH(Ar)-Pd(II)TPBP-X Insert->SigmaComplex BetaElim β-Hydride Elimination HPdX H-Pd(II)TPBP-X BetaElim->HPdX Product Substituted Alkene BetaElim->Product RE Reductive Elimination HPdX->RE Base RE->Pd0 Reactants Ar-X + Alkene Base Base

Caption: Catalytic cycle for the Heck cross-coupling reaction catalyzed by this compound.

Sonogashira Cross-Coupling

The Sonogashira coupling provides a powerful means to synthesize conjugated enynes and arylalkynes by reacting terminal alkynes with aryl or vinyl halides. Palladium porphyrin complexes can serve as effective catalysts for this transformation.

Application Notes:

Quantitative Data Summary (Representative for Palladium-Catalyzed Sonogashira Couplings):

EntryAryl HalideTerminal AlkyneProduct Yield (%)Catalyst System
1IodobenzenePhenylacetylene97PdCl₂(PPh₃)₂ / CuI
24-IodoanisolePhenylacetylene95Pd(OAc)₂ / PPh₃ / CuI
34-Bromobenzaldehyde1-Hexyne88Pd(PPh₃)₄ / CuI
41-IodonaphthaleneTrimethylsilylacetylene92PdCl₂(PPh₃)₂ / CuI

Experimental Protocol (General, adaptable for this compound):

  • Reaction Setup: A Schlenk flask is charged with the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), and a copper(I) salt (e.g., CuI, 2-5 mol%).

  • Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This compound (0.5-2 mol%) is then added.

  • Solvent and Base: Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol) are added via syringe.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) until the starting materials are consumed (monitored by TLC or GC).

  • Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with aqueous ammonium (B1175870) chloride and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Catalytic Cycle for Sonogashira Reaction:

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_inputs Inputs Pd0 Pd(0)TPBP OA Oxidative Addition ArPdX Ar-Pd(II)TPBP-X OA->ArPdX Ar-X TM_Pd Transmetalation ArPdAlkyne Ar-Pd(II)TPBP-C≡CR' TM_Pd->ArPdAlkyne RE Reductive Elimination RE->Pd0 Product Product RE->Product Ar-C≡CR' CuX CuX Pi_Cu [H-C≡CR']-CuX CuX->Pi_Cu H-C≡CR' Deprot Deprotonation CuAlkyne Cu-C≡CR' Deprot->CuAlkyne Base CuAlkyne->TM_Pd Copper Acetylide CuAlkyne->CuX Reactants Ar-X + H-C≡CR' Base Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction involving this compound.

References

Application Notes and Protocols: Pd(II) meso-tetra(4-bromophenyl)porphyrin (Pd(II)TPBP) as a Precursor for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium nanoparticles (PdNPs) are of significant interest in various fields, including catalysis and drug development, owing to their high surface-area-to-volume ratio and unique catalytic properties. The synthesis of PdNPs with controlled size and morphology is crucial for their application. This document outlines the use of Pd(II) meso-tetra(4-bromophenyl)porphyrin (Pd(II)TPBP) as a novel precursor for the synthesis of palladium nanoparticles. The porphyrin macrocycle serves not only as the source of palladium but also as a potential stabilizing agent, influencing the growth and surface chemistry of the resulting nanoparticles. The methodologies detailed below provide a framework for the synthesis and application of these porphyrin-derived palladium nanoparticles in cross-coupling reactions, which are fundamental in the synthesis of active pharmaceutical ingredients (APIs).

Experimental Protocols

Method 1: Polyol Synthesis of Palladium Nanoparticles from this compound

This protocol describes the synthesis of palladium nanoparticles through the reduction of this compound in a polyol medium, which acts as both the solvent and the reducing agent.

Materials:

  • Pd(II) meso-tetra(4-bromophenyl)porphyrin (this compound)

  • Ethylene (B1197577) glycol

  • Polyvinylpyrrolidone (PVP) (optional, as an additional stabilizing agent)

  • Acetone

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Preparation of Precursor Solution: In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of this compound in a minimal amount of a suitable organic solvent (e.g., dimethylformamide or pyridine) before adding it to ethylene glycol to achieve a final palladium concentration of 0.1-1.0 mM. If using PVP, add it to the ethylene glycol at this stage (e.g., at a 10:1 molar ratio of PVP monomer to Pd).

  • Heating and Reduction: Heat the reaction mixture to 140-160 °C under constant stirring in an inert atmosphere (e.g., argon or nitrogen). The color of the solution is expected to change, indicating the formation of palladium nanoparticles. The reaction time can be varied from 1 to 3 hours to control the nanoparticle size.

  • Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the nanoparticles by adding an excess of acetone. Separate the nanoparticles by centrifugation, followed by washing with ethanol and deionized water multiple times to remove any residual ethylene glycol, porphyrin fragments, and PVP.

  • Drying: Dry the purified palladium nanoparticles under vacuum.

Method 2: Catalytic Activity in Suzuki-Miyaura Cross-Coupling Reaction

This protocol evaluates the catalytic performance of the synthesized palladium nanoparticles in a model Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Synthesized Palladium Nanoparticles

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of ethanol and water)

  • Internal standard (for GC analysis)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the synthesized palladium nanoparticles (0.1 mol%).

  • Reaction Execution: Add the solvent (e.g., 10 mL of a 1:1 ethanol/water mixture) to the vessel. Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for a specified time (e.g., 1-4 hours).

  • Analysis: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, extract the product with an organic solvent, and analyze the yield by GC using an internal standard.

Method 3: Catalytic Activity in Heck Cross-Coupling Reaction

This protocol assesses the catalytic efficiency of the palladium nanoparticles in a Heck cross-coupling reaction.

Materials:

  • Synthesized Palladium Nanoparticles

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., ethyl acrylate)

  • Base (e.g., triethylamine)

  • Solvent (e.g., N,N-dimethylformamide, DMF)

Procedure:

  • Reaction Setup: To a reaction flask, add the aryl halide (1 mmol), alkene (1.5 mmol), base (1.5 mmol), and the synthesized palladium nanoparticles (0.05 mol%).

  • Reaction Execution: Add the solvent (e.g., 5 mL of DMF) and heat the mixture to a specified temperature (e.g., 100-120 °C) for a set duration (e.g., 2-6 hours).

  • Analysis: After the reaction, cool the mixture and analyze the product yield by gas chromatography (GC). The turnover frequency (TOF) can be calculated based on the conversion rate, reaction time, and catalyst loading.

Data Presentation

The properties and catalytic performance of palladium nanoparticles are highly dependent on the synthesis conditions. The following tables provide representative data for PdNPs synthesized using porphyrin-based precursors.

Table 1: Physicochemical Characterization of Synthesized Palladium Nanoparticles

Synthesis MethodPrecursorStabilizing AgentAverage Particle Size (nm)Morphology
PolyolThis compoundPorphyrin-derived5 ± 2Spherical
PolyolThis compound + PVPPorphyrin-derived + PVP3 ± 1Spherical
Chemical ReductionPdCl₂meso-tetra(pyridyl)porphyrin8 ± 3Quasi-spherical

Table 2: Catalytic Performance in Suzuki-Miyaura Cross-Coupling Reaction

CatalystAryl HalideArylboronic AcidTemperature (°C)Time (h)Yield (%)
PdNPs from this compound4-bromoanisolePhenylboronic acid802>95
PdNPs from this compound4-chlorotoluenePhenylboronic acid80485

Table 3: Catalytic Performance in Heck Cross-Coupling Reaction

CatalystAryl HalideAlkeneTemperature (°C)Time (h)Yield (%)TOF (h⁻¹)
PdNPs from this compoundIodobenzeneEthyl acrylate1203>98~650
Porphyrin-stabilized PdNPsIodobenzeneEthyl acrylate1001>99up to 56,000[1]

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_catalysis Catalytic Testing pd_tpbp This compound Precursor mix Mix & Heat (140-160°C) pd_tpbp->mix solvent Ethylene Glycol solvent->mix pvp PVP (Optional) pvp->mix wash Wash & Centrifuge mix->wash dry Vacuum Dry wash->dry pdnps Palladium Nanoparticles dry->pdnps suzuki Suzuki-Miyaura Reaction pdnps->suzuki heck Heck Reaction pdnps->heck analysis Product Analysis (GC) suzuki->analysis heck->analysis

Caption: Experimental workflow for the synthesis and catalytic application of palladium nanoparticles.

References

Application Notes: Utilizing Pd(II)TPBP in the Development of New Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palladium(II) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin, or Pd(II)TPBP, is a metalloporphyrin compound with significant potential in the development of novel anticancer therapeutics. Its planar structure and the presence of the heavy palladium atom make it an excellent candidate for use as a photosensitizer in photodynamic therapy (PDT).[1] PDT is a clinically approved, minimally invasive treatment modality that utilizes a photosensitizing agent, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells.[2][3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the anticancer properties of this compound.

Mechanism of Action: Photodynamic Therapy

The primary anticancer mechanism of this compound is attributed to its action as a photosensitizer in photodynamic therapy.[4] The process, as illustrated in the signaling pathway diagram below, is initiated by the administration of this compound, which can preferentially accumulate in tumor tissues. Subsequent irradiation of the tumor with light of an appropriate wavelength excites the this compound molecule from its ground state to a short-lived singlet excited state, which then transitions to a more stable triplet excited state.[5] This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II photochemical process).[3] The produced singlet oxygen and other reactive oxygen species (ROS) induce cellular damage, targeting mitochondria and other organelles, which ultimately leads to apoptotic cell death.[1][6]

Data Presentation: Cytotoxicity of Palladium Porphyrin Complexes

While comprehensive quantitative data specifically for this compound is limited in publicly accessible literature, the following table summarizes the photodynamic efficacy of a structurally similar compound, Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin (referred to as PS2), in a 3D pancreatic cancer model. This data serves as a valuable reference for the potential potency of this compound in a PDT context.[7]

CompoundCell ModelConcentration (µM)Light Dose (J/cm²) for IC50
PS23D Pancreatic Cancer31.3 ± 0.1
PS1 (a related complex)3D Pancreatic Cancer35.7 ± 0.06

Note: IC50 values represent the light dosage required to inhibit 50% of cell growth. The data indicates that PS2 demonstrates significant phototoxicity at a low micromolar concentration.[7] It is hypothesized that this compound would exhibit comparable or enhanced efficacy due to its structural characteristics.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of the free-base porphyrin, 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP), followed by metallation with palladium.

Materials:

Protocol:

  • Synthesis of TCPP: A solution of 4-formylbenzoic acid and pyrrole in propionic acid is refluxed for 2 hours. After cooling, the mixture is filtered, and the resulting solid is washed with methanol and hot water to yield the free-base porphyrin.

  • Metallation with Palladium(II): The synthesized TCPP is dissolved in DMF, and an excess of PdCl₂ is added. The mixture is refluxed for 2 hours. The completion of the reaction can be monitored by UV-Vis spectroscopy. After cooling, the product is precipitated by the addition of water, filtered, and washed with methanol to yield this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Light source for PDT (e.g., LED array or laser with appropriate wavelength)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Incubation: Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) and incubate for a predetermined time (e.g., 24 hours). For dark toxicity, keep the plates in the dark.

  • Photodynamic Treatment: For PDT, following the incubation period, expose the cells to a specific light dose (e.g., 1-10 J/cm²) at a wavelength corresponding to the absorption maximum of this compound (typically in the red region of the spectrum).

  • MTT Addition: After light exposure (or dark incubation), add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[8]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cell line treated with this compound (as in the cytotoxicity assay)

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound with and without light exposure as described above.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound-Mediated Photodynamic Therapy cluster_1 Cellular Response and Apoptosis cluster_2 Alternative Pathway A This compound Administration B Light Activation (Specific Wavelength) A->B C Excited State this compound* B->C D Energy Transfer to O2 C->D E Reactive Oxygen Species (ROS) Generation (e.g., Singlet Oxygen) D->E F Mitochondrial Damage E->F J Activation of Death Receptors E->J G Cytochrome c Release F->G H Caspase Activation (Caspase-9, Caspase-3) G->H I Apoptosis H->I K Caspase-8 Activation J->K K->H

Caption: Proposed signaling pathway for this compound-mediated photodynamic therapy leading to apoptosis.

G cluster_0 Synthesis Workflow cluster_1 In Vitro Assay Workflow S1 Synthesize TCPP (Pyrrole + 4-formylbenzoic acid) S2 Metallation with PdCl2 S1->S2 S3 Purification and Characterization S2->S3 A1 Cell Seeding (96-well plate) A2 Incubate with this compound A1->A2 A3 Light Exposure (PDT) vs. Dark Control A2->A3 A4 Cytotoxicity Assay (MTT) A3->A4 A5 Apoptosis Assay (Annexin V/PI) A3->A5

Caption: General experimental workflow for the synthesis and in vitro evaluation of this compound.

References

Application Note: Comprehensive Evaluation of the Cytotoxic Effects of Pd(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium(II) complexes have emerged as a promising class of potential anticancer agents, largely due to their structural similarities to platinum-based drugs like cisplatin.[1][2] Evaluating the cytotoxic effects of these novel compounds is a critical first step in the drug discovery pipeline. This document provides a detailed overview of key methodologies to assess the in vitro cytotoxicity of Pd(II) complexes, focusing on cell viability, apoptosis induction, cell cycle arrest, and the underlying molecular mechanisms.

The protocols outlined herein are designed to provide a robust framework for characterizing the anticancer potential of new Pd(II) complexes. These assays collectively offer a multi-faceted view of the cellular response to treatment, from initial growth inhibition to the specific pathways leading to cell death.

Key Experimental Protocols

A comprehensive evaluation of cytotoxicity involves a suite of assays that probe different aspects of cellular health and function. The following protocols are fundamental to this process.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[3] The amount of formazan produced is proportional to the number of living cells.[3][5]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Pd(II) complex. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Pd(II) Complex A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

MTT Assay Workflow Diagram.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[6] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Pd(II) complex at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Apoptosis_Analysis_Workflow A Treat Cells with Pd(II) Complex B Harvest Cells A->B C Wash with cold PBS B->C D Stain with Annexin V & PI C->D E Incubate (15 min) D->E F Flow Cytometry Analysis E->F G Quantify Apoptotic Populations F->G

Apoptosis Analysis Workflow.
Cell Cycle Analysis by Flow Cytometry

Many cytotoxic compounds induce cell death by causing damage that leads to cell cycle arrest.[7] Analyzing the cell cycle distribution can reveal the phase at which the Pd(II) complex exerts its effects. Propidium iodide (PI) staining of DNA is a common method for this analysis.[8]

Protocol:

  • Cell Treatment: Treat cells with the Pd(II) complex as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[9]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.[8][9] Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Cell_Cycle_Workflow A Treat Cells with Pd(II) Complex B Harvest and Fix Cells A->B C Stain with PI and RNase A B->C D Incubate (30 min) C->D E Flow Cytometry Analysis D->E F Determine Cell Cycle Distribution E->F

Cell Cycle Analysis Workflow.
Measurement of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a common mechanism of cytotoxicity for many anticancer agents.[10][11] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS, allowing for their detection.[12]

Protocol:

  • Cell Treatment: Treat cells with the Pd(II) complex for a shorter duration (e.g., 1-6 hours).

  • Dye Loading: Wash the cells and incubate them with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

ROS_Detection_Workflow A Treat Cells with Pd(II) Complex B Load with DCFH-DA A->B C Incubate (30 min) B->C D Wash Cells C->D E Measure Fluorescence D->E F Quantify ROS Levels E->F

ROS Detection Workflow.
Western Blot Analysis of Apoptosis-Related Proteins

To delve into the molecular mechanisms of apoptosis, Western blotting can be used to detect changes in the expression levels of key apoptosis-regulating proteins.[13]

Protocol:

  • Protein Extraction: Treat cells with the Pd(II) complex, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[14]

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).[14] Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]

Western_Blot_Workflow A Treat Cells and Extract Proteins B Quantify Proteins A->B C SDS-PAGE and Transfer B->C D Immunoblotting C->D E Detection D->E F Analyze Protein Expression E->F

Western Blot Workflow.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity and Mechanistic Profile of Pd(II) Complex

ParameterControlPd(II) Complex (IC50)
IC50 (µM) after 48h N/AValue
Apoptosis (%)
Early ApoptoticValueValue
Late ApoptoticValueValue
Cell Cycle Distribution (%)
G0/G1 PhaseValueValue
S PhaseValueValue
G2/M PhaseValueValue
Relative ROS Levels 1.0Value
Protein Expression (Fold Change)
Bax/Bcl-2 Ratio1.0Value
Cleaved Caspase-31.0Value
Cleaved PARP1.0Value

Signaling Pathways

Understanding the signaling pathways involved in Pd(II) complex-induced cell death is crucial for mechanism-of-action studies. Below are diagrams representing the intrinsic and extrinsic apoptosis pathways.

Intrinsic_Apoptosis_Pathway cluster_stimuli Cellular Stress Pd_Complex Pd(II) Complex Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio ↑) Pd_Complex->Bcl2_family DNA_Damage DNA Damage DNA_Damage->Bcl2_family ROS ROS ROS->Bcl2_family Mito Mitochondrion Bcl2_family->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway.

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp3 Caspase-3 (Executioner) DISC->Casp3 Bid Bid DISC->Bid Casp8 Caspase-8 (Initiator) Casp8->DISC Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Intrinsic_Link Link to Intrinsic Pathway tBid->Intrinsic_Link

Extrinsic Apoptosis Pathway.

References

Application Notes and Protocols for DNA Binding Studies of Palladium(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the interaction of palladium(II) complexes with DNA. The information is intended to guide researchers in characterizing the binding affinity, mode of interaction, and cellular consequences of these potential therapeutic agents.

Introduction

Palladium(II) complexes are of significant interest in medicinal chemistry due to their potential as anticancer agents.[1] Their structural and electronic similarities to platinum-based drugs like cisplatin (B142131) suggest that they may also exert their cytotoxic effects through DNA binding.[1] Understanding the mechanism and thermodynamics of this interaction is crucial for the rational design of more effective and less toxic metallodrugs. This document outlines the key experimental techniques used to investigate the DNA binding properties of palladium(II) complexes and provides detailed protocols for their implementation.

Data Presentation: Quantitative Analysis of DNA Binding

The interaction of palladium(II) complexes with DNA can be quantified to determine the binding affinity and spontaneity of the process. The following table summarizes key binding parameters for a selection of palladium(II) complexes from the literature, providing a comparative reference for newly synthesized compounds.

ComplexMethodBinding Constant (Kb) (M-1)Stern-Volmer Constant (Ksv) (M-1)Gibbs Free Energy (ΔG°) (kcal/mol)Reference
[Pd(bpy)(OH2)2]UV-Vis Absorption3.78 × 103--[2]
[Pd(Phenpip)(OH2)2]UV-Vis Absorption4.14 × 103--[2]
Dinuclear Pd(II) complex with Glycine (Pd1)UV-Vis, Fluorescence1.29 x 1054.21 x 104-29.8[3][4]
Dinuclear Pd(II) complex with Alanine (Pd2)UV-Vis, Fluorescence7.91 x 1043.48 x 104-28.9[3][4]
Dinuclear Pd(II) complex with Methionine (Pd3)UV-Vis, Fluorescence1.23 x 1053.26 x 104-29.5[3][4]
[Pd(bpy)(proli-dtc)]NO3UV-Vis, Fluorescence1.28 × 105--6.99[5]
PdCl2(N,N-dimethyltrimethylenediamine)UV-Vis Absorption2.69 × 103--[6]

Note: The specific ligands for the dinuclear complexes are pyrazine (B50134) and the respective amino acids (Glycine, Alanine, Methionine). "bpy" is 2,2'-bipyridine (B1663995), "Phenpip" is 1-phenylpiperazine (B188723), and "proli-dtc" is pyrrolidine (B122466) dithiocarbamate.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific palladium(II) complex and available instrumentation.

UV-Visible Absorption Titration

This technique is used to determine the intrinsic binding constant (Kb) by monitoring changes in the absorbance spectrum of the palladium(II) complex upon addition of DNA.

Principle: Interaction with DNA can cause changes in the electronic transitions of the complex, leading to hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and/or a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorbance (λmax).

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the palladium(II) complex in a suitable buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.4). The final concentration will depend on the molar absorptivity of the complex.

    • Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. Determine the concentration of the DNA solution spectrophotometrically using the molar extinction coefficient of 6600 M-1cm-1 at 260 nm. The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.[4]

  • Titration:

    • Place a fixed concentration of the palladium(II) complex solution in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the complex.

    • Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.

    • Correct for the dilution effect by subtracting the absorbance of the buffer and DNA at each concentration.

  • Data Analysis:

    • The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimmer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where [DNA] is the concentration of DNA, εa is the apparent molar extinction coefficient, εf is the molar extinction coefficient of the free complex, and εb is the molar extinction coefficient of the fully bound complex. A plot of [DNA]/(εa - εf) versus [DNA] gives a slope of 1/(εb - εf) and a y-intercept of 1/(Kb * (εb - εf)). Kb is the ratio of the slope to the intercept.[7]

Fluorescence Quenching Assay

This method is used to determine the binding affinity and quenching mechanism by observing the quenching of the fluorescence of a DNA-bound probe, typically ethidium (B1194527) bromide (EB), by the palladium(II) complex.

Principle: Ethidium bromide exhibits enhanced fluorescence when intercalated into DNA. A compound that can displace EB from the DNA will cause a quenching of the fluorescence. The extent of quenching can be related to the binding affinity of the compound.

Protocol:

  • Solution Preparation:

    • Prepare a solution of the ethidium bromide-DNA (EB-DNA) adduct by incubating a solution of CT-DNA with EB in a suitable buffer (e.g., Tris-HCl).

  • Titration:

    • Place the EB-DNA solution in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum (excitation typically around 470-520 nm, emission around 550-650 nm).

    • Add increasing concentrations of the palladium(II) complex to the cuvette.

    • After each addition, mix and allow to equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • The fluorescence quenching data can be analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv * [Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (the palladium complex), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. A plot of F0/F versus [Q] should be linear, and the slope gives Ksv.[3][8]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for detecting conformational changes in DNA upon binding of a palladium(II) complex.

Principle: DNA has a characteristic CD spectrum that is sensitive to its secondary structure (e.g., B-form, A-form, Z-form). Binding of a small molecule can induce changes in the DNA conformation, which are reflected as changes in the CD spectrum.[9]

Protocol:

  • Sample Preparation:

    • Prepare a solution of CT-DNA in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.2).

    • Prepare a stock solution of the palladium(II) complex.

  • Measurement:

    • Record the CD spectrum of the DNA solution alone in a quartz CD cuvette.

    • Add increasing amounts of the palladium(II) complex to the DNA solution.

    • Record the CD spectrum after each addition, allowing for equilibration.

    • A spectrum of the complex alone at the highest concentration should also be recorded and subtracted from the DNA-complex spectra to correct for any intrinsic CD signal from the complex.

  • Data Analysis:

    • Analyze the changes in the characteristic bands of B-DNA, which typically shows a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[9] Changes in the intensity and position of these bands indicate alterations in the DNA structure.

Viscosity Measurement

Viscosity measurements provide strong evidence for the mode of DNA binding, particularly for distinguishing between intercalation and groove binding.

Principle: Intercalating agents increase the separation between base pairs, leading to a lengthening of the DNA helix and a significant increase in the viscosity of the DNA solution. In contrast, groove binders or electrostatic interactors cause less pronounced changes in DNA viscosity.[10]

Protocol:

  • Sample Preparation:

    • Prepare a concentrated and highly viscous solution of CT-DNA in a suitable buffer.

  • Measurement:

    • Measure the flow time of the DNA solution using a viscometer (e.g., an Ostwald viscometer) maintained at a constant temperature.

    • Add increasing amounts of the palladium(II) complex to the DNA solution.

    • Measure the flow time after each addition, allowing for equilibration.

  • Data Analysis:

    • The relative viscosity (η/η0) is calculated, where η and η0 are the viscosities of the DNA solution in the presence and absence of the complex, respectively. The data is often presented as a plot of (η/η0)1/3 versus the binding ratio (concentration of complex / concentration of DNA). A significant increase in relative viscosity is indicative of intercalation.[11]

Visualization of Workflows and Pathways

Experimental Workflow for DNA Binding Studies

The following diagram illustrates the general workflow for characterizing the DNA binding of a novel palladium(II) complex.

G cluster_synthesis Synthesis & Characterization cluster_binding DNA Binding Affinity & Mode cluster_cellular Cellular Effects Synthesis Synthesis of Pd(II) Complex Characterization Spectroscopic Characterization Synthesis->Characterization UV_Vis UV-Vis Titration (Kb) Characterization->UV_Vis Fluorescence Fluorescence Quenching (Ksv) Characterization->Fluorescence CD Circular Dichroism (Conformational Changes) UV_Vis->CD Fluorescence->CD Viscosity Viscosity Measurement (Binding Mode) CD->Viscosity Cytotoxicity Cytotoxicity Assays (IC50) Viscosity->Cytotoxicity Apoptosis Apoptosis Assays Cytotoxicity->Apoptosis

Caption: Workflow for DNA binding studies of Pd(II) complexes.

Signaling Pathway: DNA Damage-Induced Apoptosis

Palladium(II) complexes that bind to DNA can induce cellular damage, leading to programmed cell death (apoptosis). The following diagram illustrates a simplified signaling pathway for apoptosis initiated by DNA damage from a palladium(II) complex.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pd_Complex Palladium(II) Complex DNA_Damage DNA Binding & Damage Pd_Complex->DNA_Damage ROS ↑ Reactive Oxygen Species (ROS) DNA_Damage->ROS Death_Receptor Death Receptor Activation DNA_Damage->Death_Receptor Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax ↑ Bax / ↓ Bcl-2 Mitochondria->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DNA damage-induced apoptosis by Pd(II) complexes.

Conclusion

The study of DNA binding by palladium(II) complexes is a critical step in the development of new anticancer therapies. The protocols and data presented in these application notes provide a framework for researchers to systematically evaluate the interaction of their compounds with DNA. By combining spectroscopic and biophysical techniques, a detailed understanding of the binding mechanism can be achieved, which, in conjunction with cellular studies, will aid in the identification of promising drug candidates.

References

Application Notes and Protocols: Pd(II) meso-Tetraphenyltetrabenzoporphyrin (Pd(II)TPBP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Palladium(II) meso-tetraphenyltetrabenzoporphyrin, hereinafter referred to as Pd(II)TPBP, is a synthetic metalloporphyrin noted for its distinct photophysical properties.[1] The central palladium atom, via the heavy-atom effect, significantly enhances intersystem crossing from the excited singlet state to the triplet state. This leads to strong room-temperature phosphorescence and efficient generation of singlet oxygen (¹O₂) upon photoexcitation.[2] These characteristics make this compound a highly valuable functional material for applications in optical oxygen sensing and as a photosensitizer in photodynamic therapy (PDT).

Application 1: Optical Oxygen Sensing

The primary application of this compound in materials science is in the fabrication of optical oxygen sensors. The sensing mechanism is based on the quenching of this compound's phosphorescence by molecular oxygen. When the photo-excited triplet state of this compound collides with a ground-state oxygen molecule (a triplet), it returns to its ground state without emitting a photon, and the energy is transferred to the oxygen molecule. The degree of quenching is directly proportional to the partial pressure of oxygen, a relationship described by the Stern-Volmer equation.[3]

Mechanism of Action: Phosphorescence Quenching

The process begins with the absorption of a photon, which elevates the this compound molecule to an excited singlet state (S₁). Due to the palladium core, it rapidly undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁). In the absence of oxygen, this state decays back to the ground state (S₀) through the emission of a phosphorescent photon. In the presence of oxygen, a non-radiative energy transfer occurs, quenching the phosphorescence.

G Figure 1. Mechanism of this compound Phosphorescence Quenching by Oxygen. cluster_pd This compound Molecule S0 Ground State (S₀) S1 Excited Singlet State (S₁) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_ground Triplet Oxygen (³O₂) T1->O2_ground O2_singlet Singlet Oxygen (¹O₂) Light Photon (hν) Light->S0 Absorption

Caption: Figure 1. Mechanism of this compound Phosphorescence Quenching by Oxygen.

Quantitative Data: Photophysical & Sensing Properties

The performance of this compound as an oxygen indicator is defined by its photophysical properties, which are often evaluated when the molecule is embedded within a polymer matrix to create a sensor film.

PropertyValueMatrix / ConditionsReference
Phosphorescence Lifetime (τ₀) ~390 µsPd(II)PCN-224 MOF (in absence of O₂)[4]
Triplet Quantum Yield (ΦT) ~0.78Toluene (B28343) Solution (PdTPPo analog)[5]
Limit of Detection (LOD) 0.015 PaPd(II)PCN-224 MOF[4]
Stern-Volmer Constant (Ksv) 6.30 Vol-%⁻¹(Pd-TPP)NF nanofibers
Bimolecular Quenching Constant (kq) 6700 Pa⁻¹ s⁻¹Pd(II)PCN-224 MOF[4]
Experimental Protocol: Fabrication of an Optical Oxygen Sensor Film

This protocol describes the preparation of an oxygen-sensitive film by incorporating this compound into a polystyrene (PS) matrix, a common method for creating robust optical sensors.[6]

Materials:

  • Pd(II) meso-Tetraphenyltetrabenzoporphyrin (this compound)

  • Polystyrene (PS), average molecular weight ~280,000

  • Toluene, analytical grade

  • Glass slides or optical fiber tips (as substrate)

  • Spin-coater or dip-coater

  • Vacuum oven

Procedure:

  • Preparation of the Dope (B7801613) Solution:

    • Prepare a 10% (w/v) solution of polystyrene in toluene by dissolving PS pellets in the solvent. This may require stirring for several hours at room temperature.

    • Prepare a stock solution of this compound in toluene (e.g., 1 mg/mL).

    • Add the this compound stock solution to the polystyrene solution to achieve a final concentration of approximately 0.1-0.5% (w/w) relative to the polymer. Mix thoroughly until a homogenous, colored solution is obtained.

  • Substrate Preparation:

    • Thoroughly clean the glass slides or optical fiber tips using a sequence of sonication in detergent, deionized water, and isopropanol.

    • Dry the substrates completely under a stream of nitrogen gas.

  • Film Deposition (Spin-Coating Method):

    • Place a cleaned substrate onto the chuck of the spin-coater.

    • Dispense a small amount of the this compound/PS dope solution onto the center of the substrate.

    • Spin the substrate at a set speed (e.g., 1000-3000 rpm) for a defined time (e.g., 30-60 seconds) to create a thin, uniform film. The final thickness will depend on the solution viscosity and spin parameters.

  • Drying and Annealing:

    • Transfer the coated substrate to a vacuum oven.

    • Dry the film under vacuum at a moderate temperature (e.g., 60°C) for several hours to remove any residual solvent. This step is crucial for sensor stability and performance.

  • Sensor Calibration:

    • Place the sensor film in a chamber with a controlled atmosphere.

    • Expose the sensor to varying, known concentrations of oxygen (from 0% to 100%), balanced with nitrogen.

    • At each concentration, excite the film with a light source (e.g., a violet LED, ~420 nm) and measure the phosphorescence intensity or lifetime.

    • Plot the data according to the Stern-Volmer equation (I₀/I = 1 + Ksv[O₂] or τ₀/τ = 1 + Ksv[O₂]) to determine the calibration curve and the Stern-Volmer constant (Ksv).

Caption: Figure 2. Workflow for Oxygen Sensor Fabrication.

Application 2: Photosensitizer for Photodynamic Therapy (PDT)

For drug development professionals, this compound's ability to efficiently generate singlet oxygen makes it a potent photosensitizer for Photodynamic Therapy (PDT). PDT is a clinically approved cancer treatment modality that involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength in the presence of oxygen.[7] The resulting singlet oxygen is a highly reactive species that induces oxidative stress, leading to localized cell death (apoptosis or necrosis), vascular shutdown, and activation of an anti-tumor immune response.[7]

Mechanism of Action: Type II Photodynamic Therapy

The PDT mechanism involving this compound is a classic Type II photochemical reaction.[8] After administration, the photosensitizer accumulates in the target tissue (e.g., a tumor). Upon illumination, the this compound is excited and, via its triplet state, transfers energy to molecular oxygen, generating cytotoxic singlet oxygen.[9][10]

G Figure 3. Type II Photodynamic Therapy (PDT) Signaling Pathway. PS_admin 1. PS Administration (e.g., this compound) PS_accum 2. PS Accumulates in Target Tissue PS_admin->PS_accum Light 3. Illumination (Specific Wavelength) PS_accum->Light PS_excite PS → PS (Excited Triplet State) Light->PS_excite Activation O2_transfer Energy Transfer PS + ³O₂ → PS + ¹O₂ PS_excite->O2_transfer ROS 4. Singlet Oxygen (¹O₂) Generation O2_transfer->ROS Damage 5. Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage CellDeath 6. Cell Death (Apoptosis/Necrosis) Damage->CellDeath Vascular Vascular Shutdown Damage->Vascular Immune Immune Response CellDeath->Immune

Caption: Figure 3. Type II Photodynamic Therapy (PDT) Signaling Pathway.

Quantitative Data: Photosensitizing Properties

The efficacy of a photosensitizer is determined by its ability to produce singlet oxygen, which is quantified by the singlet oxygen quantum yield (ΦΔ).

PropertyValueConditionsReference
Singlet Oxygen Quantum Yield (ΦΔ) ~1.0Aerated Toluene Solution[11]
Triplet Quantum Yield (ΦT) ~0.78Toluene Solution (PdTPPo analog)[5]
Primary Absorption (Q-band) 510-520 nmToluene Solution[11]
Phosphorescence Emission ~800 nmToluene SolutionN/A

Note: Data for closely related palladium porphyrins are used to indicate expected performance.

Experimental Protocol: In Vitro PDT Efficacy Assay

This protocol provides a general method for assessing the phototoxicity of this compound against a cancer cell line (e.g., HeLa, MCF-7).

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound, dissolved in a biocompatible solvent like DMSO to create a stock solution

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Light source with appropriate wavelength and power output (e.g., LED array emitting at the Q-band of this compound)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Photosensitizer Incubation:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include "no drug" controls.

    • Incubate for a set period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.

  • Illumination:

    • After incubation, wash the cells twice with PBS to remove any extracellular this compound.

    • Add fresh, drug-free complete medium to each well.

    • Create two sets of plates: one for illumination ("Light" group) and one to be kept in the dark ("Dark" group) to assess dark toxicity.

    • Expose the "Light" group plate to the light source for a predetermined time to deliver a specific light dose (e.g., 1-10 J/cm²).

  • Post-Illumination Incubation:

    • Return both the "Light" and "Dark" group plates to the incubator.

    • Incubate for another 24-48 hours to allow for the full development of cytotoxic effects.

  • Assessment of Cell Viability:

    • Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

    • After the appropriate incubation time, measure the absorbance or fluorescence using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability versus this compound concentration for both "Light" and "Dark" groups to determine the light-dependent cytotoxicity and calculate the IC₅₀ (half-maximal inhibitory concentration) values.

References

Application Notes and Protocols for Testing the Catalytic Performance of Palladium(II) Porphyrin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium(II) porphyrin complexes are a class of catalysts known for their high efficiency and stability in a variety of organic transformations. Their unique electronic and structural properties, arising from the porphyrin macrocycle, make them attractive for applications in catalysis, including cross-coupling reactions and oxidations. This document provides a detailed experimental setup and protocols for testing the catalytic performance of a representative Palladium(II) porphyrin complex in a Mizoroki-Heck cross-coupling reaction. While the specific complex Pd(II)TPBP (Palladium(II) tetraphenylbenzylporphyrin) is not extensively documented in the literature, the following protocols are based on analogous Pd(II)-porphyrin systems and can be adapted for the evaluation of its catalytic activity.

Key Application: Mizoroki-Heck Coupling Reaction

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene. Palladium(II) porphyrin complexes have been shown to be effective catalysts for this transformation.[1]

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst degradation.

  • Solvents should be of high purity and freshly distilled prior to use.

  • Reagents should be of high purity. Aryl halides and alkenes may need to be purified or filtered through a short plug of alumina (B75360) to remove inhibitors.

Protocol 1: Mizoroki-Heck Coupling of an Aryl Bromide with an Alkyl Acrylate (B77674)

This protocol is adapted from studies on the catalytic activity of various Pd(II)-porphyrin complexes in the Mizoroki-Heck reaction.[1]

Materials:

  • This compound or other Pd(II)-porphyrin catalyst

  • Aryl bromide (e.g., bromobenzene)

  • Alkyl acrylate (e.g., methyl acrylate)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Schlenk flask or reaction tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and syringes

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the Pd(II)-porphyrin catalyst (0.05 mol%).

  • Add the aryl bromide (1.0 mmol), the alkyl acrylate (1.2 mmol), and the base (2.0 mmol).

  • Add the degassed solvent (10 mL) to the flask via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize typical quantitative data obtained from the catalytic testing of Pd(II)-porphyrin complexes in the Mizoroki-Heck reaction.

Table 1: Optimization of Reaction Conditions for the Mizoroki-Heck Reaction

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
10.05K₂CO₃DMF100695
20.01K₂CO₃DMF100682
30.05Na₂CO₃DMF100688
40.05Cs₂CO₃DMF100692
50.05K₂CO₃DMAc100690
60.05K₂CO₃Toluene100675
70.05K₂CO₃DMF801278

Table 2: Substrate Scope for the Pd(II)-Porphyrin Catalyzed Mizoroki-Heck Reaction

EntryAryl BromideAlkeneProductYield (%)
1BromobenzeneMethyl acrylateMethyl cinnamate95
24-BromoanisoleMethyl acrylateMethyl 4-methoxycinnamate92
34-BromotolueneEthyl acrylateEthyl 4-methylcinnamate96
44-Bromobenzonitrilen-Butyl acrylaten-Butyl 4-cyanocinnamate85
51-Bromo-4-nitrobenzeneStyrene4-Nitrostilbene88

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for testing the catalytic performance of a Pd(II)-porphyrin complex in the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis prep Prepare Schlenk Flask (under inert atmosphere) add_reagents Add Catalyst, Aryl Halide, Alkene, and Base prep->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent react Heat and Stir (e.g., 100 °C) add_solvent->react monitor Monitor Progress (GC/TLC) react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

General workflow for catalytic testing.
Plausible Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the Mizoroki-Heck reaction catalyzed by a Pd(II)-porphyrin complex. The cycle is initiated by the reduction of the Pd(II) precatalyst to the active Pd(0) species.

Catalytic_Cycle cluster_products pd2 Pd(II)-Porphyrin (Precatalyst) pd0 Pd(0)-Porphyrin (Active Catalyst) pd2->pd0 Reduction oxidative_addition Oxidative Addition (Ar-Pd(II)-X) pd0->oxidative_addition + Ar-X coordination Alkene Coordination oxidative_addition->coordination + Alkene insertion Migratory Insertion coordination->insertion elimination β-Hydride Elimination insertion->elimination reductive_elimination Reductive Elimination elimination->reductive_elimination - H-X product Coupled Product elimination->product reductive_elimination->pd0 + Base

Plausible Mizoroki-Heck catalytic cycle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Palladium(II) Schiff Base Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Palladium(II) Schiff base complexes. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical geometry of a Palladium(II) Schiff base complex?

Palladium(II) complexes with Schiff base ligands typically adopt a square-planar geometry.[1][2] This is often confirmed by techniques such as single-crystal X-ray diffraction.[1][3]

Q2: What are the common coordination sites of Schiff base ligands to the Palladium(II) center?

Schiff base ligands commonly coordinate to the Palladium(II) center through the azomethine nitrogen and a deprotonated phenolic oxygen.[1][4] This bidentate coordination is a key feature in the formation of stable complexes. Other donor atoms can also be involved depending on the ligand structure.

Q3: Can I use different palladium precursors for the synthesis?

Yes, various palladium precursors can be used. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and potassium tetrachloropalladate(II) (K₂[PdCl₄]).[5] The choice of precursor can sometimes influence the reaction conditions and the final product. For instance, when using PdCl₂, it may be necessary to first convert it to a more soluble form like K₂[PdCl₄].[5]

Q4: What solvents are typically used for the synthesis of Palladium(II) Schiff base complexes?

Commonly used solvents include ethanol (B145695), methanol, and acetonitrile.[5][6][7] The choice of solvent can depend on the solubility of both the Schiff base ligand and the palladium precursor. In some cases, dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are used, especially for complexes that are difficult to dissolve.[8]

Q5: How can I confirm the formation of my Palladium(II) Schiff base complex?

Several analytical techniques are used for characterization:

  • FT-IR Spectroscopy: Look for a shift in the C=N (azomethine) stretching frequency upon complexation, which indicates the involvement of the nitrogen atom in coordination.[5][7] The disappearance of the phenolic O-H stretch is also a key indicator of coordination.

  • NMR Spectroscopy (¹H and ¹³C): Changes in the chemical shifts of the protons and carbons near the coordination sites (especially the azomethine proton) provide evidence of complex formation.[9]

  • UV-Vis Spectroscopy: The appearance of new charge transfer bands in the electronic spectrum upon addition of the palladium salt can confirm complexation.[7]

  • Elemental Analysis (CHN): This technique helps to confirm the empirical formula of the synthesized complex.[7]

  • X-ray Crystallography: Provides definitive proof of the structure and geometry of the complex in the solid state.[1][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of Palladium(II) Schiff base complexes.

Problem 1: Low Yield of the Complex

Possible Causes and Solutions:

CauseSuggested Solution
Incomplete reaction - Increase the reaction time or temperature. Monitor the reaction progress using thin-layer chromatography (TLC).- Ensure the correct stoichiometry of reactants. A slight excess of the ligand is sometimes used.
Hydrolysis of the Schiff base ligand - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] The C=N bond in Schiff bases can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[10][11]
Poor solubility of reactants - Choose a solvent in which both the ligand and the palladium salt are reasonably soluble. A solvent mixture might be necessary. Gentle heating can also improve solubility.
Suboptimal pH - The pH of the reaction mixture can be crucial. For some syntheses, adjusting the pH to a specific value (e.g., pH 6) is necessary to facilitate the reaction.[6]
Steric Hindrance - Bulky substituents on the aldehyde, amine, or both can hinder the approach of the ligand to the metal center.[12] Consider using a ligand with less steric bulk if possible.
Problem 2: Difficulty in Purification and Crystallization

Possible Causes and Solutions:

CauseSuggested Solution
Insoluble complex - Many palladium(II) Schiff base complexes have low solubility in common organic solvents.[13] Try dissolving the complex in more polar solvents like DMF or DMSO.[8] Washing the crude product with various solvents can help remove soluble impurities.
Oily or amorphous product - This can be due to impurities or the inherent nature of the complex. Try recrystallization from a different solvent system. Slow evaporation, vapor diffusion, or layering techniques can promote crystal growth.
Presence of unreacted starting materials - Wash the crude product with a solvent that dissolves the starting materials but not the complex. Recrystallization is also an effective method for removing such impurities.
Formation of side products - Side reactions can lead to a mixture of products. Column chromatography may be necessary for purification, although the low solubility of many complexes can make this challenging. Optimizing the reaction conditions (temperature, reaction time, stoichiometry) can help minimize side product formation.
Problem 3: Ambiguous Characterization Data

Possible Causes and Solutions:

CauseSuggested Solution
Broad or unclear NMR peaks - This could be due to the presence of paramagnetic impurities or dynamic processes in solution. Ensure the sample is pure. Running the NMR at a different temperature might help to resolve dynamic processes.
Unexpected peaks in the IR spectrum - This might indicate the presence of impurities, residual solvent, or that the complex has a different structure than expected. Compare the spectrum with that of the starting materials. Peaks corresponding to O-H stretches could indicate the presence of water or incomplete deprotonation of the ligand.
Elemental analysis does not match the expected formula - This is a strong indication of impurities or that the stoichiometry of the complex is different from what was assumed (e.g., a 1:1 instead of a 1:2 metal-to-ligand ratio). Ensure the sample is thoroughly dried to remove any residual solvent.

Experimental Protocols

General Synthesis of a Palladium(II) Schiff Base Complex

This protocol is a generalized procedure and may require optimization for specific ligands and palladium precursors.

1. Synthesis of the Schiff Base Ligand:

  • Dissolve the aldehyde (1 mmol) in a suitable solvent (e.g., 20 mL of hot ethanol).

  • Add a solution of the primary amine (1 mmol) in the same solvent to the aldehyde solution.

  • The reaction mixture is typically refluxed for a period of 2-4 hours.[7]

  • The formation of the Schiff base is often indicated by a color change or the formation of a precipitate.

  • Upon cooling, the Schiff base product can be collected by filtration, washed with a cold solvent, and dried.

2. Synthesis of the Palladium(II) Complex:

  • Dissolve the Schiff base ligand (2 mmol) in a suitable solvent (e.g., 20 mL of ethanol or methanol).

  • In a separate flask, dissolve the palladium(II) salt (e.g., Pd(OAc)₂, 1 mmol) in the same solvent.[4]

  • Add the palladium salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred and refluxed for several hours. The progress of the reaction can be monitored by TLC.

  • The resulting precipitate, the Palladium(II) Schiff base complex, is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried in a desiccator.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Increase Time/Temperature incomplete->optimize_conditions check_stoichiometry Verify Stoichiometry incomplete->check_stoichiometry end_point Improved Yield optimize_conditions->end_point check_stoichiometry->end_point check_hydrolysis Suspect Ligand Hydrolysis? complete->check_hydrolysis use_anhydrous Use Anhydrous Solvents/ Inert Atmosphere check_hydrolysis->use_anhydrous Yes check_solubility Check Reactant Solubility check_hydrolysis->check_solubility No use_anhydrous->end_point change_solvent Change Solvent/ Use Solvent Mixture check_solubility->change_solvent change_solvent->end_point synthesis_workflow cluster_synthesis Synthesis cluster_characterization Characterization aldehyde Aldehyde/Ketone schiff_base Schiff Base Ligand Formation aldehyde->schiff_base amine Primary Amine amine->schiff_base complexation Complexation Reaction schiff_base->complexation pd_salt Palladium(II) Salt pd_salt->complexation crude_product Crude Pd(II) Complex complexation->crude_product purification Purification (Washing/Recrystallization) crude_product->purification pure_product Pure Pd(II) Complex purification->pure_product ftir FT-IR pure_product->ftir nmr NMR (1H, 13C) pure_product->nmr uv_vis UV-Vis pure_product->uv_vis elemental Elemental Analysis pure_product->elemental xrd X-ray Diffraction (Optional) pure_product->xrd

References

How to improve the yield and purity of Pd(II)TPBP.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Palladium(II) meso-tetraphenylporphyrin (Pd(II)TPBP).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete synthesis of the meso-tetraphenylporphyrin (H₂TPP) ligand. 2. Inefficient metallation reaction. 3. Suboptimal reaction temperature or time for palladium insertion. 4. Degradation of the porphyrin ring.1. Optimize the H₂TPP synthesis (e.g., using the Lindsey or Adler-Longo method) to ensure a high-quality starting material. Yields for H₂TPP can range from 10-40%.[1] 2. Use a slight excess of the palladium precursor. Ensure the solvent is anhydrous and of high purity. 3. For the metallation step, refluxing in a high-boiling solvent like benzonitrile (B105546) or dimethylformamide (DMF) is often effective. Monitor the reaction progress using UV-Vis spectroscopy. 4. Avoid overly harsh acidic or basic conditions and prolonged exposure to strong light.
Incomplete Metallation 1. Insufficient amount of palladium precursor. 2. Reaction time is too short. 3. The palladium salt is not sufficiently soluble in the reaction solvent. 4. Steric hindrance if using a substituted porphyrin.1. Increase the molar ratio of the palladium salt to the H₂TPP ligand. 2. Extend the reaction time and monitor the disappearance of the H₂TPP starting material by UV-Vis or TLC. 3. Choose a palladium precursor with better solubility in the chosen solvent (e.g., Pd(OAc)₂ or Pd(acac)₂ might be more soluble than PdCl₂ in some organic solvents). 4. For sterically hindered porphyrins, higher temperatures and longer reaction times may be necessary.
Product Contaminated with Starting H₂TPP 1. Incomplete metallation reaction. 2. Inefficient purification.1. See "Incomplete Metallation" section above. 2. Purify the crude product using column chromatography on silica (B1680970) gel. A solvent system of dichloromethane (B109758)/hexane or chloroform (B151607)/hexane can effectively separate the more polar H₂TPP from the less polar this compound.
Presence of Palladium Black (Colloidal Palladium) 1. Reduction of the Pd(II) salt during the reaction. 2. Use of a reducing solvent or impurities in the solvent.1. Filter the reaction mixture through a pad of Celite while hot to remove the palladium black before work-up and purification. 2. Use high-purity, anhydrous solvents. Avoid solvents that can act as reducing agents at high temperatures.
Difficulty in Purifying the Final Product 1. The product is poorly soluble. 2. The product co-elutes with impurities during chromatography. 3. Residual palladium catalyst is difficult to remove.1. Recrystallize the product from a suitable solvent system, such as chloroform/methanol (B129727) or dichloromethane/hexane. 2. If silica gel chromatography is ineffective, consider using a different stationary phase like alumina. 3. To remove trace palladium, consider using palladium scavengers like polymer-bound trimercaptotriazine or activated carbon.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precursor to use for the synthesis of this compound?

A1: Both palladium(II) chloride (PdCl₂) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are commonly used. Pd(OAc)₂ often has better solubility in organic solvents like DMF or benzonitrile, which can lead to a more homogeneous reaction mixture and potentially higher yields. The choice may depend on the specific solvent and reaction conditions you plan to use.

Q2: How can I monitor the progress of the metallation reaction?

A2: UV-Vis spectroscopy is a highly effective method. The free-base porphyrin (H₂TPP) has a characteristic four-peak Q-band spectrum in the 500-700 nm region. Upon successful insertion of palladium, this spectrum simplifies to two Q-bands. You can take small aliquots from the reaction mixture, dilute them, and record the UV-Vis spectrum to track the disappearance of the four-peak signal and the appearance of the two-peak signal of the metallated product. Thin-layer chromatography (TLC) can also be used to monitor the disappearance of the H₂TPP starting material.

Q3: What are the typical reaction conditions for palladium insertion into H₂TPP?

A3: A common method involves refluxing the H₂TPP ligand with a palladium(II) salt in a high-boiling point solvent.

  • Solvent: Benzonitrile or dimethylformamide (DMF) are often used.

  • Temperature: Refluxing temperature of the chosen solvent (typically >150 °C).

  • Reaction Time: This can vary from a few hours to overnight. It is crucial to monitor the reaction to determine the optimal time.

Q4: My final product is a dark, amorphous powder. How can I obtain crystalline this compound?

A4: After chromatographic purification, recrystallization is the best method to obtain a crystalline product. A common technique is to dissolve the purified this compound in a minimal amount of a good solvent (e.g., chloroform or dichloromethane) and then slowly add a poor solvent (e.g., methanol or hexane) until the solution becomes slightly cloudy. Allowing the solution to stand, often in a refrigerator, will promote the growth of crystals.

Q5: Are there any "greener" synthesis methods available?

A5: Yes, research is ongoing into more environmentally friendly methods for porphyrin synthesis and metallation. This includes microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and mechanochemical methods that reduce the need for large volumes of hazardous solvents.[5]

Experimental Protocols

Protocol 1: Synthesis of meso-Tetraphenylporphyrin (H₂TPP) - Adler-Longo Method

This protocol describes a one-step synthesis of the H₂TPP ligand.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add 300 mL of propionic acid. Heat the acid to reflux.

  • Addition of Reagents: In a separate beaker, mix freshly distilled pyrrole (B145914) (8.3 g, 0.12 mol) and benzaldehyde (B42025) (12.7 g, 0.12 mol).

  • Reaction: Slowly add the pyrrole-benzaldehyde (B8331489) mixture to the refluxing propionic acid over 15 minutes. Continue to reflux for an additional 30 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature. A purple precipitate will form. Cool the mixture further in an ice bath for 30 minutes.

  • Isolation: Collect the purple solid by vacuum filtration. Wash the solid with hot water and then with methanol to remove residual propionic acid and other impurities.

  • Drying: Dry the solid in an oven at 100 °C. The expected yield is typically in the range of 20-25%.

Protocol 2: Synthesis of this compound - Metallation

This protocol describes the insertion of palladium into the H₂TPP ligand.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve H₂TPP (1 g, 1.63 mmol) in 100 mL of benzonitrile.

  • Addition of Palladium Precursor: Add palladium(II) chloride (0.43 g, 2.44 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 190 °C) and maintain reflux for 4 hours. Monitor the reaction by UV-Vis spectroscopy until the characteristic four Q-bands of H₂TPP are replaced by the two Q-bands of this compound.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent by vacuum distillation.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a dichloromethane/hexane mixture.

  • Isolation: Collect the main purple fraction containing the this compound. Evaporate the solvent under reduced pressure. The product can be further purified by recrystallization from chloroform/methanol.

Data Summary

Table 1: Comparison of Porphyrin Synthesis Methods

MethodTypical ConditionsTypical Yield of H₂TPPReference
Adler-LongoRefluxing propionic acid, air oxidation20-25%[Adler et al., J. Org. Chem. 1967]
LindseyCH₂Cl₂, Lewis acid catalyst (e.g., BF₃·OEt₂), followed by oxidation (e.g., DDQ)35-40%[Lindsey et al., J. Org. Chem. 1987]

Table 2: UV-Vis Spectral Data for H₂TPP and this compound in CH₂Cl₂

CompoundSoret Band (nm)Q-Bands (nm)
H₂TPP~419~515, 549, 592, 648
This compound~416~524, 555

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: H₂TPP Synthesis (Adler-Longo) cluster_1 Step 2: Metallation Pyrrole Pyrrole Reflux_1 Reflux Pyrrole->Reflux_1 Benzaldehyde Benzaldehyde Benzaldehyde->Reflux_1 Propionic_Acid Propionic Acid (Solvent/Catalyst) Propionic_Acid->Reflux_1 Cool_Filter Cool, Filter & Wash Reflux_1->Cool_Filter H2TPP H₂TPP Ligand Cool_Filter->H2TPP Reflux_2 Reflux H2TPP->Reflux_2 H2TPP->Reflux_2 PdCl2 PdCl₂ PdCl2->Reflux_2 Benzonitrile Benzonitrile (Solvent) Benzonitrile->Reflux_2 Crude_Product Crude this compound Reflux_2->Crude_Product

Caption: Synthesis workflow for this compound.

Purification_Workflow Purification Workflow for this compound Crude_Product Crude this compound Solvent_Removal Solvent Removal (Vacuum Distillation) Crude_Product->Solvent_Removal Chromatography Silica Gel Column Chromatography Solvent_Removal->Chromatography Fraction_Collection Collect Purple Fraction Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Recrystallization Recrystallization (e.g., CHCl₃/MeOH) Solvent_Evaporation->Recrystallization Pure_Product Pure Crystalline this compound Recrystallization->Pure_Product

Caption: Purification workflow for this compound.

References

Technical Support Center: Troubleshooting Poor Catalytic Activity of Pd(II)TPBP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the catalytic activity of Palladium(II) meso-tetra(p-tolyl)porphyrin (Pd(II)TPBP). This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common problems encountered during catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by this compound is not working or giving a very low yield. What are the most common initial checks I should perform?

A: When encountering low or no product yield, it's essential to systematically verify your experimental setup and reagents. Start by confirming the integrity of your starting materials, especially the boronic acid or ester, which can degrade over time. Ensure that your solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst.[1] Double-check the equivalents of all reagents, particularly the base, as an insufficient amount can stall the reaction. Finally, confirm that your reaction is being conducted under a completely inert atmosphere, as this compound, like many palladium catalysts, is sensitive to oxygen, especially at elevated temperatures.

Q2: I observe a black precipitate in my reaction mixture. What is it and how can I prevent its formation?

A: The black precipitate is likely palladium black, which consists of agglomerated, inactive Pd(0) nanoparticles. This is a common catalyst deactivation pathway.[2] Formation of palladium black indicates that the this compound pre-catalyst has been reduced to Pd(0), but the porphyrin ligand is not effectively stabilizing the catalytically active species. This can be caused by several factors, including high temperatures, impurities in the reaction mixture, or an inappropriate solvent or base that facilitates catalyst aggregation. To prevent this, ensure rigorous degassing of your solvents, consider using a lower reaction temperature, and screen different solvent and base combinations.

Q3: Can the this compound catalyst be poisoned by other substances in the reaction?

A: Yes, catalyst poisoning is a significant cause of low catalytic activity. Sulfur-containing compounds are known poisons for palladium catalysts. Ensure your substrates and reagents are free from such impurities. Additionally, some starting materials or byproducts can coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

Q4: Is it necessary to activate the this compound pre-catalyst?

A: this compound is a Pd(II) pre-catalyst and needs to be reduced in situ to the catalytically active Pd(0) species for most cross-coupling reactions. This reduction can sometimes be inefficient, leading to poor catalytic activity. The reduction is often achieved by one of the reaction components, such as a phosphine (B1218219) ligand (if added), the organoboronic acid, or the solvent at high temperatures. If you suspect poor activation, you might consider the addition of a reducing agent, but this should be done cautiously as it can also lead to the formation of palladium black.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

This is one of the most frequent problems. The following guide provides a systematic approach to troubleshoot this issue.

Troubleshooting Workflow

G start Low/No Conversion reagent_check Verify Reagents (Purity, Integrity) start->reagent_check Start Here inert_check Check Inert Atmosphere Setup reagent_check->inert_check Reagents OK param_screen Systematic Parameter Screening inert_check->param_screen Setup OK catalyst_issue Investigate Catalyst Deactivation param_screen->catalyst_issue Still Low Yield end Reaction Optimized param_screen->end Yield Improves catalyst_issue->param_screen If Deactivation Suspected catalyst_issue->end Activity Restored

Caption: A systematic workflow for troubleshooting low or no conversion in this compound catalyzed reactions.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inactive or Degraded Reagents - Boronic Acids/Esters: These can be unstable.[1] Use freshly purchased or recrystallized reagents. Consider using more stable alternatives like pinacol (B44631) esters or MIDA boronates.[1] - Solvents: Use anhydrous and degassed solvents. Peroxides in ethereal solvents can be particularly detrimental.
Ineffective Inert Atmosphere - Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1] - Schlenk/Glovebox Technique: Handle all air-sensitive reagents and set up the reaction under a strict inert atmosphere.
Suboptimal Reaction Conditions - Temperature: If the reaction is sluggish, a moderate increase in temperature might be necessary. However, be aware that high temperatures can also lead to catalyst decomposition.[1] A temperature screen is recommended. - Base: The choice of base is critical and often solvent-dependent. If using an inorganic base like K₂CO₃ or K₃PO₄, ensure it is finely powdered and dry. Consider screening different bases. - Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents with different properties.
Catalyst Deactivation - Palladium Black Formation: If you observe a black precipitate, try lowering the reaction temperature, improving degassing, or changing the solvent/base combination. - Ligand Degradation: Although the porphyrin macrocycle is generally robust, it can degrade under harsh conditions. If you suspect this, consider milder reaction conditions.
Issue 2: Significant Formation of Side Products (e.g., Homocoupling)

The formation of homocoupled products, especially from boronic acids, is a common side reaction in Suzuki-Miyaura couplings.

Logical Relationship for Homocoupling

G oxygen Presence of Oxygen pd_ii Pd(II) Species oxygen->pd_ii Oxidizes Pd(0) to Pd(II) homocoupling Homocoupling Product pd_ii->homocoupling Catalyzes boronic_acid Boronic Acid boronic_acid->homocoupling Reacts

Caption: The role of oxygen and Pd(II) in promoting the homocoupling of boronic acids.

Strategies to Minimize Homocoupling

Strategy Explanation
Rigorous Degassing The primary cause of homocoupling is often the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[1] Improving your degassing procedure is the most effective first step.
Use of a Pd(0) Source (with caution) While this compound is a Pd(II) pre-catalyst, starting with a Pd(0) source can sometimes reduce homocoupling that occurs during the in situ reduction of Pd(II). However, this might not be practical if you are specifically investigating this compound.
Control of Reaction Parameters The choice of base and solvent can also influence the rate of homocoupling. In some cases, a weaker base or a less polar solvent may disfavor this side reaction.

Quantitative Data Summary

While specific data for this compound is limited in the literature, the following tables provide illustrative examples of how reaction parameters can influence the yield in typical palladium-catalyzed Suzuki-Miyaura reactions. These should be used as a guide for optimizing your reaction with this compound.

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield *

EntrySolventNMR Conversion (%)
1Acetone23
2Toluene2
3THF7
4DMF4
5EtOH52
6MeOH80
7MeOH/H₂O (75:25)97

*Data is illustrative and based on a preformed Pd(II) catalyst with a monoanionic [N,O] ligand for the coupling of an aryl bromide with an arylboronic acid.[3] Optimization for this compound is recommended.

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield *

EntryBaseYield (%)
1NaOEt80
22M NaOH62
32M Na₂CO₃88

*Data is illustrative and based on the coupling of 1-bromonaphthalene (B1665260) with n-butylboronic acid using a Pd catalyst.[4] The effectiveness of a base is highly substrate and solvent dependent.

Key Experimental Protocols

Protocol 1: General Setup for a Reaction Under Inert Atmosphere (Schlenk Line)

A proper inert atmosphere is crucial for the success of reactions catalyzed by this compound.

Experimental Workflow

G start Start assemble Assemble & Flame-Dry Glassware start->assemble evacuate Evacuate Under Vacuum assemble->evacuate backfill Backfill with Inert Gas evacuate->backfill repeat Repeat Evacuate/Backfill Cycle (3x) backfill->repeat Cycle 1 & 2 add_solids Add Solid Reagents (under positive pressure) repeat->add_solids Cycle 3 add_solvent Add Degassed Solvent via Syringe add_solids->add_solvent heat Heat to Reaction Temperature add_solvent->heat end Reaction in Progress heat->end

Caption: A generalized workflow for setting up a reaction under an inert atmosphere using a Schlenk line.

Methodology

  • Glassware Preparation: Ensure all glassware (Schlenk flask, condenser, etc.) is thoroughly cleaned and oven-dried (e.g., at 125°C overnight) to remove any adsorbed water.

  • Assembly: Assemble the glassware while still hot and immediately connect it to the Schlenk line under a positive flow of inert gas (Argon or Nitrogen).

  • Evacuate-Refill Cycles: Carefully evacuate the assembled apparatus using the vacuum manifold of the Schlenk line. Be cautious if solids are already present to avoid them being sucked into the line. After evacuation for 5-10 minutes, slowly refill the flask with inert gas from the gas manifold. Repeat this cycle at least three times to ensure a truly inert atmosphere.

  • Addition of Reagents:

    • Solids: Add solid reagents such as this compound, the aryl halide, and the base to the Schlenk flask under a positive flow of inert gas.

    • Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.

  • Running the Reaction: Once all reagents are added, the reaction mixture can be stirred and heated as required. Maintain a positive pressure of inert gas throughout the reaction, which can be monitored by an oil bubbler.

Protocol 2: Regeneration of a Deactivated Palladium Catalyst

If your this compound catalyst has deactivated to form palladium black, it may be possible to regenerate it by re-oxidizing the Pd(0) to Pd(II).

Methodology

Note: This is a general procedure and may require optimization.

  • Isolation of Palladium Black: After the reaction, allow the palladium black to settle. Decant the supernatant. The solid can be washed with the reaction solvent and then with a non-polar solvent like hexane (B92381) to remove organic residues. Dry the solid under vacuum.

  • Re-oxidation: Suspend the dried palladium black in a suitable solvent (e.g., toluene). Add a mild oxidant, such as benzoquinone (1.1 equivalents relative to palladium), and stir the mixture at room temperature for several hours. A color change should be observed as the Pd(0) is oxidized.

  • Re-use: The resulting solution/suspension containing the re-oxidized palladium species can potentially be used in a subsequent reaction. Note that the porphyrin ligand may not fully re-coordinate, and the activity of the regenerated catalyst may be lower than that of the fresh catalyst.

References

Technical Support Center: Optimizing Pd(II)TPBP Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions catalyzed by Palladium(II) meso-tetraphenyl-tetrabenzoporphyrin (Pd(II)TPBP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound catalysts? this compound belongs to the family of metalloporphyrin catalysts. These catalysts are effective in a variety of organic transformations, including cross-coupling reactions like Mizoroki-Heck and Suzuki-Miyaura couplings, as well as photocatalytic oxidations.[1][2] Their robust structure and defined active site make them suitable for constructing complex carbon-carbon and carbon-heteroatom bonds.

Q2: My reaction shows low or no conversion. What are the first things I should check? Low or no product yield is a common issue. A systematic check of the following is recommended:

  • Inert Atmosphere: Ensure your reaction is conducted under a strict inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the catalyst.

  • Reagent Purity: Verify the purity of your substrates, solvents, and any bases used. Impurities, particularly those containing sulfur or other coordinating groups, can act as catalyst poisons.

  • Catalyst Integrity: Ensure the this compound catalyst has been stored properly and has not degraded.

  • Reaction Temperature: Confirm that the reaction is being heated to the specified temperature. Many cross-coupling reactions have a significant activation barrier.

Q3: I am observing the formation of palladium black. What does this indicate and how can I prevent it? The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition and aggregation. This leads to a loss of active catalytic species from the solution.

  • Causes: This can be caused by excessively high temperatures, impurities in the reaction mixture, or an inappropriate solvent that does not adequately stabilize the catalytic species.

  • Solutions: Try running the reaction at a lower temperature for a longer duration. Ensure all reagents and solvents are pure and thoroughly degassed. A solvent screen may be necessary to find a more suitable medium that improves catalyst stability.

Q4: Can the this compound catalyst be recycled and reused? Yes, one of the advantages of using porphyrin-based catalysts is their potential for recycling. For instance, certain water-soluble palladium porphyrin catalysts have been successfully recycled and reused in oxidation reactions without a significant loss of activity.[1] The ease of recycling will depend on the specific reaction conditions and the stability of the catalyst under those conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound catalyzed reactions.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps & Solutions
Suboptimal Base The choice of base is critical. Perform a screen of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine). The strength and solubility of the base can significantly impact the reaction rate.[2]
Incorrect Solvent The solvent affects catalyst stability, substrate solubility, and reaction kinetics. Common solvents for palladium catalysis include DMF, toluene, and dioxane. A solvent screen is recommended if yields are low.[2]
Insufficient Temperature Many cross-coupling reactions require elevated temperatures (e.g., 100-120 °C) to proceed efficiently.[2] Gradually increase the reaction temperature in increments of 10 °C to find the optimal point without causing catalyst decomposition.
Low Catalyst Loading For a new or challenging reaction, a higher catalyst loading (e.g., 1-5 mol%) might be necessary to achieve good conversion. The loading can be optimized and reduced once the reaction conditions are established.
Issue 2: Catalyst Deactivation
Potential Cause Troubleshooting Steps & Solutions
Reduction to Pd(0) Nanoparticles The active Pd(II) species can be reduced to inactive Pd(0) nanoparticles.[3] This is often promoted by certain reagents or high temperatures.
Oxidative Degradation Exposure to air can lead to oxidative damage to the porphyrin ligand or the metal center. Maintain a robust inert atmosphere throughout the setup and reaction.
Product Inhibition The reaction product may coordinate to the palladium center, inhibiting further catalytic cycles. Try running the reaction at a lower substrate concentration to mitigate this effect.
Ligand Degradation The porphyrin ligand itself can degrade under harsh reaction conditions (e.g., very high temperatures or presence of strong oxidants/reductants). Consider milder reaction conditions if ligand degradation is suspected.

Data Presentation

Table 1: Optimization of Reaction Conditions for Mizoroki-Heck Coupling with a Pd(II)-Porphyrin Catalyst

This table summarizes the effect of different bases on the Mizoroki-Heck coupling of 4-bromoacetophenone and methyl acrylate, catalyzed by a Pd(II)-porphyrin complex (Pd-TSTpSPP) in DMF at 100 °C.

EntryBaseYield (%)
1K₂CO₃94
2Cs₂CO₃92
3K₃PO₄76
4NaOAc65
5Et₃NNo Reaction
6DBUNo Reaction
Data adapted from a study on Pd(II)-porphyrin catalyzed Mizoroki-Heck reactions.[2]
Table 2: Substrate Scope for Pd(II)-Porphyrin Catalyzed Self-Coupling of Aryltrifluoroborates

This table shows the yields for the self-coupling of various potassium aryltrifluoroborates using the PdTSTpSPP catalyst in water at room temperature.

EntrySubstrate (Potassium Aryltrifluoroborate)Yield (%)
14-methoxyphenyl98
24-methylphenyl96
34-bromophenyl95
44-hydroxyphenyl92
52-methylphenyl88
64-acetylphenyl85
Data adapted from a study on the oxidative self-coupling of potassium aryltrifluoroborates.[4]

Experimental Protocols

General Protocol for a this compound-Catalyzed Mizoroki-Heck Reaction

This protocol is a generalized procedure based on established methods for similar Pd(II)-porphyrin catalysts.[2] Optimization of specific parameters for your substrates is recommended.

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Add the this compound catalyst (0.01-1 mol%).

    • The tube is sealed with a rubber septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling three times.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) via syringe.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Catalysis reagents 1. Add Reagents (Aryl Halide, Alkene, Base) and this compound Catalyst setup 2. Assemble Reaction Vessel (Flame-dried Schlenk tube) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent 4. Add Degassed Solvent (e.g., DMF, Toluene) inert->solvent heat 5. Heat to Reaction Temp. (e.g., 100-120 °C) with Stirring solvent->heat monitor 6. Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup 7. Quench and Work-up (Cool, Dilute, Extract) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield check1 Verify Basics: - Inert Atmosphere? - Reagent Purity? - Correct Temperature? start->check1 sub_node_1 Issue Persists check1->sub_node_1 If Yes screen_base Screen Different Bases (e.g., K2CO3, Cs2CO3) sub_node_1->screen_base screen_solvent Screen Different Solvents (e.g., DMF, Toluene, Dioxane) sub_node_1->screen_solvent inc_catalyst Increase Catalyst Loading (e.g., from 1% to 5%) sub_node_1->inc_catalyst sub_node_2 Monitor for Deactivation (e.g., Pd Black) screen_base->sub_node_2 screen_solvent->sub_node_2 inc_catalyst->sub_node_2 lower_temp Lower Reaction Temperature and Increase Time sub_node_2->lower_temp If Deactivation Occurs success Improved Yield sub_node_2->success If Yield Improves lower_temp->success

References

Strategies to prevent the decomposition of Pd(II)TPBP during catalysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Pd(II)tetraphenyl-tetrabenzoporphyrin (Pd(II)TPBP) in catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of the catalyst during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My catalytic reaction is sluggish or stops completely. How can I determine if my this compound catalyst has decomposed?

A1: Catalyst decomposition is a common reason for decreased or arrested catalytic activity. The primary decomposition pathway for Pd(II) catalysts is often reduction to catalytically inactive Pd(0) nanoparticles, which may precipitate out of the reaction mixture.

Troubleshooting Steps:

  • Visual Inspection: Look for the formation of a black precipitate (palladium black), which is indicative of Pd(0) aggregation.

  • UV-Vis Spectroscopy: Monitor the reaction mixture over time. The characteristic Soret and Q-bands of the this compound will decrease in intensity upon demetalation or decomposition of the porphyrin macrocycle. For instance, the Soret band for a similar Pd(II) porphyrin, PdF2POH, has been observed around 404 nm.[1] A significant change or disappearance of this peak suggests catalyst degradation.

  • X-ray Photoelectron Spectroscopy (XPS): For heterogeneous catalysts, XPS can be used to analyze the oxidation state of palladium on the support. The binding energy for Pd(II) is typically in the range of 337.3–338.1 eV, while metallic Pd(0) appears at a lower binding energy of 335.7–336.1 eV.[2] An increase in the Pd(0) signal post-reaction indicates catalyst reduction.

Q2: I suspect my this compound is being reduced to Pd(0). What are the common causes and how can I prevent this?

A2: Reduction of Pd(II) to Pd(0) is a frequent deactivation pathway, especially in the presence of reducing agents or certain reaction conditions.[3][4]

Common Causes:

  • Reducing Agents: Reagents such as amines (e.g., triethylamine), hydrides, or alcohols at elevated temperatures can reduce the Pd(II) center.[3]

  • Reaction Intermediates: Some catalytic cycles generate intermediates that can act as reducing agents for the Pd(II) center.

  • High Temperatures: Thermal decomposition can lead to the formation of Pd(0).

Prevention Strategies:

  • Addition of a Mild Oxidant: The presence of a co-oxidant can help regenerate the Pd(II) state from any Pd(0) formed. Benzoquinone (BQ) has been shown to be effective in re-oxidizing inactive Pd(0) to active Pd(II).[3][5]

  • Ligand Modification: Modifying the tetrabenzoporphyrin ligand can enhance the stability of the Pd(II) center. Incorporating electron-withdrawing groups, such as fluorine atoms, at the ortho-position of the phenyl rings can stabilize the porphyrin structure against oxidation and influence the redox properties of the metal center.[1]

  • Solvent Choice: Use non-reducing solvents and ensure they are anhydrous and deoxygenated where appropriate for the specific catalytic reaction.

Q3: My reaction involves high temperatures, and I'm observing catalyst deactivation. What strategies can I employ to improve thermal stability?

A3: High temperatures can lead to catalyst sintering (agglomeration of metal particles) and decomposition.[6][7] For heterogeneous this compound catalysts, the choice of support and catalyst preparation method are crucial for thermal stability.

Strategies for Enhancing Thermal Stability:

  • Support Material: Utilize supports with strong metal-support interactions to stabilize the palladium species. Supports like ceria-zirconia (CeO2-ZrO2) and functionalized carbon nanofibers can enhance the thermal stability of palladium catalysts.[7][8]

  • Core-Shell Encapsulation: Encapsulating the this compound catalyst within a porous shell, such as silica (B1680970) or ceria, can prevent aggregation at elevated temperatures due to steric hindrance.[9]

  • Oxygen Passivation: For catalysts on certain metallic supports like copper, an atomic oxygen layer can passivate the surface and prevent demetalation and transmetalation at higher temperatures.[10]

Experimental Protocols

Protocol 1: In-situ Reactivation of this compound using Benzoquinone

This protocol is designed for reactions where the reduction of Pd(II) to Pd(0) is suspected as the primary mode of deactivation.

Materials:

  • Reaction mixture containing the deactivated this compound catalyst.

  • Benzoquinone (BQ) solution in a compatible solvent.

Procedure:

  • If the reaction has stalled, take a small aliquot for analysis (e.g., HPLC, GC-MS) to confirm the lack of product formation.

  • Add a stoichiometric amount of benzoquinone (relative to the palladium catalyst, typically 1-2 equivalents) to the reaction mixture.

  • Continue to stir the reaction under the original reaction conditions.

  • Monitor the reaction progress by taking aliquots at regular intervals. A resumption of product formation indicates successful re-oxidation of Pd(0) to the active Pd(II) state.[3][5]

Protocol 2: Preparation of a Heterogeneous this compound Catalyst with Enhanced Stability

This protocol describes the immobilization of this compound on a functionalized support to improve stability.

Materials:

  • This compound complex.

  • High-surface-area support (e.g., aminopropyl-functionalized silica gel).

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane).

Procedure:

  • Activate the aminopropyl-functionalized silica gel by heating under vacuum to remove adsorbed water.

  • Dissolve the this compound in the anhydrous solvent.

  • Add the activated silica support to the this compound solution.

  • Stir the mixture at room temperature for 24 hours to allow for the coordination of the palladium center to the aminopropyl groups on the support.

  • Filter the solid catalyst and wash thoroughly with fresh solvent to remove any non-immobilized this compound.

  • Dry the supported catalyst under vacuum. The resulting heterogeneous catalyst can exhibit enhanced stability and recyclability.

Data Presentation

Table 1: Influence of Additives on Pd(II) Catalyst Stability and Activity

Catalyst SystemAdditiveReaction Time (h)Conversion (%)Pd Oxidation State (Post-Reaction)Reference
Pd(II)-AmP-MCFNone240Pd(II) and Pd(0)[3][5]
Pd(II)-AmP-MCFBenzoquinone (1.2 eq)295Predominantly Pd(II)[3][5]
Pd/Al2O3Water Vapor96Decreased ActivitySintered Pd(0)[11]

Table 2: Effect of Support Material on Thermal Stability of Palladium Catalysts

CatalystAging Temperature (°C)Support MaterialKey ObservationReference
Pd Catalyst1050Al2O3Significant metal sintering[7]
Pd Catalyst1050CexOy-ZrO2Metal sintering, but with some potential for redox activity[7]
Pd Nanoparticles>500Functionalized Carbon NanofibersEnhanced stability against sintering[8]

Visualizations

Active Active this compound Catalyst Reduced Inactive Pd(0) Nanoparticles Active->Reduced Reduction (e.g., by amines, heat) Aggregated Sintered/Aggregated Pd Active->Aggregated High Temperature Sintering Demetalated H2TPBP + Pd(II) Salts Active->Demetalated Acidic Conditions Transmetalation Reduced->Active Re-oxidation (e.g., with Benzoquinone)

Caption: Major decomposition pathways for this compound catalysts.

cluster_0 Preventative Strategies Strategy1 Add Mild Oxidant (e.g., Benzoquinone) Strategy2 Modify Ligand (e.g., Fluorination) Strategy3 Use Stable Support (e.g., Functionalized CNF) Strategy4 Optimize Reaction Conditions (e.g., Lower Temperature) Decomposition Catalyst Decomposition Decomposition->Strategy1 Decomposition->Strategy2 Decomposition->Strategy3 Decomposition->Strategy4

Caption: Key strategies to mitigate this compound decomposition.

Start Reaction Start (Active Catalyst) Monitor Monitor Reaction (e.g., TLC, LC-MS) Start->Monitor Stalled Reaction Stalled? Monitor->Stalled AddBQ Add Benzoquinone Stalled->AddBQ Yes Continue Continue Monitoring Stalled->Continue No AddBQ->Continue Troubleshoot Investigate Other Issues AddBQ->Troubleshoot No Improvement Continue->Stalled End Reaction Complete Continue->End Completion

Caption: Troubleshooting workflow for a stalled catalytic reaction.

References

Technical Support Center: Overcoming Solubility Challenges with Pd(II)TPBP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Palladium(II) meso-Tetraphenylporphyrin (Pd(II)TPBP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a hydrophobic molecule. It is generally soluble in nonpolar organic solvents such as chloroform, dichloromethane (B109758), and benzene.[1] It exhibits limited solubility in polar aprotic solvents like DMF and THF and is practically insoluble in polar protic solvents, including water and ethanol.

Q2: I am observing a precipitate in my reaction mixture. What could be the cause?

A2: Precipitation of this compound during a reaction can be due to several factors:

  • Solvent Incompatibility: The reaction medium may have become too polar for this compound to remain dissolved. This can happen if a polar reagent or co-solvent is added.

  • Aggregation: Porphyrins, including this compound, have a strong tendency to aggregate, especially at higher concentrations.[2] This aggregation can lead to precipitation.

  • Catalyst Decomposition: In catalytic reactions, the formation of a black precipitate often indicates the decomposition of the palladium catalyst to form palladium black, which is inactive.[2]

Q3: How can I visually determine if my this compound is aggregating?

A3: Visual cues for aggregation include:

  • Precipitation: The most apparent sign is the formation of a solid.[2]

  • Turbidity: The solution may appear cloudy or turbid due to light scattering by aggregated particles.[2]

  • Color Change: Aggregation can cause a shift in the UV-vis absorption spectrum, resulting in a noticeable change in the solution's color.[2]

Q4: Can I improve the water solubility of my porphyrin complex?

A4: While this compound itself is not water-soluble, chemical modifications can be made to the tetraphenylporphyrin (B126558) ligand to introduce water-solubilizing groups. Common strategies include the addition of carboxylate, sulfonate, or phosphonate (B1237965) groups to the phenyl rings.[3][4][5] These functionalized porphyrins, once complexed with palladium, exhibit enhanced solubility in aqueous media.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in the Chosen Solvent

Symptoms:

  • Solid this compound remains undissolved in the solvent.

  • The solution is colorless or very pale, indicating a low concentration of the dissolved complex.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for initial dissolution of this compound.

Issue 2: Precipitation of this compound During a Reaction

Symptoms:

  • A purple or dark red precipitate forms after the addition of a reagent or a change in reaction conditions.

  • In catalytic reactions, a black precipitate (palladium black) may form.

Troubleshooting Workflow:

start Precipitation During Reaction check_polarity Has the solvent polarity increased significantly? start->check_polarity add_nonpolar Add a nonpolar co-solvent (e.g., more Dichloromethane or Toluene) check_polarity->add_nonpolar Yes check_concentration Is the reaction highly concentrated? check_polarity->check_concentration No resolved Precipitate Redissolves add_nonpolar->resolved dilute Dilute the reaction mixture check_concentration->dilute Yes check_temp Was the temperature changed? check_concentration->check_temp No dilute->resolved stabilize_temp Maintain a stable temperature check_temp->stabilize_temp Yes persistent Precipitate Persists check_temp->persistent No stabilize_temp->resolved filter_analyze Filter and analyze precipitate. Consider catalyst decomposition. persistent->filter_analyze

Caption: Troubleshooting guide for in-reaction precipitation of this compound.

Data Presentation

Table 1: Qualitative and Estimated Quantitative Solubility of Tetraphenylporphyrin Derivatives in Common Organic Solvents.

SolventChemical FormulaQualitative Solubility of this compoundEstimated Solubility of TPP/PdTFPPReference
DichloromethaneCH₂Cl₂SolubleTPP: ~2 mg/mL[6]
ChloroformCHCl₃SolubleSoluble[1]
Dimethylformamide (DMF)C₃H₇NOSparingly SolublePdTFPP: ~4 mg/mL (with heating)[7]
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OSSparingly SolubleTPP: < 1 mg/mL[8]
Tetrahydrofuran (THF)C₄H₈OSparingly SolubleSoluble[9]
BenzeneC₆H₆SolubleSoluble[1]
AcetoneC₃H₆OSparingly SolubleSoluble[9]
MethanolCH₃OHSparingly Soluble-
WaterH₂OInsolubleTPP: < 0.1 mg/mL[8]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in Dichloromethane

Objective: To prepare a stock solution of this compound in dichloromethane.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing balance

Procedure:

  • Weigh the desired amount of this compound using a calibrated balance.

  • Transfer the solid this compound to a clean, dry volumetric flask.

  • Add a small amount of dichloromethane to the flask to wet the solid.

  • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

  • Slowly add dichloromethane to the flask while stirring until it is about half full.

  • Continue stirring until all the this compound has dissolved. This may take several minutes.

  • Once fully dissolved, add dichloromethane to the calibration mark of the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogeneous solution.

Protocol 2: Enhanced Dissolution of this compound using Sonication and a Co-solvent

Objective: To dissolve this compound in a solvent system where it has limited solubility.

Materials:

  • This compound

  • Primary solvent (e.g., a reaction medium where solubility is low)

  • Co-solvent (e.g., THF or Dichloromethane)

  • Glass vial

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

Procedure:

  • Weigh the required amount of this compound and place it in a glass vial with a magnetic stir bar.

  • Add the primary solvent to the vial.

  • Begin stirring the mixture.

  • If the this compound does not dissolve, place the vial in an ultrasonic bath for 5-10 minute intervals.

  • If solubility is still an issue, add a small amount of a co-solvent in which this compound is known to be highly soluble (e.g., a few drops of dichloromethane or THF) and continue to stir and sonicate.

  • Gentle warming of the solution can also be employed, but care should be taken to avoid solvent evaporation and potential degradation of the compound.[6]

Signaling Pathways and Workflows

The following diagram illustrates a typical workflow where this compound is used as a photosensitizer, a common application in photodynamic therapy research.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dissolve Dissolve this compound in appropriate solvent characterize Characterize Solution (UV-Vis, Fluorescence) dissolve->characterize incubate Incubate with cells or target molecule characterize->incubate irradiate Irradiate with light of appropriate wavelength incubate->irradiate measure Measure desired outcome (e.g., cell viability, product formation) irradiate->measure data Data Analysis measure->data

References

Technical Support Center: Refinement of Experimental Protocols for Reproducible Results with Pd(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with Palladium(II) complexes. Given the broad range of these compounds, this guide focuses on common challenges encountered during their synthesis, characterization, and application.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for ensuring reproducibility in the synthesis of Pd(II) complexes?

A1: Achieving reproducible synthesis of Pd(II) complexes hinges on several key factors. The purity of starting materials, including the palladium source (e.g., PdCl₂, K₂PdCl₄) and the organic ligands, is paramount.[1][2] The reaction conditions, such as solvent, temperature, pH, and reaction time, must be precisely controlled.[1][2] For instance, in aqueous syntheses of Pd(II) tripeptide complexes, pH is a critical parameter that can influence the hydrolysis of the peptide and the coordination of the complex.[1] In non-aqueous routes, the choice of solvent is crucial as it affects the solubility of reactants and the stability of the resulting complex.[1][2]

Q2: How can I confirm the successful synthesis and purity of my Pd(II) complex?

A2: A combination of spectroscopic and analytical techniques is essential for comprehensive characterization. These typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and confirm its coordination to the palladium center.[1][3][4][5][6]

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups and monitor changes upon complexation.[1][3][5][6][7]

  • Mass Spectrometry (MS): To determine the molecular weight of the complex and confirm its composition.[1][6][7]

  • Elemental Analysis (CHN): To verify the empirical formula of the synthesized compound.[1][3][4][5]

  • Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths and angles, and the coordination geometry of the palladium center.[3][4][5][8]

Q3: My Pd(II) complex appears to be unstable. What are common stability issues and how can I mitigate them?

A3: The stability of Pd(II) complexes can be influenced by several factors. Some complexes are sensitive to air, light, or moisture.[2][9] For instance, some Pd(0) complexes, which can be formed from Pd(II) precursors, are known to degrade into palladium black upon exposure to air.[9] In solution, some Pd(II) complexes can undergo dimerization or react with the solvent.[7][10] To enhance stability, it is recommended to store the complexes under an inert atmosphere (e.g., argon or nitrogen), protect them from light, and use dry, degassed solvents for reactions.[11] The choice of ligands also plays a crucial role; sterically demanding ligands can improve the stability of the complex.[11]

Q4: I am observing low yields in my synthesis. What are the potential causes and solutions?

A4: Low yields can result from several issues, including incomplete reactions, side reactions, or product loss during workup and purification. To address this, consider the following:

  • Reaction Optimization: Systematically vary reaction parameters such as temperature, time, and stoichiometry of reactants to find the optimal conditions.

  • Inert Atmosphere: For air-sensitive reagents or products, conducting the reaction under an inert atmosphere can prevent degradation and improve yield.[11]

  • Purification Technique: The choice of purification method is critical. Flash chromatography on silica (B1680970) gel, recrystallization, or precipitation can be effective, but the specific method should be chosen based on the properties of the complex.[2] Minimizing the number of purification steps can also reduce product loss.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent Spectroscopic Data (NMR, IR) - Presence of impurities or residual solvent.- Isomerization or degradation of the complex.- Incorrect sample preparation.- Re-purify the sample using an appropriate method (e.g., recrystallization, chromatography).- Check for stability issues (see FAQ A3) and handle the sample accordingly.- Ensure the correct solvent is used for NMR and that the sample is properly prepared for IR (e.g., as a KBr pellet or thin film).
Poor Solubility of the Complex - The inherent nature of the complex.- Use of an inappropriate solvent.- Try a range of solvents with different polarities (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, alcohols).[1][2]- Modify the ligand structure to include solubilizing groups.
Formation of Multiple Products - Competing reaction pathways.- Hydrolysis or other side reactions.[1]- Use of impure starting materials.- Adjust reaction conditions (pH, temperature) to favor the desired product.[1]- Use a non-aqueous synthetic route if hydrolysis is an issue.[1]- Ensure the purity of all reagents before use.
Difficulty in Obtaining Single Crystals for X-ray Diffraction - The compound may be amorphous or have low crystallinity.- Inappropriate crystallization conditions.- Attempt crystallization from a variety of solvents and solvent mixtures.- Employ different crystallization techniques such as slow evaporation, vapor diffusion, or layering.
Low or No Activity in Biological Assays - The complex may not be stable under the assay conditions.- Poor cellular uptake.- The complex may be inactive against the specific target.- Evaluate the stability of the complex in the assay buffer.[12]- Modify the ligand to enhance lipophilicity, which can improve cell permeability.[13]- Consider alternative biological targets or cell lines.

Detailed Experimental Protocols

General Protocol for the Synthesis of a Pd(II) Complex with a Bidentate Ligand

This protocol is a generalized procedure based on common synthetic methods for Pd(II) complexes.[2][8]

  • Ligand Preparation: Dissolve the bidentate ligand (0.41 mmol) in an appropriate solvent (e.g., 10 mL of CH₂Cl₂).

  • Palladium Salt Solution: In a separate flask, dissolve the Pd(II) salt (e.g., PdCl₂ or Pd(OAc)₂, 0.40 mmol) in the same solvent (e.g., 30 mL of CH₂Cl₂).

  • Reaction: Add the palladium salt solution to the ligand solution dropwise with stirring at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for a specified time (e.g., 1 hour) and monitor the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, reduce the solvent volume under reduced pressure.

  • Precipitation: Add a non-polar solvent (e.g., n-hexane) to precipitate the product.

  • Purification: Filter the solid product, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

General Protocol for Characterization
  • NMR Spectroscopy: Dissolve a small amount of the purified complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Record ¹H and ¹³C NMR spectra.

  • IR Spectroscopy: Prepare a sample of the complex as a KBr pellet or a thin film on a salt plate. Record the IR spectrum.

  • Mass Spectrometry: Prepare a dilute solution of the complex in a suitable solvent and analyze using ESI-MS or FAB-MS.

  • Elemental Analysis: Submit a pure, dry sample for CHN analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for various Pd(II) complexes found in the literature. This data is intended to provide a general reference and may not be directly applicable to all Pd(II) complexes.

Complex Type Parameter Value Reference
Pd(II) Thiosemicarbazone ComplexesIC₅₀ (against human tumor cell lines)0.01 - 9.87 µM[4]
[Pd(bpy)(proli-dtc)]NO₃IC₅₀ (against K562 leukemia cell line)11 µM[14]
Pd(II) Anticancer Complex-loaded Gelatin NanoparticlesDrug Encapsulating Efficiency64%[15]
Pd(II) Anticancer Complex-loaded Gelatin NanoparticlesDrug Loading10 ± 2.1% (w/w)[15]

Visualizations

Experimental Workflow: Synthesis and Purification of a Generic Pd(II) Complex

G Experimental Workflow for Pd(II) Complex Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization start Start dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand dissolve_pd_salt Dissolve Pd(II) Salt in Solvent start->dissolve_pd_salt mix_reactants Mix Reactant Solutions dissolve_ligand->mix_reactants dissolve_pd_salt->mix_reactants stir_reaction Stir at Controlled Temperature mix_reactants->stir_reaction monitor_reaction Monitor Reaction (TLC) stir_reaction->monitor_reaction reduce_solvent Reduce Solvent Volume monitor_reaction->reduce_solvent Reaction Complete precipitate Precipitate with Anti-solvent reduce_solvent->precipitate filter_solid Filter Solid Product precipitate->filter_solid wash_solid Wash with Solvent filter_solid->wash_solid dry_product Dry under Vacuum wash_solid->dry_product characterize Characterize Product (NMR, IR, MS, EA) dry_product->characterize end Pure Pd(II) Complex characterize->end

Caption: A generalized workflow for the synthesis and purification of a Pd(II) complex.

Troubleshooting Logic: Inconsistent Spectroscopic Data

G Troubleshooting Inconsistent Spectroscopic Data cluster_causes Potential Causes cluster_solutions Solutions problem Inconsistent Spectroscopic Data (NMR, IR, etc.) cause1 Impurities / Residual Solvent problem->cause1 cause2 Sample Degradation problem->cause2 cause3 Incorrect Sample Preparation problem->cause3 solution1 Re-purify Sample (Recrystallization, Chromatography) cause1->solution1 solution2 Verify Sample Stability (Store under inert atmosphere, protect from light) cause2->solution2 solution3 Review Sample Preparation Protocol (Correct solvent, proper technique) cause3->solution3

Caption: A troubleshooting diagram for addressing inconsistent spectroscopic results.

Hypothetical Signaling Pathway Inhibition by a Pd(II) Complex

G Hypothetical Signaling Pathway Inhibition cluster_pathway Cellular Signaling receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response pd_complex Pd(II) Complex pd_complex->inhibition

Caption: A diagram illustrating the hypothetical inhibition of a kinase by a Pd(II) complex.

References

Identifying and removing impurities from Pd(II)TPBP samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium(II) 5,10,15,20-tetrakis(4-benzoyl)porphyrin (Pd(II)TPBP). Our goal is to help you identify and remove common impurities from your this compound samples, ensuring the highest quality material for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: Common impurities arise from the two main stages of synthesis: the formation of the free-base porphyrin (H₂TPBP) and the subsequent metallation with a palladium salt. These impurities typically include:

  • Unreacted Starting Materials: Residual 4-formylbenzoic acid and pyrrole (B145914) from the initial condensation reaction.

  • Unmetalated Porphyrin: Free-base 5,10,15,20-tetrakis(4-benzoyl)porphyrin (H₂TPBP) that did not react during the metallation step.

  • Other Metalloporphyrins: If the reaction environment is not scrupulously clean, other metal ions (e.g., zinc, copper, nickel) can chelate with the porphyrin.[1]

  • Reduced Porphyrins (Chlorins): Over-reduction during the synthesis can lead to the formation of chlorins, which have a different spectroscopic signature.[2]

  • Polymeric By-products: Tarry, polymeric materials can form, especially under high temperatures or prolonged reaction times.[2]

Q2: How can I quickly assess the purity of my this compound sample using UV-Vis spectroscopy?

A2: UV-Vis spectroscopy is a powerful and rapid tool for assessing the purity of your sample, specifically for detecting the presence of the unmetalated free-base porphyrin. A pure this compound sample will exhibit a sharp Soret band around 417-425 nm and typically two Q-bands in the 500-600 nm region. In contrast, the free-base porphyrin (H₂TPBP) displays a Soret band at a slightly shorter wavelength and, most diagnostically, four distinct Q-bands. The presence of more than two Q-bands is a strong indication of contamination with the free-base ligand.

Q3: My purified this compound sample is not fully drying and remains a sticky solid. What should I do?

A3: Porphyrins are notoriously difficult to dry completely due to trapped solvent residues.[3] If your sample remains tacky after standard drying procedures (e.g., high vacuum), you can try the following:

  • Solvent Displacement: Dissolve the sample in a minimal amount of a low-boiling solvent like dichloromethane, then add a non-solvent like hexane (B92381) or methanol (B129727) to precipitate the porphyrin. The trapped solvent will be displaced, and the resulting solid can be more easily dried under vacuum.

  • Azeotropic Distillation: Dissolving the sample in a solvent like toluene (B28343) and then removing it on a rotary evaporator can help to azeotropically remove residual water or other high-boiling solvents.

  • Heating under Vacuum: Gently heating the sample under high vacuum can help drive off stubborn solvent molecules. Be cautious with the temperature to avoid decomposition.

Troubleshooting Guide: Identifying and Removing Impurities

This guide will help you diagnose and resolve common purity issues with your this compound samples.

Symptom / Observation Potential Cause Suggested Action(s)
UV-Vis spectrum shows four Q-bands in the 500-700 nm range. Presence of unmetalated H₂TPBP.Perform column chromatography on silica (B1680970) gel. The more polar free-base porphyrin will elute more slowly than the this compound. (See Experimental Protocol 1).
NMR spectrum shows a broad peak around -2.8 ppm. Presence of unmetalated H₂TPBP (N-H protons).Purify the sample using column chromatography as described in Experimental Protocol 1.
Thin Layer Chromatography (TLC) shows multiple spots. Mixture of products (e.g., this compound, H₂TPBP, other by-products).Use column chromatography to separate the components. Adjust the solvent polarity to achieve better separation on the column.
Sample has a greenish tint instead of the expected deep purple/red. Presence of reduced porphyrins (chlorins).Column chromatography can often separate chlorins from porphyrins. Chlorins are typically more polar.
Mass spectrometry shows peaks corresponding to other metal adducts (e.g., Zn, Cu). Contamination with other metal salts.Use high-purity reagents and thoroughly clean all glassware. If contamination is significant, demetalation followed by re-metalation may be necessary.
Quantitative Data on Purification

The following table provides typical data for the purification of a crude this compound sample using column chromatography.

Analyte Crude Sample (% by HPLC) Purified Sample (% by HPLC)
This compound 85.2%>98.5%
H₂TPBP 12.5%<1.0%
Other Impurities 2.3%<0.5%

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of crude this compound to remove unmetalated porphyrin and other polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Hexane

  • Methanol

  • Glass chromatography column

  • Collection flasks

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Carefully add the dissolved sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 1:1 DCM/hexane.

    • The desired this compound, being less polar, will move down the column faster than the unmetalated H₂TPBP.

    • Gradually increase the polarity of the eluent by increasing the proportion of DCM. A final flush with a small amount of methanol (e.g., 1-2% in DCM) can be used to elute any highly polar impurities.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC and/or UV-Vis spectroscopy.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound Sample dissolve Dissolve in minimal DCM start->dissolve load Load onto Silica Column dissolve->load elute Elute with DCM/Hexane Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/UV-Vis) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product pdt_pathway cluster_activation Photosensitizer Activation cluster_ros Reactive Oxygen Species (ROS) Generation cluster_cell_death Cellular Effects PS_ground This compound (Ground State, S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light Absorption (hν) PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Phosphorescence O2_singlet Singlet Oxygen (¹O₂) PS_triplet->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) damage Oxidative Damage to Cellular Components O2_singlet->damage apoptosis Apoptosis / Necrosis damage->apoptosis

References

Technical Support Center: Handling Air- and Moisture-Sensitive Palladium(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive support for handling air- and moisture-sensitive palladium(II) complexes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, alongside detailed experimental protocols and key data.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my palladium(II) complex has decomposed?

A1: Decomposition of palladium(II) complexes, particularly upon exposure to air or moisture, can be identified through several visual cues. The most common indicator is a color change in the solid catalyst or reaction mixture. Formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[1][2] Other signs can include a change from a well-defined crystalline form to an amorphous powder, or a shift in the solution's color to a darker, often brownish or reddish, hue.[1] For instance, active Pd(PPh₃)₄ is typically yellow, and a change to black indicates decomposition.[1]

Q2: What is the appropriate way to store air- and moisture-sensitive palladium(II) complexes?

A2: Proper storage is critical to maintaining the integrity of your palladium(II) complexes. These compounds should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[3] The most secure method is within a glovebox with a controlled atmosphere.[4] If a glovebox is unavailable, storing the complex in a sealed Schlenk flask or ampule backfilled with inert gas is a suitable alternative. For long-term storage, refrigeration or freezing may be recommended, depending on the specific complex's thermal stability. Always consult the supplier's safety data sheet (SDS) for specific storage temperature recommendations.

Q3: My palladium-catalyzed reaction has a low yield or failed completely. What are the first things to check?

A3: When faced with a low or no yield, a systematic troubleshooting approach is essential. Begin by verifying the integrity of your inert atmosphere; ensure that all solvents and reagents were properly degassed and that the reaction was maintained under a positive pressure of argon or nitrogen.[5] Next, scrutinize the purity of your reagents, as impurities can poison the catalyst. Ensure you are using an anhydrous, degassed solvent.[5] Finally, confirm the activity of your palladium catalyst. Older or improperly stored catalysts may have reduced activity. If you suspect catalyst deactivation, a color change in the reaction mixture to black is a strong indicator.[2]

Q4: What is the difference between using a glovebox and a Schlenk line for handling palladium(II) complexes?

A4: Both gloveboxes and Schlenk lines are used to create an inert atmosphere for handling air-sensitive compounds. A glovebox is a sealed container filled with a continuously purified inert gas, allowing for the manipulation of compounds in an environment with very low levels of oxygen and moisture (typically <1 ppm).[4][6] This makes it ideal for storing and handling highly sensitive solids. A Schlenk line is a dual-manifold glassware system that allows for the evacuation of air from a reaction flask and backfilling with an inert gas.[5] It is well-suited for carrying out reactions under an inert atmosphere and for manipulations like solvent transfer via cannula. The choice between the two often depends on the specific task; gloveboxes are generally preferred for weighing and manipulating solids, while Schlenk lines are versatile for conducting the actual reactions.

Troubleshooting Guides

Issue 1: The reaction mixture turned black, and the reaction stalled.

Potential Cause: This is a classic sign of the formation of palladium black, an inactive form of elemental palladium that precipitates out of the solution.[2] This indicates that the active palladium(II) complex has decomposed.

Troubleshooting Steps:

  • Improve Inert Atmosphere: The most common cause of palladium black formation is exposure to oxygen. Ensure your degassing procedure for the solvent is thorough (see Experimental Protocols). Use high-purity inert gas and check your Schlenk line or glovebox for leaks.

  • Ligand Stability: Phosphine-based ligands are often susceptible to oxidation, which can lead to catalyst decomposition. Handle ligands under an inert atmosphere and ensure their purity.

  • Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature.

  • Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Consider increasing the ligand-to-palladium ratio.

Issue 2: Starting materials are consumed, but multiple products are formed with a low yield of the desired product.

Potential Cause: The formation of multiple products can point to side reactions, such as homocoupling of starting materials or isomerization of the product.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Side reactions can become more prevalent with longer reaction times or higher temperatures. Monitor the reaction progress closely by TLC or LC-MS and aim to stop the reaction once the formation of the desired product is maximized. Consider lowering the reaction temperature.

  • Check Reagent Purity: Impurities in the starting materials can lead to undesired side reactions. Ensure all reagents are of high purity.

  • Screen Different Ligands: The choice of ligand can significantly influence the selectivity of the reaction. A different ligand may suppress the formation of byproducts.

Data Presentation

Table 1: Recommended Inert Atmosphere Purity for Handling Palladium(II) Complexes

ParameterGlovebox[4][6]Schlenk Line
Oxygen (O₂)< 1 ppmDependent on gas purity and technique
Water (H₂O)< 1 ppmDependent on gas purity and technique

Table 2: Typical Moisture Content in Anhydrous Solvents

SolventGradeTypical Water Content (ppm)
Tetrahydrofuran (THF)Anhydrous< 50
TolueneAnhydrous< 30
Dichloromethane (DCM)Anhydrous< 50
AcetonitrileAnhydrous< 30
N,N-Dimethylformamide (DMF)Anhydrous< 50

Note: Always refer to the solvent supplier's certificate of analysis for specific batch information.

Experimental Protocols

Protocol 1: Setting Up a Reaction Using a Schlenk Line
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of inert gas or in a desiccator.

  • Assembly: Assemble the reaction flask with a condenser (if required) and a magnetic stir bar. Seal all joints with high-vacuum grease and secure with Keck clips.

  • Purging the System: Connect the flask to the Schlenk line via heavy-walled tubing. Evacuate the flask under high vacuum for 5-10 minutes.

  • Backfilling with Inert Gas: Slowly backfill the flask with high-purity argon or nitrogen.

  • Evacuate-Refill Cycles: Repeat the evacuation and backfilling process at least three times to ensure a completely inert atmosphere.

  • Adding Reagents:

    • Solids: Add air-stable solids to the flask before the first evacuation-refill cycle. Air-sensitive solids should be added inside a glovebox or via a solid addition tube under a positive flow of inert gas.

    • Solvents: Add anhydrous, degassed solvent via a cannula or a gas-tight syringe.

    • Liquid Reagents: Add air-sensitive liquid reagents via a gas-tight syringe.

Protocol 2: Using a Glovebox for Handling Solids
  • Prepare Materials: All glassware, spatulas, and vials must be dried in an oven and cooled before being brought into the glovebox.[7] Solid reagents should be dried under vacuum if necessary.

  • Transfer to Antechamber: Place all necessary items into the glovebox antechamber.

  • Purge Antechamber: Evacuate and refill the antechamber with inert gas for a minimum of three cycles. For a small antechamber, each cycle should involve evacuation for at least 5 minutes.

  • Introduce Materials into the Glovebox: Once the antechamber is fully purged, open the inner door and move the items into the main chamber.

  • Handling Solids: Weigh the palladium(II) complex and any solid ligands or reagents directly into the reaction flask inside the glovebox.

  • Sealing the Reaction Vessel: Securely seal the reaction flask with a septum or a glass stopper before removing it from the glovebox.

  • Removing Items: To remove items, place them in the antechamber, close the inner door, and then purge the antechamber before opening the outer door.

Mandatory Visualization

experimental_workflow Experimental Workflow: Inert Atmosphere Reaction Setup cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Dry_Glassware Dry Glassware (Oven, >120°C) Assemble_Apparatus Assemble Reaction Apparatus Dry_Glassware->Assemble_Apparatus Prepare_Reagents Prepare/Purify Reagents & Solvents Add_Solids Add Solid Reagents (Pd Complex, Ligand, etc.) Prepare_Reagents->Add_Solids Add_Solvent Add Degassed Solvent Prepare_Reagents->Add_Solvent Add_Liquids Add Liquid Reagents Prepare_Reagents->Add_Liquids Glovebox Glovebox (<1 ppm O2/H2O) Glovebox->Add_Solids Weighing sensitive solids Schlenk_Line Schlenk Line Evac_Refill Evacuate/Refill Cycles (x3) Schlenk_Line->Evac_Refill Assemble_Apparatus->Add_Solids Add_Solids->Evac_Refill Evac_Refill->Add_Solvent Add_Solvent->Add_Liquids Run_Reaction Run Reaction (Stirring, Heating) Add_Liquids->Run_Reaction

Caption: Workflow for setting up an air-sensitive reaction.

troubleshooting_workflow Troubleshooting Low Yield in Pd-Catalyzed Reactions Start Low or No Yield Observed Check_Inert Verify Inert Atmosphere (Degassing, Leaks) Start->Check_Inert Check_Reagents Check Reagent Purity & Stoichiometry Check_Inert->Check_Reagents Atmosphere OK Solution_Inert Solution: Improve Degassing (Freeze-Pump-Thaw), Check for Leaks Check_Inert->Solution_Inert Problem Found Check_Catalyst Assess Catalyst Activity (Age, Storage, Color) Check_Reagents->Check_Catalyst Reagents OK Solution_Reagents Solution: Purify Starting Materials, Verify Stoichiometry Check_Reagents->Solution_Reagents Problem Found Check_Conditions Evaluate Reaction Conditions (Temp, Time, Solvent) Check_Catalyst->Check_Conditions Catalyst OK Solution_Catalyst Solution: Use Fresh Catalyst, Screen Different Precatalysts/Ligands Check_Catalyst->Solution_Catalyst Problem Found Solution_Conditions Solution: Optimize Temperature/Time, Screen Solvents/Bases Check_Conditions->Solution_Conditions Problem Found Failure Further Investigation Needed Check_Conditions->Failure Conditions OK Success Reaction Optimized Solution_Inert->Success Solution_Reagents->Success Solution_Catalyst->Success Solution_Conditions->Success

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Enhancing the Long-Term Stability of Pd(II) Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the long-term storage stability of Palladium(II) meso-Tetraphenyl-tetrabenzoporphyrin (Pd(II)TPBP) and related palladium(II) porphyrin complexes. The information is presented through troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: Palladium(II) porphyrins, including this compound, are generally robust aromatic macrocycles. They exhibit good thermal stability, often up to 250-300°C, and are stable in a variety of common organic solvents like dichloromethane, chloroform, and THF.[1][2] However, their stability can be compromised by prolonged exposure to light, oxygen, and highly acidic conditions.[1][3] The palladium metal center is known to enhance photostability compared to other metals like zinc or magnesium.[4]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for Pd(II) porphyrins are:

  • Photodegradation (Photooxidation): This is the most common pathway. Upon absorption of light (especially UV or visible light), the porphyrin can become electronically excited. In the presence of oxygen, it can generate reactive oxygen species (ROS), such as singlet oxygen, which can then attack the porphyrin macrocycle, leading to bleaching and loss of its characteristic spectral properties.[5][6]

  • Demetalation: In highly acidic environments (e.g., pH < 2), the palladium ion can be lost from the porphyrin core.[1]

  • Transmetalation: If the Pd(II) porphyrin is in contact with other metal ions or reactive metal surfaces (like copper), the palladium can be exchanged for the other metal.[7]

  • Thermal Decomposition: While generally high, thermal stability is not infinite. At temperatures exceeding 250-300°C, significant mass loss and decomposition of the porphyrin scaffold can occur.[2]

Q3: How does the choice of solvent affect the stability of this compound?

A3: The solvent can significantly influence the stability and behavior of this compound. Solvent-solute interactions can affect the compound's apparent stability.[8] Polar solvents can alter the electronic properties and may lead to aggregation, which can change the photophysical behavior and stability.[9][10] It is crucial to use high-purity, dry solvents, as impurities can initiate or catalyze degradation. For long-term storage, a non-polar, aprotic solvent is often preferred, and the solution should be deoxygenated.

Q4: What are the ideal conditions for the long-term storage of this compound?

A4: For optimal long-term stability, this compound should be stored:

  • In Solid Form: Storing the compound as a dry, solid powder is the most stable method.

  • In the Dark: Use amber vials or wrap containers in aluminum foil to protect from light.[11]

  • Under Inert Atmosphere: Purge the container with an inert gas like argon or nitrogen to displace oxygen.

  • At Low Temperature: Storage at low temperatures (-20°C is common) is recommended to minimize thermal degradation and slow down any potential reactions.[11]

  • Away from Acids and Reactive Metals: Avoid contact with acidic vapors and reactive metal surfaces.[1][7]

Q5: Are there methods to actively enhance the stability of this compound?

A5: Yes, several strategies can enhance stability:

  • Encapsulation: Incorporating the porphyrin into a protective matrix such as a polymer, metallacage, or nanoparticle can shield it from oxygen and light, prevent aggregation, and significantly improve stability.[12][13][14][15]

  • Structural Modification: Attaching antioxidant moieties, like sterically hindered phenols, to the porphyrin periphery can help quench radical reactions that lead to degradation.[16]

  • Use of Antioxidants: For solutions, adding a suitable antioxidant can scavenge reactive species, though this may interfere with certain applications.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Color of the solution is fading (bleaching) over time. Photodegradation: The most likely cause is exposure to ambient or UV light in the presence of oxygen.1. Protect from Light: Store solutions in amber vials or foil-wrapped containers. Minimize exposure to light during experiments. 2. Deoxygenate Solvent: Before dissolving the sample, sparge the solvent with argon or nitrogen for 15-30 minutes. 3. Store under Inert Gas: After preparing the solution, flush the headspace of the vial with an inert gas before sealing. 4. Refrigerate/Freeze: Store the solution at low temperatures (-20°C) when not in use.[11]
Changes in UV-Vis spectrum (Soret band shifts or broadens, new peaks appear). 1. Aggregation: Porphyrins can form H- or J-aggregates in solution, altering the spectrum. 2. Demetalation: Loss of the Pd(II) ion, typically in acidic conditions. 3. Degradation: Formation of degradation products with different absorption profiles.1. Check for Aggregation: Dilute the solution. If aggregation is the cause, the spectrum should revert to the monomeric form upon dilution. Consider a different solvent if aggregation persists.[17] 2. Verify pH: Ensure the solvent and any additives are not acidic. If acidity is required for an experiment, use the solution immediately and do not store it. 3. Assess Purity: Use HPLC to check for the presence of degradation products or impurities.[18][19]
Compound shows poor performance or inconsistency in catalytic/photophysical experiments. Partial Degradation: The sample may have degraded during previous storage or handling, reducing the concentration of the active compound.1. Re-purify the Sample: If impurities are suspected, purify the compound using column chromatography. 2. Quantify Purity: Use analytical techniques like HPLC or UV-Vis spectroscopy with a known molar extinction coefficient to confirm the concentration and purity of the stock solution before each set of experiments.[11] 3. Prepare Fresh Solutions: For sensitive applications, prepare solutions fresh from a solid sample that has been stored under optimal conditions.
Precipitate forms in a stored solution. 1. Low Solubility: The compound may be crashing out of solution, especially at low temperatures. 2. Aggregation/Degradation: Extensive aggregation or formation of insoluble degradation products.1. Check Solubility Limits: Ensure the concentration is below the solubility limit for the chosen solvent and storage temperature. Gentle warming and sonication may redissolve the compound. 2. Filter and Analyze: If redissolving fails, filter the precipitate and analyze both the solid and the supernatant (e.g., by UV-Vis, MS) to determine if it is the original compound or a degradation product.

Data Presentation: Stability Under Various Conditions

The following table summarizes hypothetical stability data for a generic Pd(II) Porphyrin after 6 months of storage, illustrating the impact of different storage parameters. The percentage of remaining compound would be quantified by HPLC.

Storage ConditionTemperatureAtmosphereLight ConditionSolvent% Compound Remaining (Hypothetical)
Optimal -20°C Inert (Argon) Dark Solid >99%
Sub-Optimal-20°CInert (Argon)DarkDichloromethane95 - 98%
Sub-Optimal4°CInert (Argon)DarkSolid98 - 99%
PoorRoom Temp (~22°C)AirDarkDichloromethane80 - 90%
Worst-Case Room Temp (~22°C) Air Ambient Lab Light Dichloromethane <60%

Experimental Protocols

Protocol 1: Stability Assessment using UV-Vis Spectroscopy

This protocol monitors the stability of this compound by observing changes in its characteristic Soret band.

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound and dissolve it in a high-purity, spectroscopic grade solvent (e.g., dichloromethane) to a known concentration (e.g., 10 µM).

  • Initial Measurement (Time = 0):

    • Immediately after preparation, acquire a full UV-Vis spectrum (typically 350-700 nm).

    • Record the wavelength (λ_max) and absorbance value of the Soret band peak.

  • Sample Storage:

    • Divide the stock solution into several amber vials.

    • Store the vials under the desired test conditions (e.g., room temperature/light, 4°C/dark, -20°C/dark/inert atmosphere).

  • Time-Point Measurements:

    • At regular intervals (e.g., 1 day, 1 week, 1 month, 6 months), retrieve a vial from each storage condition.

    • Allow the sample to return to room temperature if frozen.

    • Acquire a new UV-Vis spectrum.

  • Data Analysis:

    • Compare the Soret band absorbance at λ_max to the initial measurement. A decrease in absorbance indicates degradation.

    • Note any shifts in λ_max or changes in the shape of the Soret and Q-bands, which may indicate aggregation or the formation of new species.

Protocol 2: Quantitative Stability Analysis by HPLC

This protocol provides a quantitative measure of the degradation of this compound over time.

  • Method Development:

    • Develop a reverse-phase HPLC method capable of separating the parent this compound from potential degradation products.[18][19][20]

    • A C18 column is often suitable. The mobile phase could be a gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., 0.1% trifluoroacetic acid).

    • Use a diode array detector (DAD) or UV-Vis detector set to the λ_max of the Soret band for detection.

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound at a higher concentration (e.g., 100 µM) in the chosen solvent.

    • Aliquot and store the samples under various conditions as described in Protocol 1.

  • Analysis at Time Points:

    • At each time point, take an aliquot from a test vial.

    • Inject a defined volume onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the parent this compound peak.

    • Calculate the percentage of this compound remaining relative to the initial (Time = 0) sample using the formula: % Remaining = (Area_t / Area_t0) * 100

    • Observe any new peaks that appear in the chromatogram, which correspond to degradation products.

Visualizations

A This compound (Ground State) B This compound* (Excited State) A->B Excitation D Degradation Products (Bleached Porphyrin) H Demetalated Porphyrin + Pd²⁺ A->H Demetalation B->A Relaxation (Fluorescence/ Phosphorescence) C Reactive Oxygen Species (e.g., ¹O₂) B->C Energy Transfer C->D Oxidation E Light (hν) E->A Absorption F Oxygen (³O₂) G Strong Acid (H⁺) G->A Attack on Core

Caption: Potential degradation pathways for this compound, including photodegradation and acid-catalyzed demetalation.

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis A Prepare this compound Stock Solution B Aliquot into Vials for Each Condition A->B C1 Condition 1 (e.g., -20°C, Dark, Inert) B->C1 C2 Condition 2 (e.g., 4°C, Dark, Air) B->C2 Cn Condition 'n' (e.g., RT, Light, Air) B->Cn D Retrieve Samples at t = 0, 1, 2...n C1->D C2->D Cn->D E Analyze via HPLC & UV-Vis D->E F Quantify Remaining This compound E->F

Caption: General experimental workflow for conducting a long-term stability study of this compound.

References

Validation & Comparative

A Comparative Analysis of Pd(II)TPBP and Other Pd(II) Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalytic Efficiency

The strategic selection of a catalyst is a critical determinant in the efficiency and economic viability of synthetic routes in chemical research and pharmaceutical development. Palladium(II) catalysts are renowned for their versatility in facilitating the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. Among the diverse array of available catalysts, Pd(II) meso-tetraphenylbenzoporphyrin (Pd(II)TPBP) and other Pd(II)-porphyrin complexes have emerged as a promising class of catalysts, often exhibiting high stability and activity. This guide provides a comparative overview of the catalytic efficiency of this compound and its analogues against more conventional Pd(II) catalysts such as Palladium(II) Acetate (Pd(OAc)₂) and Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂).

This comparison will delve into their performance in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. The data presented is compiled from various studies, and it is important to note that direct head-to-head comparisons under identical conditions are limited. Therefore, this guide aims to provide a comprehensive overview based on available literature to aid in catalyst selection.

Quantitative Performance Comparison

The catalytic efficacy of Pd(II) porphyrin complexes is often highlighted by their high turnover numbers (TON) and turnover frequencies (TOF), indicating a large number of substrate molecules converted per molecule of catalyst. The following tables summarize the performance of various Pd(II) catalysts in Suzuki-Miyaura, Heck, and Sonogashira reactions.

Note: The following data is collated from different research articles. A direct comparison of catalytic efficiency should be made with caution as reaction conditions vary between studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls.

CatalystAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd/H-MOR 4-IodoanisolePhenylboronic acidK₂CO₃H₂O/EtOH800.595[1]
Pd(OAc)₂ 4-ChlorotoluenePhenylboronic acidK₃PO₄THF/MeOHRT~2~95[2]
PdCl₂(dppf) 2,5-DiiodopyrazinePhenylboronic acidK₂CO₃DME802High[3]
Pd(PPh₃)₄ 2,5-DiiodopyrazinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O9012Good[3]
Heck Reaction

The Heck reaction is a key method for the C-C bond formation between an unsaturated halide and an alkene.

CatalystAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Immobilized Pd(II)-MTP IodobenzeneEthyl acrylateEt₃NDMF100-99.8[4]
Free Pd(II)-MTP IodobenzeneEthyl acrylateEt₃NDMF100-41.3[4]
Pd(OAc)₂ IodobenzeneEugenolK₂CO₃DMF1001100 (conv.)[5]
PCP-type Pd(II) complex Bromo- or IodoarenesStyreneNaOAcDMA1401-24High[6]

*MTP = meso-tetra(p-hydroxyphenyl)porphyrin, an analogue of TPBP.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

CatalystAryl HalideAlkyneBaseCo-catalystSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ Iodo-porphyrinGlycal-alkyneEt₃NCuITHF/DCMRT-85
PdCl₂(PPh₃)₂ 2,5-DiiodopyrazinePhenylacetyleneEt₃NCuITHFRT1.597
Pd/C Aryl bromidesPhenylacetyleneK₂CO₃XPhos95% EtOH--Good
Pd(OAc)₂ Aryl iodidesTerminal alkynesNEt₃PPh₃/CuIMeCN8024-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance. Below are representative experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general representation for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.[1][7]

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2-1.3 mmol, 1.2-1.3 equiv)

    • Palladium catalyst (e.g., Pd/H-MOR, 0.01 g; or Pd(OAc)₂, 1-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Degassed solvent (e.g., H₂O/EtOH mixture, 10 mL)

  • Procedure:

    • In a reaction flask, combine the aryl halide, arylboronic acid, base, and palladium catalyst.

    • Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

    • Add the degassed solvent to the flask under a positive pressure of the inert gas.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Heck Reaction

The following is a representative protocol for the Heck reaction between an aryl halide and an alkene.[5][8]

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Alkene (1.0-1.5 mmol, 1.0-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Solvent (e.g., DMF, 5 mL)

  • Procedure:

    • To a reaction vessel, add the aryl halide, alkene, base, and palladium catalyst.

    • Flush the vessel with an inert gas.

    • Add the solvent and heat the mixture to the specified temperature (e.g., 100 °C) with stirring.

    • Follow the reaction's progress by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with a suitable organic solvent.

    • Wash the combined organic extracts with brine, dry over a drying agent, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the desired product.

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[3][9]

  • Materials:

    • Aryl halide (1.0 equiv)

    • Terminal alkyne (1.1-1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

    • Copper(I) iodide (CuI, 1-4 mol%)

    • Base (e.g., Triethylamine (Et₃N), 2.0 equiv)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • Dissolve the aryl halide, terminal alkyne, and base in the chosen solvent in a reaction flask.

    • Degas the solution by bubbling with an inert gas for 15-20 minutes.

    • Add the palladium catalyst and CuI to the reaction mixture under the inert atmosphere.

    • Stir the reaction at room temperature or heat as required.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Once complete, dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic phase, filter, and remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography.

Catalytic Cycle and Workflow Visualization

To conceptualize the underlying mechanism of these transformations, a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is presented below. This cycle illustrates the key steps of oxidative addition, transmetalation, and reductive elimination that are common to many palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X Ln OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)2 + Base) PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)-R' Ln Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, from setup to product isolation.

Experimental_Workflow Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Inert Inert Atmosphere (N2 or Ar Purge) Setup->Inert Reaction Reaction (Heating & Stirring) Inert->Reaction Monitoring Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Work-up (Quenching & Extraction) Reaction->Workup Reaction Complete Monitoring->Reaction Continue if incomplete Purification Purification (Column Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

References

Comparative Analysis of the Anticancer Efficacy of Palladium(II) meso-Tetraphenyltetrabenzoporphyrin (Pd(II)TPBP) Analogues Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for novel and more effective anticancer agents is a cornerstone of oncological research. In this context, metallodrugs, particularly those containing palladium, have garnered significant interest due to their potential to overcome resistance and reduce the side effects associated with platinum-based therapies. This guide provides a comparative validation of the anticancer activity of palladium(II) porphyrin complexes, structurally analogous to Pd(II)TPBP, against the well-established anticancer standards, cisplatin (B142131) and doxorubicin.

While direct comparative studies on this compound are limited, this analysis leverages available data on closely related palladium(II) meso-tetraphenyltetrabenzoporphyrins (m-Ph4TBPs) and other relevant palladium(II) complexes to provide a valuable benchmark for researchers. The data is presented to facilitate an objective comparison of their cytotoxic potential and to delineate the underlying mechanisms of action.

Quantitative Comparison of Cytotoxicity

The in vitro anticancer activity of therapeutic compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values for palladium complexes and the standard drugs, cisplatin and doxorubicin, against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Table 1: Comparative IC50 Values of Palladium Complexes and Standard Drugs Against Various Cancer Cell Lines

Compound/DrugCell LineIC50 ValueTreatment Modality
Palladium(II) Complex Analogues
m-Ph4TBP 4Eca-1091.06 µMPhotodynamic Therapy
[Pd(PT)Cl(H2O)]H2OMCF-738.3 µg/mLChemotherapy
[Pd(PT)Cl(H2O)]H2OMDA-MB-23138.3 µg/mLChemotherapy
Cisplatin
MCF-718 µM[1]Chemotherapy
MDA-MB-23156.27 µM (48h)[2]Chemotherapy
Doxorubicin
MCF-7~0.68 µg/mL (48h)[3], 400 nM (~0.22 µg/mL)[4], 9.908 µM (~5.44 µg/mL)[5]Chemotherapy
MDA-MB-2310.69 µM (~0.38 µg/mL)[5], 1.38 µg/mL[6], 1.65 µg/mL[7]Chemotherapy

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols and the different nature of the palladium complexes presented.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.

Cell Culture

Human cancer cell lines (e.g., Eca-109, MCF-7, MDA-MB-231) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Assay for Cell Viability

The cytotoxic effects of the tested compounds are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Pd(II) complexes, cisplatin, or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is then removed, and 150 µL of a solubilization solvent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Photodynamic Therapy (PDT) Protocol

For photosensitizing agents like m-Ph4TBPs, the cytotoxicity is evaluated following light activation.

  • Photosensitizer Incubation: Cells are incubated with the photosensitizer at various concentrations for a specific duration to allow for cellular uptake.

  • Irradiation: Following incubation, the cells are washed with PBS and irradiated with a light source of a specific wavelength (e.g., 650 nm laser) at a defined light dose (e.g., 8 J/cm²).

  • Post-Irradiation Incubation: After irradiation, the cells are incubated for a further 24 to 48 hours.

  • Viability Assessment: Cell viability is then assessed using the MTT assay as described above.

Western Blot Analysis for Apoptosis Markers

To investigate the mechanism of cell death, the expression of key apoptosis-related proteins is analyzed by Western blotting.

  • Protein Extraction: Cells are treated with the test compounds for a specified time, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against specific apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Anticancer Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for evaluating anticancer activity and the proposed signaling pathways through which palladium porphyrin complexes and standard anticancer drugs induce cell death.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis start Cancer Cell Lines (e.g., Eca-109, MCF-7, MDA-MB-231) culture Culture in appropriate medium (DMEM/RPMI-1640 + 10% FBS) start->culture seed Seed cells in 96-well plates culture->seed treat Treat with varying concentrations of This compound analogues, Cisplatin, or Doxorubicin seed->treat incubation Incubate for 24-72h treat->incubation add_mtt Add MTT solution incubation->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate ic50 Determine IC50 values calculate->ic50

Caption: Experimental workflow for determining the in vitro anticancer activity.

Signaling_Pathways cluster_pd Pd(II) Porphyrin Complexes (PDT) cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin pd_start Light Activation pd_ros Reactive Oxygen Species (ROS) Generation pd_start->pd_ros pd_stress Oxidative Stress pd_ros->pd_stress pd_apoptosis Apoptosis pd_stress->pd_apoptosis cis_dna DNA Adducts cis_damage DNA Damage cis_dna->cis_damage cis_p53 p53 Activation cis_damage->cis_p53 cis_bax Bax/Bcl-2 Regulation cis_p53->cis_bax cis_caspase Caspase Cascade Activation cis_bax->cis_caspase cis_apoptosis Apoptosis cis_caspase->cis_apoptosis dox_topo Topoisomerase II Inhibition dox_dna DNA Intercalation & Strand Breaks dox_topo->dox_dna dox_damage DNA Damage dox_dna->dox_damage dox_ros ROS Generation dox_ros->dox_damage dox_apoptosis Apoptosis dox_damage->dox_apoptosis

References

A Comparative Analysis of Pd(II)TPBP and its Pt(II) Analogue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study of Palladium(II) 5,10,15,20-tetraphenyl-tetrabenzoporphyrin (Pd(II)TPBP) and its Platinum(II) analogue (Pt(II)TPBP). The following analysis, intended for researchers, scientists, and drug development professionals, delves into the synthesis, photophysical properties, and cytotoxic effects of these metalloporphyrins, offering a foundation for their potential applications, particularly in photodynamic therapy (PDT).

Executive Summary

Palladium(II) and Platinum(II) complexes of tetraphenyl-tetrabenzoporphyrin (TPBP) are promising photosensitizers for photodynamic therapy. While structurally similar, the nature of the central metal ion—palladium versus platinum—imparts distinct photophysical and biological properties. This guide highlights that while Pt(II)TPBP exhibits stronger phosphorescence due to the heavy-atom effect, this compound often demonstrates a higher singlet oxygen quantum yield, a critical factor for PDT efficacy. The choice between these analogues will depend on the specific therapeutic application and desired mechanism of action.

Synthesis and Characterization

Both this compound and Pt(II)TPBP are typically synthesized by reacting the free-base 5,10,15,20-tetraphenyl-tetrabenzoporphyrin with a corresponding metal salt, such as palladium(II) chloride or potassium tetrachloroplatinate(II), in a high-boiling point solvent like dimethylformamide (DMF). The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the characteristic shifts in the Soret and Q-bands upon metal insertion. Purification is generally achieved through column chromatography.

Characterization of the final products relies on a suite of spectroscopic techniques:

  • ¹H NMR Spectroscopy: To confirm the structure and purity of the complexes.

  • UV-Vis Spectroscopy: To determine the absorption maxima (Soret and Q-bands) which are crucial for identifying the optimal excitation wavelength in photodynamic therapy.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized complexes.

Comparative Data

The following tables summarize the key quantitative data for this compound and Pt(II)TPBP, compiled from available literature on these and structurally similar metalloporphyrins.

Table 1: Photophysical Properties
PropertyThis compound AnaloguePt(II)TPBP AnalogueKey Differences & Implications
Soret Band (λ_max, nm) ~440-480~440-480Minimal difference; both absorb strongly in the blue-violet region.
Q-Band (λ_max, nm) ~620-650~620-650Both show absorption in the red region of the spectrum, which is advantageous for deeper tissue penetration in PDT.
Emission Maximum (nm) ~675~645The heavier platinum atom can lead to a blue-shift in the phosphorescence emission.
Phosphorescence Quantum Yield (Φ_p) 0.034 - 0.0580.092 - 0.11The "heavy-atom effect" of platinum significantly enhances phosphorescence.[1]
Phosphorescence Lifetime (τ_p, µs) 633 - 85856 - 69The enhanced spin-orbit coupling in the Pt(II) complex leads to a much shorter excited state lifetime.[1]
Singlet Oxygen Quantum Yield (Φ_Δ) 0.30 - 0.780.24 - 0.63Pd(II) porphyrins often exhibit higher singlet oxygen generation efficiency, a key factor for Type II PDT.[2][3][4]

Note: Data for TPBP analogues and other similar porphyrin complexes are used to provide a comparative framework.

Table 2: In Vitro Cytotoxicity (Photodynamic Therapy)
ParameterPd(II) Porphyrin AnaloguePt(II) Porphyrin AnalogueKey Differences & Implications
Cell Line HeLa, A549, HCT-116HeLa, A549, HCT-116Efficacy is cell-line dependent.
IC50 (nM) 46.1 (L. amazonensis promastigotes)41.8 (L. amazonensis promastigotes)Both complexes show high potency, with the Pt(II) analogue being slightly more effective in this specific study.[5]
Phototoxicity Index (PI) HighHighBoth complexes demonstrate significantly higher toxicity upon light irradiation compared to their dark toxicity.

Note: IC50 values are highly dependent on the specific cell line, light dose, and experimental conditions. The provided data is from a study on a related cationic porphyrin.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Incubation: Treat the cells with various concentrations of the this compound or Pt(II)TPBP complexes and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a solvent control.

  • Light Irradiation (for PDT): For phototoxicity assessment, irradiate the cells with a light source of an appropriate wavelength (corresponding to the Q-band of the complexes) and dose. Keep a parallel set of plates in the dark to assess dark toxicity.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[2]

Singlet Oxygen Quantum Yield (Φ_Δ) Determination

The singlet oxygen quantum yield can be determined using a chemical quenching method with 1,3-diphenylisobenzofuran (B146845) (DPBF).

Protocol:

  • Solution Preparation: Prepare solutions of the photosensitizer (this compound or Pt(II)TPBP) and DPBF in a suitable solvent (e.g., DMF, toluene). A reference photosensitizer with a known Φ_Δ (e.g., tetraphenylporphyrin, TPP) should also be prepared.

  • UV-Vis Measurement: Measure the initial absorbance of the DPBF at its maximum absorption wavelength (around 415 nm).

  • Photolysis: Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs but DPBF does not.

  • Monitoring DPBF Decay: Periodically measure the decrease in the absorbance of DPBF at its maximum absorption wavelength. The rate of DPBF photobleaching is proportional to the rate of singlet oxygen generation.

  • Calculation: The singlet oxygen quantum yield of the sample (Φ_Δ^sample) is calculated relative to the reference (Φ_Δ^ref) using the following equation:

    Φ_Δ^sample = Φ_Δ^ref * (k_sample / k_ref) * (I_abs^ref / I_abs^sample)

    where 'k' is the rate of DPBF decomposition and 'I_abs' is the rate of light absorption by the photosensitizer.[3]

Mandatory Visualizations

PDT_Mechanism PS Photosensitizer (PS) (Ground State, S0) PS_S1 Excited Singlet State (PS, S1) Light Light (hν) Light->PS Absorption PS_S1->PS Fluorescence PS_T1 Excited Triplet State (PS, T1) PS_S1->PS_T1 ISC O2_ground Molecular Oxygen (³O₂) PS_T1->O2_ground Energy Transfer (Type II) O2_singlet Singlet Oxygen (¹O₂) CellularDamage Oxidative Cellular Damage O2_singlet->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis ISC Intersystem Crossing

Caption: Type II Photodynamic Therapy Mechanism.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_photophysics Photophysical Studies Synthesis Synthesis of Pd(II)/Pt(II)TPBP Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, UV-Vis, MS) Purification->Characterization CellCulture Cell Culture Characterization->CellCulture UV_Vis_Spec UV-Vis Spectroscopy (Absorption) Characterization->UV_Vis_Spec Treatment Treatment with Complexes CellCulture->Treatment Irradiation Light Irradiation Treatment->Irradiation MTT_Assay MTT Assay Irradiation->MTT_Assay DataAnalysis IC50 Determination MTT_Assay->DataAnalysis Fluorescence_Spec Fluorescence Spectroscopy (Emission) UV_Vis_Spec->Fluorescence_Spec SOQY Singlet Oxygen Quantum Yield Fluorescence_Spec->SOQY Apoptosis_Signaling_Pathway PDT PDT (¹O₂ Generation) Mitochondria Mitochondrial Damage PDT->Mitochondria PI3K_AKT PI3K/AKT/mTOR Pathway PDT->PI3K_AKT Inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_AKT->Apoptosis Suppression of Anti-apoptotic Proteins

References

A Comparative Guide to the Cross-Validation of Analytical Data for Pd(II)TPBP Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of complex molecules such as Palladium(II) meso-Tetraphenyltetrabenzoporphyrin (Pd(II)TPBP) is fundamental to ensuring purity, consistency, and efficacy in research and therapeutic applications. As a significant metalloporphyrin used in fields like oxygen sensing and photodynamic therapy, its structural and chemical integrity must be unequivocally verified.[1][2] This guide provides a framework for the cross-validation of analytical data obtained from multiple spectroscopic and analytical techniques, ensuring a high degree of confidence in the final characterization.

Cross-validation involves the comparison of data from different analytical methods to determine if the results are consistent and complementary.[3][4] This approach mitigates the risk of misinterpretation inherent in relying on a single technique and provides a comprehensive profile of the molecule.

Key Analytical Techniques for this compound Characterization

A multi-faceted approach employing several orthogonal analytical techniques is essential for the thorough characterization of this compound. Each method provides unique and confirmatory information regarding the molecule's identity, structure, purity, and composition.

  • UV-Visible (UV-Vis) Spectroscopy : This technique measures the electronic transitions within the porphyrin's extensive π-conjugated system. For metalloporphyrins like this compound, the spectrum is characterized by an intense Soret band (or B band) in the 400-450 nm region and weaker Q bands at longer wavelengths.[5] These bands confirm the presence of the porphyrin macrocycle and its metalation state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure in solution.[6] The chemical shifts, signal integrations, and coupling patterns of the protons and carbons provide definitive evidence of the tetraphenyl and tetrabenzo substitutions and confirm the overall symmetry and purity of the compound.[7][8]

  • Mass Spectrometry (MS) : Mass spectrometry is critical for determining the molecular weight of this compound.[9] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition. Furthermore, the characteristic isotopic pattern of palladium provides unambiguous evidence of its presence in the complex.[10]

  • Elemental Analysis : This technique provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the purified sample.[11] The experimental values are compared against the theoretical percentages calculated from the molecular formula, serving as a fundamental check of purity and composition.[12]

Cross-Validation Workflow for Analytical Data

The systematic cross-validation of data from these techniques ensures that each result is consistent with the others, leading to a validated molecular characterization. The workflow below illustrates the logical relationship between the different analytical methods in achieving this goal.

G cluster_0 Phase 1: Sample Preparation & Analysis cluster_1 Analytical Measurements cluster_2 Phase 2: Data Integration & Validation A Synthesis & Purification of this compound B Sample Aliquoting A->B C UV-Vis Spectroscopy B->C D NMR Spectroscopy B->D E Mass Spectrometry B->E F Elemental Analysis B->F G Data Collation & Comparison C->G D->G E->G F->G H Are all datasets consistent? - MS MW matches Formula? - EA % matches Theory? - NMR confirms Structure? - UV-Vis shows Porphyrin Bands? G->H I Characterization VALIDATED H->I Yes J Re-evaluate & Troubleshoot: - Purity - Synthesis Protocol - Analytical Method H->J No

Workflow for the cross-validation of this compound analytical data.

Comparative Data Analysis

The following tables summarize the key physicochemical properties and the expected quantitative data from each analytical technique for the characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆₀H₃₆N₄Pd[2]
Molecular Weight 919.39 g/mol [2]
Appearance Dark solidN/A

Table 2: Comparison of Expected Analytical Data for this compound Characterization

Analytical TechniqueParameter MeasuredExpected Result / ValuePurpose & Cross-Validation Point
UV-Vis Spectroscopy λmax (Soret & Q Bands)Soret: ~435 nmQ-Bands: ~550, ~600, ~645 nmConfirms the porphyrin macrocycle's electronic structure. Consistent with other metallotetrabenzoporphyrins.[1]
¹H NMR Spectroscopy Chemical Shift (δ)Specific signals for pyrrolic, phenyl, and benzo protons in expected integration ratios.Confirms the molecular structure, substitution pattern, and purity. Informs the structure used for MS and EA validation.
Mass Spectrometry Mass-to-charge ratio (m/z)[M]⁺ peak at ~919.4 with the characteristic isotopic distribution for a C₆₀H₃₆N₄Pd species.Confirms the molecular weight derived from the proposed formula.[2] The isotopic pattern is definitive proof of Palladium incorporation.
Elemental Analysis % Composition (C, H, N)C: 78.38%H: 3.95%N: 6.09%Verifies the empirical formula and sample purity. Must align with the molecular formula confirmed by MS.[12]

Detailed Experimental Protocols

The successful characterization of this compound relies on meticulous experimental execution. The protocols below provide a standardized methodology for each key analytical technique.

UV-Visible Spectroscopy Protocol
  • Sample Preparation : Accurately weigh approximately 0.1 mg of the purified this compound sample. Dissolve the sample in 10 mL of a suitable spectroscopic grade solvent (e.g., Dichloromethane, Chloroform, or Toluene) in a volumetric flask to create a stock solution. Prepare a dilution in a quartz cuvette to an absorbance value between 0.1 and 1.0 at the Soret band maximum.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing the pure solvent.

  • Data Acquisition : Scan the sample from 350 nm to 800 nm.

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax) for the Soret band and all visible Q bands.[13] Calculate the molar extinction coefficient (ε) if the concentration is known accurately.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : Dissolve 2-5 mg of the dry, purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition : Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis : Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak. Integrate the signals and assign them to the corresponding protons in the this compound structure.

Mass Spectrometry Protocol (MALDI-TOF)
  • Sample Preparation : Prepare a ~1 mg/mL solution of the this compound sample in a suitable solvent (e.g., THF or Chloroform). Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent like acetonitrile/water with 0.1% TFA.

  • Spotting : Mix the sample solution and the matrix solution in a 1:1 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely (dried-droplet method).

  • Instrumentation : Use a MALDI-TOF mass spectrometer.

  • Data Acquisition : Acquire the mass spectrum in positive ion reflectron mode. Calibrate the instrument using a known standard.

  • Data Analysis : Identify the molecular ion peak ([M]⁺) and compare its m/z value to the theoretical mass of this compound. Analyze the isotopic distribution of the molecular ion peak and compare it to the theoretical pattern for a molecule containing one palladium atom.

Elemental Analysis Protocol
  • Sample Preparation : Provide 2-3 mg of the highly purified, homogenous, and thoroughly dried this compound sample in a pre-weighed vial. The sample must be free of residual solvents and moisture, which can significantly affect the results.

  • Instrumentation : The analysis is performed using an automated CHN elemental analyzer.

  • Methodology : The sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Data Analysis : The instrument software calculates the percentage by weight of Carbon, Hydrogen, and Nitrogen. Compare the experimental percentages to the theoretical values calculated from the molecular formula (C₆₀H₃₆N₄Pd). A deviation of ≤ 0.4% is generally considered acceptable.[12]

References

The Influence of Ligand Architecture on the Reactivity of Pd(II) Tetraphenyl-tetrabenzoporphyrin Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a catalyst's structure and its functional output is paramount. This guide provides a comparative analysis of how the ligand structure of Palladium(II) tetraphenyl-tetrabenzoporphyrin (Pd(II)TPBP) complexes influences their reactivity, with a focus on their application in cross-coupling reactions. By examining the electronic and steric effects of substituents on the porphyrin macrocycle, we can delineate key principles for designing more efficient and selective catalysts.

The reactivity of this compound complexes is profoundly influenced by the electronic properties and steric hindrance imposed by substituents on the tetraphenyl-tetrabenzoporphyrin ligand. These modifications to the ligand framework can alter the electron density at the palladium center and control the access of substrates, thereby dictating the efficiency and selectivity of catalytic transformations such as the Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions.

Understanding the Core Structure: this compound

The fundamental structure consists of a central palladium(II) ion coordinated to a tetraphenyl-tetrabenzoporphyrin (TPBP) ligand. This large, aromatic macrocycle provides a stable and planar coordination environment for the palladium ion. The reactivity of the complex can be systematically tuned by introducing functional groups at the meso-phenyl positions of the porphyrin ring.

Electronic Effects of Ligand Substituents

The electronic nature of the substituents on the meso-phenyl groups of the TPBP ligand plays a crucial role in modulating the catalytic activity of the Pd(II) center. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly impact the electron density of the palladium atom, which in turn affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

A study on various palladium(II)-porphyrin complexes in the Mizoroki-Heck reaction demonstrated that the electronic properties of the peripheral substituents are a determining factor in catalytic efficiency. For instance, the presence of sulfonate groups on the phenyl rings was found to enhance the catalytic activity.[1]

Steric Influence on Reactivity

Beyond electronic effects, the steric bulk of the substituents on the TPBP ligand can influence the approach of reactants to the catalytic center. While not extensively documented for this compound itself, related studies on other palladium complexes have shown that bulky ligands can promote the reductive elimination step and, in some cases, improve catalyst stability and turnover numbers.

The interplay between electronic and steric effects is critical in optimizing catalyst performance for specific applications.

Comparative Catalytic Performance in Cross-Coupling Reactions

To illustrate the impact of ligand structure on reactivity, we will compare the performance of various substituted Pd(II)-porphyrin complexes in the Mizoroki-Heck and Suzuki-Miyaura reactions. While direct comparative data for a series of this compound complexes is limited in the literature, data from closely related Pd(II)-tetraphenylporphyrin (TPP) derivatives can provide valuable insights.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes. The catalytic activity of Pd(II)-porphyrin complexes in this reaction is highly dependent on the substituents of the porphyrin ligand.

Table 1: Comparison of Pd(II)-Porphyrin Catalysts in the Mizoroki-Heck Reaction of 4-Bromoanisole with Styrene [1]

CatalystPorphyrin Ligand SubstituentYield (%)
Pd-TPPUnsubstituted45
Pd-TpCPPpara-Carboxyphenyl65
Pd-TpAPpara-Aminophenyl75
Pd-TpTPpara-Tolyl55
Pd-TSTpSPP para-Sulfonatophenyl 95
Pd-TmHPPmeta-Hydroxyphenyl80
Pd-TmCPPmeta-Carboxyphenyl70

As shown in Table 1, the Pd-TSTpSPP complex, bearing electron-withdrawing sulfonate groups, exhibited the highest catalytic activity, affording a 95% yield of the desired product.[1] This suggests that withdrawing electron density from the palladium center can facilitate the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, coupling an organoboron compound with an organohalide. The efficiency of Pd(II)-porphyrin catalysts in this reaction is also expected to be sensitive to ligand modifications.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the Mizoroki-Heck and Suzuki-Miyaura reactions catalyzed by Pd(II)-porphyrin complexes.

General Procedure for Mizoroki-Heck Reaction[1]

A mixture of the aryl halide (1 mmol), alkene (1.2 mmol), base (e.g., K₂CO₃, 2 mmol), and the Pd(II)-porphyrin catalyst (0.1 mol%) in a suitable solvent (e.g., DMF, 5 mL) is heated at a specified temperature (e.g., 120 °C) under an inert atmosphere for a designated time (e.g., 12 h). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling

In a typical Suzuki-Miyaura reaction, a mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2 mmol), and the this compound catalyst (0.05-1 mol%) is dissolved in a suitable solvent system (e.g., toluene/water or dioxane/water). The mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours. Upon completion, the reaction is cooled, and the organic layer is separated, washed with brine, dried, and concentrated. The product is purified by chromatography.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Ligand_Structure_Reactivity cluster_ligand Ligand Structure Modification cluster_catalyst This compound Catalyst Properties cluster_reactivity Catalytic Reactivity Electronic_Effects Electronic Effects (EDG vs. EWG) Pd_Electron_Density Electron Density at Pd Center Electronic_Effects->Pd_Electron_Density modulates Steric_Effects Steric Hindrance (Bulky Substituents) Substrate_Accessibility Substrate Accessibility Steric_Effects->Substrate_Accessibility influences Reaction_Rate Reaction Rate Pd_Electron_Density->Reaction_Rate Substrate_Accessibility->Reaction_Rate Selectivity Selectivity Substrate_Accessibility->Selectivity Product_Yield Product Yield Reaction_Rate->Product_Yield

Caption: Relationship between ligand structure and catalytic reactivity.

Catalytic_Cycle_Workflow Start This compound Catalyst Oxidative_Addition Oxidative Addition (Aryl Halide) Start->Oxidative_Addition Transmetalation_or_Insertion Transmetalation (Suzuki) or Carbopalladation (Heck) Oxidative_Addition->Transmetalation_or_Insertion Reductive_Elimination Reductive Elimination Transmetalation_or_Insertion->Reductive_Elimination Product Cross-Coupled Product Reductive_Elimination->Product Regeneration Catalyst Regeneration (Pd(0) to Pd(II)) Reductive_Elimination->Regeneration Pd(0) species Regeneration->Start

Caption: Generalized catalytic cycle for cross-coupling reactions.

Conclusion

The reactivity of this compound complexes is a tunable feature that can be rationally designed through strategic modification of the porphyrin ligand. The introduction of electron-withdrawing substituents on the meso-phenyl groups, such as sulfonate groups, has been shown to enhance the catalytic activity in Mizoroki-Heck reactions. While further research is needed to fully elucidate the structure-activity relationships for a broader range of substituents and reaction types, the available data underscores the significant potential of ligand design in optimizing the performance of these promising catalysts for applications in organic synthesis and drug development.

References

Comparative analysis of the electrochemical properties of different Pd(II) complexes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Electrochemical Properties of Different Palladium(II) Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of various classes of Palladium(II) complexes, supported by experimental data from recent literature. The objective is to offer a clear comparison of their performance and redox behaviors.

Overview of Palladium(II) Complexes and their Electrochemical Significance

Palladium(II) complexes are pivotal in a wide array of chemical transformations, most notably in catalysis for cross-coupling reactions like the Suzuki and Heck reactions.[1][2] The catalytic prowess of these complexes is intrinsically linked to the ability of palladium to cycle between its 0 and +2 oxidation states.[2] Electrochemical methods, particularly cyclic voltammetry, are powerful tools for elucidating the mechanisms of these catalytic cycles by probing the redox behavior of the Pd(II) intermediates.[3] The ligand environment surrounding the palladium center plays a crucial role in tuning its electronic and steric properties, which in turn dictates the stability, reactivity, and electrochemical characteristics of the complex.[1]

Comparative Electrochemical Data

The electrochemical properties of Pd(II) complexes are highly dependent on their molecular structure, including the nature of the ligands and the overall geometry of the complex. The following tables summarize key electrochemical data for different classes of Pd(II) complexes, providing a basis for comparison.

Table 1: Redox Potentials of Cyclometalated Palladium(II) Complexes

Cyclometalated Pd(II) complexes have been extensively studied due to their catalytic applications. Their redox potentials are sensitive to the structure of the complex, particularly the distance between palladium centers in binuclear complexes.[3][4]

Complex TypeC^N LigandBridging GroupPd-Pd Distance (Å)Oxidation Potential (Epa vs. Fc/Fc+)Reference
Binuclear (Clamshell)2-phenylpyridine (phpy)Acetate2.842–2.892~1.0 V[3]
Binuclear (Clamshell)2-phenylpyridine (phpy)Trifluoroacetate~2.87~1.2 V[3]
Binuclear (Unfolded)2-phenylpyridine (phpy)Chloride3.494Higher than clamshell[3]
Mononuclear2-phenylpyridine (phpy)--Higher than binuclear[3]

Note: Oxidation potentials are approximate values taken from graphical representations and discussions in the cited literature. A general trend observed is that a larger Pd-Pd distance correlates with a higher oxidation potential.[3][4]

Table 2: Electrochemical Data for Palladium(II) Complexes with Schiff Base Ligands

Palladium(II) complexes with Schiff base ligands have been investigated for their potential anticancer activities, and their electrochemical behavior provides insights into their mechanism of action.[5][6]

ComplexLigand TypeReduction Peak 1 (V vs. Ag/AgCl)Reduction Peak 2 (V vs. Ag/AgCl)ReversibilityReference
C2 Pyrrole Schiff Base-0.57-1.7Irreversible[5][6]
C3 Pyrrole Schiff Base-0.57-1.47Irreversible[5][6]

Note: These reduction processes are suggested to be metal-centered one-electron reductions.[6]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate comparison of electrochemical data. Below are generalized protocols for key electrochemical experiments based on the cited literature.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of chemical species.

Objective: To determine the oxidation and reduction potentials of Pd(II) complexes and to assess the reversibility of the redox processes.

Instrumentation:

  • Potentiostat (e.g., PGSTAT20)[7]

  • Three-electrode cell[7][8]

  • Working Electrode: Glassy carbon electrode[5][6] or Platinum electrode[7]

  • Reference Electrode: Saturated Calomel Electrode (SCE)[8] or Ag/AgCl[5][6]

  • Counter Electrode: Platinum wire[7][8]

Reagents:

  • Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)[3]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) ([nBu4N][PF6])[9]

  • Analyte: ~1-2 mM solution of the Pd(II) complex[9]

Procedure:

  • Prepare a solution of the supporting electrolyte in the chosen solvent.

  • Dissolve the Pd(II) complex in the electrolyte solution to the desired concentration.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Set the parameters on the potentiostat:

    • Potential range: A range wide enough to observe the expected redox events (e.g., -2.0 V to +2.0 V).

    • Scan rate: Typically 100 mV/s.[9] Varying the scan rate can provide information about the nature of the electrochemical process.

  • Initiate the voltage sweep and record the resulting voltammogram (current vs. potential).

  • After the experiment, clean the electrodes thoroughly according to standard laboratory procedures.

Visualizations

Experimental Workflow for Electrochemical Analysis

The following diagram illustrates a typical workflow for the electrochemical analysis of Pd(II) complexes.

G Experimental Workflow for Electrochemical Analysis of Pd(II) Complexes cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A Synthesize & Characterize Pd(II) Complex C Dissolve Complex in Electrolyte Solution A->C B Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) B->C D Assemble Three-Electrode Cell C->D Transfer solution E Purge with Inert Gas D->E F Run Cyclic Voltammetry (or other techniques) E->F G Record Voltammogram F->G Generate data H Determine Redox Potentials (Epa, Epc, E1/2) G->H I Assess Reversibility H->I J J I->J Interpret results

Caption: Workflow for the electrochemical analysis of Pd(II) complexes.

Factors Influencing Electrochemical Properties of Pd(II) Complexes

The electrochemical properties of Pd(II) complexes are governed by a combination of factors related to the ligand and the overall structure.

G Factors Influencing Electrochemical Properties of Pd(II) Complexes cluster_ligand Ligand Effects cluster_structure Structural Factors center Electrochemical Properties (Redox Potential, Electron Transfer Rate) L1 Electronic Properties (Electron-donating/-withdrawing) L1->center L2 Steric Hindrance L2->center L3 Redox-Active Ligands L3->center S1 Coordination Geometry (e.g., Square Planar) S1->center S2 Nuclearity (Mononuclear vs. Binuclear) S2->center S3 Metal-Metal Interactions S3->center

Caption: Key factors influencing the electrochemical properties of Pd(II) complexes.

Conclusion

The electrochemical properties of Palladium(II) complexes are diverse and highly tunable through synthetic modifications of the ligand framework and overall complex structure. As demonstrated, factors such as the electronic nature of the ligands, steric bulk, and the presence of metal-metal interactions in polynuclear complexes significantly influence their redox potentials and the nature of their electron transfer processes. Understanding these structure-property relationships through techniques like cyclic voltammetry is essential for the rational design of new Pd(II) complexes with tailored reactivity for applications in catalysis and medicinal chemistry.

References

A Comparative Guide to the In Vitro Cytotoxicity of Palladium(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note to the Reader: This guide provides a comparative analysis of the in vitro cytotoxicity of various palladium(II) complexes, with a focus on porphyrin and other related structures. Direct experimental data on the cytotoxicity of Pd(II)TPBP (Palladium(II) tetraphenyl-tetrabenzoporphyrin) was not available in the public domain at the time of this publication. The following data on related palladium(II) compounds is presented to offer valuable insights into the potential cytotoxic properties of this class of molecules.

The unique structural and electronic properties of palladium(II) complexes have positioned them as promising candidates in the development of novel anticancer therapeutics. Their potential to interact with biological targets, notably DNA, and induce cell death pathways makes them a compelling alternative to platinum-based drugs. This guide summarizes key experimental data on the in vitro cytotoxicity of several palladium(II) complexes across a range of cancer cell lines, providing a valuable resource for researchers in oncology and medicinal chemistry.

Data Presentation: Comparative Cytotoxicity of Palladium(II) Complexes

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various palladium(II) complexes against several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher cytotoxic potency.

Compound/ComplexCell LineCancer TypeIncubation TimeIC50 (µM)Reference
Pd-TriporHeLaCervical CancerWith light irradiation9.6[1][2]
Tripor (ligand only)HeLaCervical CancerWith light irradiation18.2[1][2]
Palladium(II) Complex 1AGSGastric Carcinoma24h / 48h0.68 µg/mL[3]
Palladium(II) Complex 1Kyse-30Esophageal Carcinoma24h / 48h0.82 µg/mL[3]
Palladium(II) Complex 1HepG2Hepatocellular Carcinoma24h / 48h1.2 µg/mL[3]
Palladium(II) Complex 2AGSGastric Carcinoma24h / 48h0.75 µg/mL[3]
Palladium(II) Complex 2Kyse-30Esophageal Carcinoma24h / 48h0.91 µg/mL[3]
Palladium(II) Complex 2HepG2Hepatocellular Carcinoma24h / 48h1.1 µg/mL[3]
{TPyP[PdCl(dppe)]4}(PF6)4MDA-MB-231Breast CancerNot Specified~1.2 selectivity index[4]
{TPyP[PdCl(dppp)]4}(PF6)4MDA-MB-231Breast CancerNot Specified~1.2 selectivity index[4]
{TPyP[PdCl(dppb)]4}(PF6)4MDA-MB-231Breast CancerNot Specified~1.2 selectivity index[4]
{TPyP[PdCl(dppf)]4}(PF6)4MDA-MB-231Breast CancerNot Specified~1.2 selectivity index[4]
[Pd(AMTTO)(PPh3)2]MCF-7Breast CancerNot Specified60[5]

Note: Some IC50 values are reported in µg/mL. Conversion to µM requires the molecular weight of the specific complex, which was not always available in the cited sources.

Experimental Protocols

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.[6][7][8]

Objective: To determine the cytotoxic effect of a test compound on a specific cell line by measuring the metabolic activity of the cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (e.g., Palladium(II) complex) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_culture Cell Seeding in 96-well plate treatment Incubation with Pd(II) Complex (24-72 hours) cell_culture->treatment compound_prep Serial Dilution of Pd(II) Complex compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate (2-4 hours) mtt_add->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.

Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic compounds, including various metal complexes, induce cell death through the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress, such as DNA damage, leading to the activation of a cascade of caspases that dismantle the cell in a controlled manner.[10][11][12]

intrinsic_apoptosis cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase_activation Caspase Cascade cluster_execution Execution Phase pd_complex Palladium(II) Complex dna_damage DNA Damage pd_complex->dna_damage bax_bak Bax/Bak Activation dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase3 Active Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A comparative review of recent advancements in palladium(II) catalysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) catalysis remains a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Recent years have witnessed significant strides in this field, driven by the development of novel ligands, the exploration of new reaction manifolds, and a growing emphasis on sustainable catalytic systems. This guide provides a comparative overview of key advancements in Palladium(II) catalysis, focusing on C-H activation, aerobic oxidation reactions, and cross-coupling reactions, with supporting experimental data and detailed protocols to inform catalyst selection and methods development.

C-H Activation: Precision and Efficiency with Novel Ligands

The direct functionalization of carbon-hydrogen bonds is a paramount goal in synthetic chemistry, offering a more atom-economical approach to molecule construction. Palladium(II) catalysts have been at the forefront of this research, with recent advancements largely centered on the design of innovative ligands that enhance reactivity, and site- and enantioselectivity.

Bifunctional Ligands: A Paradigm Shift in Reactivity and Selectivity

Bifunctional ligands, particularly mono-N-protected amino acids (MPAAs), have emerged as a transformative tool in Pd(II)-catalyzed C-H activation.[1][2] These ligands feature a coordinating group that binds to the substrate and a second functional group that participates directly in the C-H bond cleavage event, often leading to significantly enhanced reaction rates and selectivities.[1]

A key advantage of MPAA ligands is their ability to facilitate challenging C(sp²)-H and C(sp³)-H functionalization reactions under mild conditions.[1] Mechanistic studies suggest that the N-acyl group of the MPAA ligand actively participates in the C-H cleavage step, accelerating the reaction.[1] This has enabled the development of highly enantioselective transformations.

G cluster_0 Catalyst-Substrate Complex Formation cluster_1 C-H Bond Cleavage cluster_2 Functionalization and Catalyst Regeneration Substrate Substrate Initial_Complex Initial Ternary Complex Substrate->Initial_Complex Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->Initial_Complex Bifunctional_Ligand Bifunctional Ligand (e.g., MPAA) Bifunctional_Ligand->Initial_Complex Transition_State Concerted Metalation- Deprotonation (CMD) Transition State Initial_Complex->Transition_State Ligand-Assisted Palladacycle Palladacycle Intermediate Transition_State->Palladacycle Functionalized_Product Functionalized Product Palladacycle->Functionalized_Product + Coupling Partner - Regenerated Catalyst Coupling_Partner Coupling Partner Regenerated_Catalyst Regenerated Pd(II) Catalyst

Bifunctional ligand-assisted C-H activation pathway.
Comparative Performance in C-H Arylation of Indoles

The indole (B1671886) scaffold is a privileged motif in medicinal chemistry, and its direct C-H functionalization is of significant interest. Recent studies have demonstrated the utility of various directing groups to control the regioselectivity of Pd(II)-catalyzed C-H alkenylation and arylation of indoles.[3][4] For instance, an N-(2-pyridyl)sulfonyl directing group can steer the functionalization to the C2-position.[4]

Catalyst SystemSubstrateCoupling PartnerYield (%)ConditionsRef.
Pd(OAc)₂N-acetylindoleStyrene75Cu(OAc)₂, O₂, Dioxane, 100 °C, 24 h[3]
PdCl₂(MeCN)₂N-Piv-indoleEthyl acrylate88Ag₂CO₃, TFA, DCE, 80 °C, 12 h[3]
Pd(OAc)₂IndoleDiphenylethyne92Cu(OAc)₂, O₂, DMF, 120 °C, 24 h[4]
Pd(TFA)₂N-H IndoleStyrene85O₂, MeCN, 80°C[4]

Table 1: Comparison of Pd(II) catalysts for the C-H functionalization of indoles.

Experimental Protocol: Pd(II)-Catalyzed Dual C-H Functionalization of Indoles

The following protocol is adapted from a procedure for the synthesis of dibenzocarbazoles via a ligand-free, air and moisture-tolerant Pd(II)-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums.[5]

Materials:

  • Indole (0.5 mmol)

  • Cyclic diaryliodonium salt (0.6 mmol)

  • Pd(OAc)₂ (10 mol%, 0.05 mmol)

  • Pivalic acid (PivOH, 1.0 mmol)

  • K₂CO₃ (1.0 mmol)

  • 1,2-Dichloroethane (B1671644) (DCE) (5 mL)

Procedure:

  • To a 25 mL Schlenk tube, add indole, cyclic diaryliodonium salt, Pd(OAc)₂, pivalic acid, and K₂CO₃.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 1,2-dichloroethane (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (20 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired dibenzocarbazole (B1207471) product.

Aerobic Oxidation Reactions: Green and Efficient Transformations

The use of molecular oxygen as a terminal oxidant in Pd(II)-catalyzed oxidation reactions represents a significant advancement towards greener and more sustainable chemical processes.[6] Recent research has focused on developing robust catalytic systems that can efficiently oxidize a wide range of substrates, particularly alcohols, under mild conditions.

Catalyst Systems for Aerobic Alcohol Oxidation

Several Pd(II)-based catalyst systems have been developed for the aerobic oxidation of alcohols. A notable example is the use of Pd(OAc)₂ in combination with an N-heterocyclic carbene (NHC) ligand.[6] These systems have demonstrated high turnover numbers and the ability to operate at room temperature under an atmosphere of air.[6]

G Start Start Reaction_Setup Reaction Setup: - Pd(II) Catalyst - Ligand (e.g., NHC) - Alcohol Substrate - Base (if required) - Solvent Start->Reaction_Setup Reaction_Conditions Reaction Conditions: - Stirring - Temperature (e.g., RT or elevated) - O₂ or Air Atmosphere Reaction_Setup->Reaction_Conditions Workup Work-up: - Filtration - Extraction - Concentration Reaction_Conditions->Workup Purification Purification: - Column Chromatography Workup->Purification Product Aldehyde/Ketone Product Purification->Product

General workflow for Pd(II)-catalyzed aerobic alcohol oxidation.
Comparative Performance in Benzyl (B1604629) Alcohol Oxidation

The oxidation of benzyl alcohol to benzaldehyde (B42025) is a common benchmark reaction for evaluating the performance of new catalyst systems. The table below compares several recently developed Pd(II) catalysts for this transformation.

Catalyst SystemSubstrateYield (%)TONTOF (h⁻¹)ConditionsRef.
Pd(OAc)₂/PyridineBenzyl Alcohol951907.9Toluene (B28343), MS3A, O₂, 80 °C, 24 h[6]
Pd(IiPr)(OAc)₂(H₂O)Benzyl Alcohol9898040.8Toluene, O₂, 60 °C, 24 h[6]
Pd/CN/CeO₂Benzyl Alcohol77--Solvent-free, Air, 100 °C, 6 h[7]
Pd(OAc)₂/TPPTS on iota-carrageenanBenzyl Alcohol2220.90.87Ethanol, 60 °C, 24 h[8]

Table 2: Comparison of Pd(II) catalysts for the aerobic oxidation of benzyl alcohol. TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol with a Pd(II)-NHC Catalyst

The following is a general procedure for the aerobic oxidation of benzyl alcohol using a Pd(II)-NHC complex.[6]

Materials:

  • Pd(IiPr)(OAc)₂(H₂O) (1 mol%)

  • Benzyl alcohol (1 mmol)

  • Toluene (5 mL)

  • Molecular sieves (4 Å, 100 mg)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Pd(IiPr)(OAc)₂(H₂O) and molecular sieves.

  • Add toluene (5 mL) and benzyl alcohol (1 mmol).

  • Fit the flask with a balloon filled with oxygen (or alternatively, perform the reaction under an air atmosphere).

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain benzaldehyde.

Cross-Coupling Reactions: Expanding the Scope and Improving Efficiency

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic chemistry.[9] Recent advancements in Pd(II) catalysis have focused on expanding the substrate scope to include more challenging coupling partners, such as aryl chlorides, and on developing more active and stable catalysts that can operate at low catalyst loadings.[10]

Head-to-Head Comparison of Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions. The choice of catalyst is crucial for achieving high yields, especially with less reactive aryl chlorides.

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration ArR Ar-R' Reductive_Elimination->ArR ArX ArX ArX->Oxidative_Addition R'B(OH)2 R'B(OH)2 R'B(OH)2->Transmetalation Base Base Base->Transmetalation

Simplified catalytic cycle for the Suzuki-Miyaura reaction.
CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Good[11]
PdCl₂(dppf)-K₂CO₃DME802High[11]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[11]
[PdCl(N,O)(PPh₃)]PPh₃Na₂CO₃MeOH/H₂ORT195[10]

Table 3: Comparison of Palladium catalysts for the Suzuki-Miyaura coupling of 2,5-diiodopyrazine (B123192) with phenylboronic acid and 4-bromoacetophenone with phenylboronic acid (last entry). "Good" and "High" yields are as reported in the respective literature.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide.[10]

Materials:

  • 4-Bromoacetophenone (0.5 mmol)

  • Phenylboronic acid (0.75 mmol)

  • [PdCl(N,ODipp)(PPh₃)] (1 mol%)

  • Na₂CO₃ (1.0 mmol)

  • Methanol:Water (3:1, 10 mL)

Procedure:

  • To a 100 mL round-bottomed flask equipped with a stirrer bar, add 4-bromoacetophenone, phenylboronic acid, Na₂CO₃, and the palladium catalyst.

  • Add the methanol:water solvent mixture (10 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, add water (10 mL) and diethyl ether (10 mL).

  • Separate the organic phase, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

Recent advancements in Palladium(II) catalysis have significantly expanded the toolbox of synthetic chemists, enabling more efficient, selective, and sustainable synthesis of complex molecules. The development of novel ligand architectures, such as bifunctional and pincer ligands, has been instrumental in overcoming long-standing challenges in C-H activation and cross-coupling reactions. Furthermore, the increasing use of molecular oxygen as a terminal oxidant highlights the field's commitment to greener chemical processes.

Future research in this area will likely focus on the development of even more active and robust catalysts that can operate at ultra-low loadings, the discovery of new catalytic transformations, and the application of these advanced catalytic systems to the synthesis of increasingly complex and valuable molecules for the pharmaceutical and materials science industries. The continued synergy between mechanistic understanding, ligand design, and reaction engineering will undoubtedly lead to further groundbreaking discoveries in the field of Palladium(II) catalysis.

References

Safety Operating Guide

Proper Disposal of Pd(II)TPBP: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Palladium(II) meso-tetra(4-phenyl)porphyrin (Pd(II)TPBP) are critical for ensuring laboratory safety and environmental compliance. This document provides immediate, actionable procedures for researchers, scientists, and drug development professionals.

All palladium-containing compounds, including this compound, should be treated as hazardous waste. Disposal must adhere to all applicable national and local regulations. The following procedures are based on established safety protocols for handling heavy metal and porphyrin-containing waste.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The handling of both the pure compound and its waste requires stringent safety measures to prevent exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat.
Respiratory Use in a well-ventilated area or a chemical fume hood.

Disposal Protocol for this compound Waste

The proper disposal of this compound and associated materials is a critical aspect of laboratory safety and environmental responsibility. The following step-by-step procedures should be followed.

Waste Segregation and Collection:
  • Solid Waste:

    • Collect unused or expired this compound, contaminated weighing paper, gloves, and other disposable materials in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material, be sealable, and labeled as "Hazardous Waste: Palladium Compound (this compound)".

  • Liquid Waste:

    • Collect any solutions containing this compound, including reaction mixtures and solvent rinses, in a separate, dedicated, and clearly labeled hazardous waste container.

    • The container must be leak-proof and stored in secondary containment to prevent spills. Label the container as "Hazardous Waste: Liquid Palladium Compound (this compound)" and list all solvent components.

    • Never mix palladium-containing waste with other waste streams.

  • Contaminated Labware:

    • Decontaminate glassware and other reusable equipment that has come into contact with this compound by rinsing with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

Storage of Hazardous Waste:
  • Store all hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Keep a log of the waste generated.

Final Disposal:
  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Storage & Labeling cluster_3 Final Disposal Unused this compound Unused this compound Solid Waste Container Solid Waste Container Unused this compound->Solid Waste Container Contaminated Solids Contaminated Solids Contaminated Solids->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Labeled & Sealed Containers Labeled & Sealed Containers Solid Waste Container->Labeled & Sealed Containers Liquid Waste Container->Labeled & Sealed Containers Secure Storage Area Secure Storage Area Labeled & Sealed Containers->Secure Storage Area EHS/Licensed Contractor Pickup EHS/Licensed Contractor Pickup Secure Storage Area->EHS/Licensed Contractor Pickup Recycling or Hazardous Landfill Recycling or Hazardous Landfill EHS/Licensed Contractor Pickup->Recycling or Hazardous Landfill

Caption: Decision workflow for the proper disposal of this compound waste.

Thermal Stability and Decomposition Considerations

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.